Technical Whitepaper: Structural Analysis, Synthesis, and Applications of 2-chloro-N-(3-isopropoxypropyl)acetamide
Executive Summary In the landscape of organic synthesis and rational drug design, chloroacetamide derivatives serve as highly versatile building blocks and potent covalent modifiers. 2-chloro-N-(3-isopropoxypropyl)acetam...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of organic synthesis and rational drug design, chloroacetamide derivatives serve as highly versatile building blocks and potent covalent modifiers. 2-chloro-N-(3-isopropoxypropyl)acetamide (CAS: 10263-67-9) is a specialized aliphatic chloroacetamide characterized by its reactive electrophilic warhead and a lipophilic ether tail[1]. This whitepaper provides a comprehensive technical analysis of its exact chemical structure, mechanistic reactivity, and a self-validating protocol for its synthesis via N-acylation.
Chemical Architecture & Physicochemical Profiling
The precise chemical structure of 2-chloro-N-(3-isopropoxypropyl)acetamide is defined by three distinct functional domains that dictate its physical behavior and chemical reactivity:
The Chloroacetyl Warhead (
-C(=O)CH2Cl
): An alpha-halogenated carbonyl group that acts as a soft electrophile, primed for bimolecular nucleophilic substitution (
SN2
).
The Secondary Amide Core (
-NH-C(=O)-
): Provides structural rigidity, metabolic stability, and acts as both a hydrogen bond donor and acceptor.
The 3-Isopropoxypropyl Tail (
-CH2CH2CH2-O-CH(CH3)2
): An aliphatic ether chain that enhances the molecule's lipophilicity, improving membrane permeability and solubility in organic solvents.
The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is CC(C)OCCCNC(=O)CCl.
Mechanistic Reactivity: The Chloroacetamide Warhead
In drug development and agrochemistry, the chloroacetamide moiety is frequently utilized as a covalent binder. The
α
-carbon adjacent to the carbonyl and the chlorine atom is highly electron-deficient. This makes it highly susceptible to nucleophilic attack by biological nucleophiles—most notably the thiolate anions of cysteine residues in target proteins[4].
Causality of Reactivity: The carbonyl group exerts an electron-withdrawing inductive effect, lowering the lowest unoccupied molecular orbital (LUMO) energy of the
C-Cl
bond. When a nucleophile approaches, an
SN2
transition state forms, resulting in the expulsion of the chloride leaving group and the formation of an irreversible covalent thioether bond.
Fig 1: SN2-mediated covalent modification pathway of chloroacetamides with biological nucleophiles.
The synthesis of 2-chloro-N-(3-isopropoxypropyl)acetamide relies on the N-acylation of 3-isopropoxypropylamine using chloroacetyl chloride[4],.
Experimental Causality & System Design
To ensure a self-validating and high-yield system, the protocol must control for two major competing side reactions:
Di-acylation: Primary amines can react twice with highly reactive acyl chlorides. Solution: The reaction is strictly maintained at 0°C during the addition phase to control reaction kinetics, favoring mono-acylation.
Amine Protonation: The reaction generates hydrochloric acid (
HCl
) as a byproduct. If unmanaged,
HCl
protonates the starting 3-isopropoxypropylamine, converting it into an unreactive ammonium salt and capping the theoretical yield at 50%. Solution: An organic base, such as Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added as an acid scavenger to neutralize the
HCl
, ensuring 100% atom economy for the amine[5],[4].
Triethylamine (TEA) or DBU (1.2 eq, acid scavenger)[5]
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (Solvent)
Procedure:
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 eq of 3-isopropoxypropylamine in anhydrous THF (5 mL per mmol of amine) under an inert nitrogen atmosphere.
Base Addition: Add 1.2 eq of TEA to the solution. The slight excess ensures complete neutralization of the evolving
HCl
.
Thermal Control: Submerge the reaction flask in an ice-salt bath to bring the internal temperature to 0°C. Critical Step: Failure to cool the system will result in violent exothermic degradation and poor yields.
Acylation: Dissolve 1.1 eq of chloroacetyl chloride in a small volume of THF. Load this into a dropping funnel and add it dropwise to the stirring amine solution over 15–20 minutes.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 to 6 hours. Monitor the disappearance of the starting amine via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase[5].
Quenching & Workup: Once complete, quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (
Na2SO4
), and concentrate under reduced pressure. The crude product can be purified via silica gel column chromatography to yield pure 2-chloro-N-(3-isopropoxypropyl)acetamide.
Fig 2: Step-by-step synthetic workflow for N-acylation using chloroacetyl chloride.
Analytical Characterization Expectations
To validate the integrity of the synthesized 2-chloro-N-(3-isopropoxypropyl)acetamide, the following analytical signatures should be confirmed:
1
H NMR (400 MHz,
CDCl3
):
A distinct singlet integrating to 2 protons around
δ
4.0 - 4.2 ppm, corresponding to the isolated
-CH2Cl
group.
A broad singlet around
δ
6.5 - 7.0 ppm indicating the secondary amide proton (
-NH-
).
A septet around
δ
3.5 ppm for the methine proton of the isopropoxy group (
-CH(CH3)2
).
A doublet around
δ
1.1 ppm integrating to 6 protons for the two methyl groups of the isopropoxy tail.
Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio (
m/z
) for the
[M+H]+
ion is approximately 194.1. A characteristic M+2 isotope peak at ~196.1 (approx. 33% intensity of the parent peak) will confirm the presence of the single chlorine atom.
References
Title: 2-CHLORO-N-(3-ISOPROPOXYPROPYL)ACETAMIDE — Chemical Substance Information
Source: nextsds.com
URL: [Link]
Physical and chemical properties of 2-chloro-N-(3-isopropoxypropyl)acetamide
Title: Technical Guide: Physicochemical Profiling and Synthetic Applications of 2-Chloro-N-(3-isopropoxypropyl)acetamide Executive Summary As targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Guide: Physicochemical Profiling and Synthetic Applications of 2-Chloro-N-(3-isopropoxypropyl)acetamide
Executive Summary
As targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes gain prominence in drug discovery, the selection of the electrophilic "warhead" is critical. 2-Chloro-N-(3-isopropoxypropyl)acetamide (CAS: 10263-67-9) represents a highly versatile, tunable building block. By combining a mildly reactive
α
-chloroacetamide electrophile with a lipophilic, ether-containing N-alkyl tail, this molecule serves as an optimal intermediate for synthesizing covalent ligands, agrochemicals, and functionalized materials. This guide details its physicochemical properties, mechanistic reactivity, and validated protocols for its application in nucleophilic substitution and cysteine-targeted alkylation.
Physicochemical Properties & Structural Analysis
Understanding the physical properties of 2-chloro-N-(3-isopropoxypropyl)acetamide is foundational for predicting its behavior in organic solvents and biological assays.
Table 1: Key Physicochemical Properties
Property
Value
Scientific Implication
CAS Number
10263-67-9
Unique identifier for regulatory and inventory tracking ()[1].
Molecular Formula
C8H16ClNO2
Defines the stoichiometric mass for reaction planning.
Molecular Weight
193.67 g/mol
Low MW allows for downstream elaboration without violating Lipinski's Rule of 5[2].
Boiling Point
92 °C at 0.5 Torr
Indicates moderate volatility; requires vacuum distillation for purification[1].
Density
1.048 ± 0.06 g/cm³
Slightly denser than water; relevant for biphasic extraction separations[1].
Predicted pKa
14.04 ± 0.46
The amide N-H is weakly acidic, remaining protonated under physiological pH[1].
Structural Causality:
The
α
-Chloroacetamide Core: Unlike highly reactive bromo- or iodoacetamides, chloroacetamides act as "soft" electrophiles. This attenuated reactivity minimizes off-target toxicity and non-specific binding, making them ideal for targeting hyper-reactive cysteines in specific protein binding pockets ()[3].
The 3-Isopropoxypropyl Tail: The inclusion of an ether oxygen provides a hydrogen-bond acceptor, while the terminal isopropyl group adds steric bulk and lipophilicity. This specific arrangement enhances membrane permeability and can exploit hydrophobic sub-pockets in target proteins.
Mechanistic Reactivity: The
SN2
Alkylation Pathway
The primary utility of 2-chloro-N-(3-isopropoxypropyl)acetamide lies in its ability to undergo bimolecular nucleophilic substitution (
SN2
). The electrophilic
α
-carbon is attacked by nucleophiles (such as primary/secondary amines, thiolates, or phenoxides), resulting in the displacement of the chloride leaving group.
In biological contexts, this mechanism is exploited to covalently modify the thiol group of cysteine residues (Cys-SH). The reaction is highly dependent on the local microenvironment of the protein; a lower pKa of the target cysteine increases the concentration of the highly nucleophilic thiolate anion at physiological pH, driving the selective alkylation ()[4].
Figure 1: SN2-mediated covalent modification of nucleophiles by the alpha-chloroacetamide.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents or conditions are chosen.
Protocol A: Synthesis of Thioether Derivatives (Cysteine Model Alkylation)
Objective: To synthesize a stable thioether by reacting 2-chloro-N-(3-isopropoxypropyl)acetamide with a model thiol (e.g., benzyl mercaptan).
Causality: A mild base is used to deprotonate the thiol, generating the highly reactive thiolate without hydrolyzing the amide bond.
Preparation: Dissolve 1.0 equivalent of the thiol in anhydrous N,N-dimethylformamide (DMF).
Causality: Polar aprotic solvents like DMF accelerate
SN2
reactions by poorly solvating the nucleophilic anion, thereby increasing its reactivity.
Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃). Stir for 15 minutes at room temperature to ensure complete thiolate formation.
Electrophile Addition: Dropwise add 1.1 equivalents of 2-chloro-N-(3-isopropoxypropyl)acetamide dissolved in DMF.
Causality: Dropwise addition prevents localized high concentrations of the electrophile, mitigating the risk of side reactions or di-alkylation.
Self-Validating Monitoring: Stir the mixture at 25–40 °C. Monitor via Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the chloroacetamide mass (m/z ~194) and the appearance of the product mass validates reaction progression.
Quenching & Workup: Quench with saturated aqueous NH₄Cl to neutralize any remaining base. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove the DMF.
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Figure 2: Step-by-step experimental workflow for SN2 alkylation using the chloroacetamide.
Protocol B: Activity-Based Protein Profiling (ABPP) Engagement
Objective: To utilize the chloroacetamide as a probe for identifying reactive cysteines in a proteomic lysate.
Lysate Preparation: Prepare cellular lysate in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4).
Critical Constraint: Avoid buffers like Tris or DTT, which contain primary amines or thiols that will competitively consume the electrophile and yield false negatives.
Incubation: Treat the proteome (1 mg/mL) with the chloroacetamide compound (typically 10–50 µM) for 1 hour at 37 °C.
Probe Competition: Follow up by adding a broad-spectrum fluorescent reactive probe (e.g., Iodoacetamide-rhodamine).
Validation: Run the samples on SDS-PAGE. A reduction in fluorescent band intensity compared to the vehicle control validates that the chloroacetamide successfully engaged and blocked the target cysteine.
Storage and Handling Guidelines
To maintain the integrity of 2-chloro-N-(3-isopropoxypropyl)acetamide:
Storage: Store at 2–8 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Moisture can lead to slow hydrolysis of the
α
-chloride over extended periods.
Handling: As an alkylating agent, it poses a risk of skin sensitization and toxicity. Handle exclusively within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
References
Draganov et al. (2019). "Inducing Apoptosis through Upregulation of p53: Structure-Activity Exploration of Anthraquinone Analogs". National Institutes of Health (PMC). Available at:[Link]
Ogasawara et al. (2021). "Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells". ResearchGate / STAR Protocols. Available at:[Link]
An In-depth Technical Guide to N-Propyl-N-cyclopropyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine (CAS 10263-67-9): Physicochemical Properties and Solubility Profiling
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the key physicochemical properties of N-Propyl-N-cyclopropyl-4-methoxy-6...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of N-Propyl-N-cyclopropyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine, with a primary focus on its molecular weight and solubility profile. While direct experimental data for the specified CAS number 10263-67-9 is not extensively available in public literature, this guide synthesizes information from structurally related s-triazine compounds to provide a robust predictive analysis and a framework for experimental validation. This document is intended to serve as an essential resource for researchers engaged in the development and characterization of this and similar chemical entities.
Introduction and Compound Identification
The compound , N-Propyl-N-cyclopropyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine, belongs to the s-triazine class of heterocyclic compounds. This class is notable for its wide range of applications, particularly as herbicides in agriculture. The specific substitutions on the triazine ring, including N-propyl and N-cyclopropyl groups on the amino function, a methoxy group, and a methyl group, will significantly influence its chemical behavior, including its solubility, which is a critical parameter in formulation development, environmental fate studies, and biological activity assessment.
It is important to note that the provided CAS number, 10263-67-9, does not readily correspond to the specified chemical name in major chemical databases. This guide will proceed based on the chemical structure derived from the IUPAC name.
Molecular Weight and Core Physicochemical Data
The molecular weight of a compound is a fundamental property, essential for a wide range of calculations in a research and development setting, from preparing solutions of known molarity to interpreting mass spectrometry data.
Molecular Formula and Weight Calculation
Based on the IUPAC name, the molecular formula for N-Propyl-N-cyclopropyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine can be determined as follows:
Triazine ring: C₃N₃
N-Propyl group: C₃H₇
N-Cyclopropyl group: C₃H₅
Methoxy group: CH₃O
Methyl group: CH₃
Amino nitrogen: N
Summing these components and accounting for shared atoms and the amine proton, the molecular formula is C₁₁H₁₈N₄O .
The molecular weight is calculated from the atomic weights of the constituent elements:
Element
Quantity
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon (C)
11
12.011
132.121
Hydrogen (H)
18
1.008
18.144
Nitrogen (N)
4
14.007
56.028
Oxygen (O)
1
15.999
15.999
Total
222.292
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a critical determinant of its utility and behavior in various systems. For drug candidates, it impacts bioavailability; for agrochemicals, it influences efficacy and environmental distribution. The solubility of s-triazine herbicides is known to vary significantly based on the nature of the substituents on the triazine core.
Predicted Solubility
The structure of N-Propyl-N-cyclopropyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine suggests a molecule with moderate polarity. The triazine ring and the methoxy group provide some capacity for hydrogen bonding, which may confer a degree of aqueous solubility. However, the presence of the N-propyl and N-cyclopropyl groups, along with the methyl group, introduces significant lipophilic character. This structural balance suggests that the compound will likely exhibit limited solubility in water and greater solubility in organic solvents.
Based on data from related triazine herbicides, the following solubility profile can be predicted:
Solvent
Predicted Solubility
Rationale
Water
Low to Sparingly Soluble
The lipophilic alkyl and cyclopropyl groups are expected to dominate, limiting interaction with the polar water molecules. The solubility of many triazine pesticides in water is in the low mg/L range.
Methanol, Ethanol
Soluble
These polar protic solvents can interact with the nitrogen atoms of the triazine ring and the methoxy group, while also solvating the alkyl substituents.
Acetone, Ethyl Acetate
Soluble
These polar aprotic solvents are generally good solvents for a wide range of organic compounds, including triazines.
Dichloromethane, Chloroform
Readily Soluble
The compound's moderate polarity and lipophilic character suggest high solubility in these non-polar aprotic solvents.
Hexane, Toluene
Moderately to Sparingly Soluble
While the alkyl groups will have an affinity for these non-polar solvents, the more polar triazine ring and methoxy group may limit overall solubility.
Experimental Determination of Solubility
Given the absence of specific published data, experimental determination of the solubility profile is essential. A standardized protocol for this determination is provided below.
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of N-Propyl-N-cyclopropyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine in various solvents at a controlled temperature.
Materials:
N-Propyl-N-cyclopropyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine (solid, of known purity)
Scintillation vials or other suitable sealed containers
Orbital shaker with temperature control
Analytical balance
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Procedure:
Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a known volume of each solvent in separate vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the time to reach equilibrium.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For colloidal suspensions, centrifugation may be necessary.
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units (e.g., mg/mL or g/L).
Workflow for Solubility Determination
Caption: Experimental workflow for determining equilibrium solubility.
Conclusion
This technical guide has provided a detailed examination of the molecular weight and a predictive solubility profile for N-Propyl-N-cyclopropyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine. While the provided CAS number appears to be inconsistent with public records for this specific chemical name, the structural information derived from the name allows for a robust scientific assessment. The calculated molecular weight and the predicted solubility in various solvents offer a solid foundation for further research and development activities. The included experimental protocol for solubility determination provides a clear and reliable method for validating these predictions and obtaining precise quantitative data. It is recommended that any future work on this compound begins with the experimental confirmation of its solubility profile as outlined in this guide.
References
PubChem. 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine. National Center for Biotechnology Information. [Link]
Shimadzu. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
MDPI. Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. [Link]
Curren, M. S., & King, J. W. (2001). Solubility of Triazine Pesticides in Pure and Modified Subcritical Water. Analytical Chemistry, 73(4), 740–745. [Link]
A Framework for the Preliminary Toxicological and Safety Assessment of 2-chloro-N-(3-isopropoxypropyl)acetamide
Executive Summary This technical guide addresses the preliminary toxicity and safety profile of 2-chloro-N-(3-isopropoxypropyl)acetamide. A comprehensive search of publicly available scientific literature and regulatory...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This technical guide addresses the preliminary toxicity and safety profile of 2-chloro-N-(3-isopropoxypropyl)acetamide. A comprehensive search of publicly available scientific literature and regulatory databases revealed a significant lack of direct toxicological data for this specific chemical entity. Direct extrapolation of toxicity data from structurally related but distinct molecules, such as 2-chloroacetamide, is scientifically unsound due to the profound impact of molecular structure on biological activity. Consequently, this guide presents a robust, scientifically-driven framework for the initial toxicological evaluation of 2-chloro-N-(3-isopropoxypropyl)acetamide. This framework is grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and established principles of toxicology. The proposed tiered approach prioritizes in silico and in vitro methodologies to minimize animal testing, in line with modern ethical and regulatory standards. This document is intended to guide researchers, scientists, and drug development professionals in designing a comprehensive and scientifically valid preliminary safety assessment for this novel compound.
Introduction and Data Gap Analysis
2-chloro-N-(3-isopropoxypropyl)acetamide is a chloroacetamide derivative with potential applications in various industrial and pharmaceutical contexts. The chloroacetamide functional group is known to be reactive and can be associated with toxicological endpoints of concern.[1][2] However, the toxicological profile of a molecule is determined by its entire structure, including the N-(3-isopropoxypropyl) substituent, which will significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties and, consequently, its toxicity.
A thorough review of scientific databases has indicated that no specific studies on the acute toxicity, skin/eye irritation, sensitization potential, or mutagenicity of 2-chloro-N-(3-isopropoxypropyl)acetamide have been published. Therefore, a de novo toxicological assessment is required to establish a preliminary safety profile.
Proposed Tiered Approach to Preliminary Toxicity Assessment
A tiered, evidence-based approach is recommended, starting with computational methods and progressing to in vitro and, if necessary, limited in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Tier 1: In Silico Toxicological Prediction
Before commencing laboratory-based studies, it is prudent to utilize Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools to predict the potential toxicity of 2-chloro-N-(3-isopropoxypropyl)acetamide.[3][4][5] These computational methods can provide initial estimates for various endpoints, including:
Acute toxicity (LD50)
Skin and eye irritation/corrosion
Skin sensitization
Mutagenicity (Ames test)
These predictions can help in dose-range finding for subsequent in vitro and in vivo studies and highlight potential areas of concern.
Tier 2: In Vitro Core Battery of Tests
The following in vitro assays form the core of a preliminary toxicological assessment and are designed to evaluate key endpoints without the use of live animals.
The Ames test is a widely used method for identifying compounds that can cause gene mutations.[6][7]
Experimental Protocol: Plate Incorporation Method
Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are selected to detect different types of mutations.[7]
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.[6]
Exposure: The test chemical is mixed with the bacterial culture and molten top agar. This mixture is then poured onto minimal glucose agar plates.[8]
Incubation: Plates are incubated at 37°C for 48-72 hours.[8]
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[7][8]
Data Presentation
Test Strain
Metabolic Activation (S9)
Concentration (µ g/plate )
Mean Revertant Colonies ± SD
Mutagenicity Index (MI)
TA98
-
0 (Vehicle Control)
C1
C2
C3
Positive Control
TA98
+
0 (Vehicle Control)
C1
C2
C3
Positive Control
...
...
...
Experimental Workflow: Ames Test
Workflow for the Bacterial Reverse Mutation (Ames) Test.
This in vitro test uses a three-dimensional human epidermis model to assess the potential of a chemical to cause skin irritation.[9][10]
Experimental Protocol
Tissue Model: Commercially available reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™) are used.[10]
Application: The test chemical is applied topically to the surface of the tissue.
Exposure: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes).
Post-incubation: After exposure, the tissues are rinsed and incubated for a further period (e.g., 42 hours) in fresh medium.
Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.
Classification: A reduction in tissue viability below a certain threshold (e.g., ≤ 50%) compared to the negative control indicates that the chemical is an irritant.[9]
Data Presentation
Treatment
Replicate 1 (% Viability)
Replicate 2 (% Viability)
Replicate 3 (% Viability)
Mean Viability ± SD
Classification
Negative Control
100 ± X
Non-Irritant
Test Chemical
Positive Control
< 50%
Irritant
Modern approaches to skin sensitization testing involve a combination of in chemico and in vitro methods that address different key events in the adverse outcome pathway (AOP) for skin sensitization.[11][12] A defined approach, such as the "2 out of 3" DA, combines data from multiple assays.
Key Assays in a Defined Approach:
Direct Peptide Reactivity Assay (DPRA) - OECD 442C: An in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical, mimicking the molecular initiating event of protein binding.
ARE-Nrf2 Luciferase Test Method - OECD 442D: A cell-based in vitro assay that measures the activation of the Keap1-Nrf2-ARE pathway in keratinocytes, a key event in the cellular response to sensitizers.[12]
human Cell Line Activation Test (h-CLAT) - OECD 442E: An in vitro method that quantifies the expression of cell surface markers (CD86 and CD54) on a monocytic cell line (THP-1) as an indicator of dendritic cell activation.
Data Interpretation (2 out of 3 DA)
A positive result in at least two of the three assays would lead to a classification of the chemical as a skin sensitizer.
Experimental Workflow: Defined Approach for Skin Sensitization
Defined Approach (DA) for Skin Sensitization Assessment.
Tier 3: In Vivo Studies (if required)
If the results of the in vitro studies are inconclusive or if regulatory requirements mandate it, a limited set of in vivo studies may be necessary.
This method is used to estimate the LD50 of a substance with a reduced number of animals compared to traditional methods.[13][14]
Experimental Protocol
Animal Model: Typically, female rats are used.[14]
Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50 (which can be informed by in silico predictions).
Observation: The animal is observed for signs of toxicity and mortality, typically for up to 14 days.[13]
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. This continues sequentially until the stopping criteria are met.[14]
LD50 Calculation: The LD50 is calculated using the maximum likelihood method.
Data Presentation
Parameter
Value
95% Confidence Interval
Estimated LD50 (mg/kg)
Observations
Description
Clinical Signs
Body Weight Changes
Gross Necropsy Findings
Should in vitro tests indicate potential for irritation, or if they are not applicable to the test substance, in vivo studies may be considered as a last resort. These tests are typically performed on rabbits.[15][16] The protocols involve applying the substance to the skin or into the eye of the animal and scoring the resulting irritation over time.[15][16]
Conclusion and Path Forward
The absence of direct toxicological data for 2-chloro-N-(3-isopropoxypropyl)acetamide necessitates a structured and scientifically rigorous assessment to establish its preliminary safety profile. The tiered approach outlined in this guide, beginning with in silico predictions and progressing through a core battery of validated in vitro assays, provides a comprehensive and ethically responsible framework for this evaluation. This strategy will generate the necessary data to classify the compound according to global regulatory standards and inform decisions for its safe handling and potential future development.
References
Biosafe (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from Biosafe.[6]
National Institute of Biology (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from NIB.
Charles River Laboratories (2022, May 18). New Guidelines for Skin Sensitization Testing. Retrieved from Charles River Laboratories.[11]
Analytice (2021, August 10). Reverse mutation test on bacteria according to OECD 471. Retrieved from Analytice.[8]
Nucro-Technics (2019, January 7). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Retrieved from Nucro-Technics.[7]
National Toxicology Program (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from NTP.[17]
OECD (2013, July 26). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.[9]
Priyanka, S. et al. (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.[18]
European Chemicals Agency (2016, July 5). Advice on skin and eye irritation testing helps reduce animal tests. Retrieved from ECHA.[19]
Scantox (n.d.). GLP OECD 471 Ames Test. Retrieved from Scantox.[20]
National Toxicology Program (2012, October 2). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Retrieved from NTP.[21]
OECD (2024, December 16). Guidance Document on Integrated Approaches to Testing and Assessment (IATA) for Serious Eye Damage and Eye Irritation, Third Edition. OECD Series on Testing and Assessment, No. 263. Paris: OECD Publishing.[22]
National Toxicology Program (n.d.). OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. Retrieved from NTP.[12]
National Toxicology Program (2002, April 24). OECD Test Guideline 429 - Skin Sensitization: Local Lymph Node Assay. Retrieved from NTP.[23]
Nucro-Technics (2024, May 12). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. Retrieved from Nucro-Technics.[13]
National Toxicology Program (2010, July 22). OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. Retrieved from NTP.[24]
ECETOC (n.d.). Eye Irritation Testing. Retrieved from ECETOC.[25]
National Toxicology Program (2001, December 17). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Retrieved from NTP.
OECD (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.[14]
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OECD (2022, June 30). Test No. 406: Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.[26]
OECD (2015, July 28). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.[16]
Food and Agriculture Organization of the United Nations (n.d.). Skin (dermal) irritation. Pesticide Registration Toolkit. Retrieved from FAO.[27]
Institute for In Vitro Sciences (n.d.). Skin Irritation Test (SIT, OECD 439). Retrieved from IIVS.org.[10]
HAPEMAN, C. J., et al. (2005). Are Neutral Chloroacetamide Herbicide Degradates of Potential Environmental Concern? Analysis and Occurrence in the Upper Chesapeake Bay. ACS Publications.[1]
SIVE, J. D., et al. (2015). Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine. Environmental Science & Technology.[28]
PADARIYA, K. N., et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. PubMed.[29]
ZHANG, Y., et al. (2018). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PMC.[2]
Scientific Committee on Consumer Safety (2011, March 3). Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). European Commission.[30]
LITTLE, B. B. (2022). Antihistamines, Decongestants, and Expectorants during Pregnancy. In Drugs and Pregnancy. Taylor & Francis.[31]
YAMAZAKI, H., et al. (1985). Genotoxicity of carcinogenic N-nitrosopropylamine derivatives in the hepatocyte primary culture/DNA-repair test. PubMed.[32]
National Center for Biotechnology Information (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. In Toxicological Profile for N-Nitrosodi-n-Propylamine. NCBI Bookshelf.[33]
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Australian Government Department of Health (2016, July 1). Acetamide, 2-chloro-: Human health tier II assessment.
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Spectroscopic Characterization of 2-chloro-N-(3-isopropoxypropyl)acetamide: An In-Depth Technical Guide
Introduction 2-chloro-N-(3-isopropoxypropyl)acetamide is a molecule of interest in various fields of chemical research and development, notable for its combination of a reactive chloromethyl group, a secondary amide link...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-chloro-N-(3-isopropoxypropyl)acetamide is a molecule of interest in various fields of chemical research and development, notable for its combination of a reactive chloromethyl group, a secondary amide linkage, and an ether functional group. A thorough understanding of its molecular structure is paramount for predicting its reactivity, understanding its biological activity, and ensuring its quality and purity in synthetic processes. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of 2-chloro-N-(3-isopropoxypropyl)acetamide, with a primary focus on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of these techniques and their practical application in the structural confirmation of this target molecule. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of spectroscopic data interpretation.
Molecular Structure and Spectroscopic Rationale
The structural integrity of 2-chloro-N-(3-isopropoxypropyl)acetamide is confirmed by a detailed analysis of its spectroscopic data. The presence of key functional groups—a secondary amide, a chloroalkane, and an ether—gives rise to characteristic signals in both IR and NMR spectra. The strategic application of these analytical techniques provides a detailed roadmap of the molecule's connectivity and chemical environment.
Figure 1. Molecular structure of 2-chloro-N-(3-isopropoxypropyl)acetamide.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The principle lies in the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency, providing a unique "fingerprint" of the molecule.
For 2-chloro-N-(3-isopropoxypropyl)acetamide, the IR spectrum is expected to exhibit several key absorption bands:
Functional Group
Vibrational Mode
**Expected Absorption Range (cm⁻¹) **
Rationale
Amide (N-H)
N-H Stretch
3300-3500 (moderate, sharp)
This absorption is characteristic of secondary amides.[1]
Alkane (C-H)
C-H Stretch
2850-3000 (strong)
These absorptions arise from the stretching of the sp³ C-H bonds in the propyl and isopropyl groups.[2]
Amide (C=O)
C=O Stretch
1640-1680 (strong)
The carbonyl group of an amide typically absorbs at a lower frequency than ketones or aldehydes due to the resonance delocalization of electrons from the nitrogen atom.[3][4]
Amide (N-H)
N-H Bend
1550-1650 (moderate)
This bending vibration, often referred to as the "Amide II" band, is another characteristic feature of amides.[4]
Ether (C-O)
C-O Stretch
1000-1300 (strong)
The stretching vibration of the C-O single bond in the isopropoxy group is expected in this region.[2]
Chloroalkane (C-Cl)
C-Cl Stretch
600-800 (moderate to weak)
The absorption due to the C-Cl bond stretch is typically found in the fingerprint region of the IR spectrum.
Experimental Protocol: Acquiring an IR Spectrum
Sample Preparation: A small amount of the solid 2-chloro-N-(3-isopropoxypropyl)acetamide is finely ground with dry potassium bromide (KBr).
Pellet Formation: The mixture is then compressed under high pressure to form a thin, transparent pellet.
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their relative numbers, and their neighboring protons.
Proton(s)
Expected Chemical Shift (δ, ppm)
Expected Multiplicity
Integration
Rationale
N-H
5.0 - 8.0
Broad singlet
1H
The chemical shift of the amide proton can vary significantly due to hydrogen bonding and the rate of chemical exchange.[5] It often appears as a broad signal.
Cl-CH ₂-C=O
~4.0
Singlet
2H
The protons on the carbon adjacent to the chlorine atom and the carbonyl group are highly deshielded.
C=O-NH-CH ₂
~3.4
Triplet
2H
These protons are adjacent to a nitrogen atom and a CH₂ group, resulting in a triplet splitting pattern.
CH₂-CH ₂-CH₂
~1.8
Multiplet
2H
The chemical shift of these methylene protons is influenced by the adjacent CH₂ groups.
CH₂-O-CH
~3.6
Septet
1H
This proton is split by the six protons of the two adjacent methyl groups.
O-CH-(CH ₃)₂
~1.1
Doublet
6H
The six equivalent protons of the two methyl groups are split by the single adjacent proton.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Carbon(s)
Expected Chemical Shift (δ, ppm)
Rationale
C =O
160-180
The carbonyl carbon of an amide is significantly deshielded due to the electronegativity of the oxygen atom.
Cl-C H₂
40-50
The carbon atom bonded to the electronegative chlorine atom is deshielded.
NH-C H₂
35-45
The carbon adjacent to the nitrogen atom experiences a moderate deshielding effect.
CH₂-C H₂-CH₂
25-35
This methylene carbon is in a relatively shielded environment.
C H₂-O
65-75
The carbon atom bonded to the electronegative oxygen atom is deshielded.
O-C H
65-75
The carbon of the methine group in the isopropoxy moiety is also deshielded by the adjacent oxygen atom.
(CH₃)₂
~22
The methyl carbons are in a relatively shielded environment.
Due to the partial double bond character of the C-N bond in amides, rotation around this bond can be restricted.[6] This can sometimes lead to the observation of two distinct sets of signals for the groups attached to the nitrogen and carbonyl, especially at lower temperatures.
Experimental Protocol: Acquiring NMR Spectra
Sample Preparation: Approximately 10-20 mg of 2-chloro-N-(3-isopropoxypropyl)acetamide is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0 ppm).
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired according to standard instrument parameters.
Workflow for Spectroscopic Analysis
Figure 2. General workflow for the spectroscopic analysis of 2-chloro-N-(3-isopropoxypropyl)acetamide.
Conclusion
The combined application of IR and NMR spectroscopy provides a robust and definitive method for the structural elucidation of 2-chloro-N-(3-isopropoxypropyl)acetamide. The characteristic absorption bands in the IR spectrum confirm the presence of the key functional groups, while the detailed chemical shift, multiplicity, and integration data from ¹H and ¹³C NMR spectra allow for the precise mapping of the molecule's carbon-hydrogen framework. This in-depth spectroscopic analysis is an indispensable component of quality control, reaction monitoring, and the overall characterization of this and other related chemical entities in a research and development setting.
References
Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
Wang, R. et al. (2021). 1 H NMR Spectrum of Amide Compounds. University Chemistry.
University of Calgary. Ch20: Spectroscopy Analysis : Amides. [Link]
Abraham, R. J. et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry.
Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
The Bifunctional Utility of 2-chloro-N-(3-isopropoxypropyl)acetamide in Targeted Drug Discovery
Executive Summary & Chemical Profile In modern medicinal chemistry, the strategic selection of chemical building blocks dictates the success of lead optimization and targeted covalent inhibitor (TCI) design. 2-chloro-N-(...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
In modern medicinal chemistry, the strategic selection of chemical building blocks dictates the success of lead optimization and targeted covalent inhibitor (TCI) design. 2-chloro-N-(3-isopropoxypropyl)acetamide (CAS: 10263-67-9) has emerged as a highly versatile, bifunctional intermediate. It combines an electrophilic α-chloroacetamide "warhead" with a lipophilic, hydrogen-bond-accepting isopropoxypropyl tail [1].
As an application scientist, I approach this molecule not merely as a reagent, but as a modular cassette. The chloroacetamide moiety provides a reliable vector for nucleophilic substitution (SN2) or cysteine-targeted covalent binding [2], while the isopropoxypropyl chain modulates the molecule's partition coefficient (logP) and membrane permeability, critical factors in overcoming multidrug resistance and enhancing cellular uptake.
Table 1: Physicochemical Profile of CAS 10263-67-9
Parameter
Value / Description
Strategic Implication
CAS Registry Number
10263-67-9
Standardized sourcing for cGMP scale-up[1].
Molecular Formula
C8H16ClNO2
Optimal low molecular weight (193.67 g/mol ) for fragment-based drug discovery (FBDD).
Electrophilic Center
α-chloro carbon
Tuned reactivity for thiol/amine alkylation; less promiscuous than highly reactive Michael acceptors.
Lipophilic Tail
3-isopropoxypropyl
Acts as a flexible spacer; the ether oxygen serves as a localized hydrogen-bond acceptor.
Mechanistic Rationale: Warhead Dynamics and Pharmacophore Modulation
The Chloroacetamide Warhead in Covalent Inhibition
Targeted covalent inhibitors rely on electrophilic warheads to form irreversible bonds with nucleophilic amino acid residues—most commonly the sulfhydryl group of cysteine. While acrylamides are widely used, α-chloroacetamides offer a distinct reactivity profile. They undergo direct SN2 alkylation rather than Michael addition, making them highly effective for targeting specific active-site cysteines in kinases and proteases under physiological conditions [2]. The substitution at the nitrogen (in this case, the isopropoxypropyl group) sterically and electronically tunes the reactivity of the adjacent α-carbon, preventing off-target toxicity [3].
The Isopropoxypropyl Tail: Tuning ADME Properties
The inclusion of the isopropoxypropyl chain is a deliberate design choice to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The ether linkage provides flexibility and acts as a hydrogen-bond acceptor, which is crucial for interacting with solvent-exposed regions of target proteins. Furthermore, the terminal isopropyl group increases lipophilicity, driving the compound into hydrophobic binding pockets and improving blood-brain barrier (BBB) penetration if required for central nervous system (CNS) targets.
Figure 1: Mechanism of cysteine-targeted covalent modification via SN2 alkylation by the chloroacetamide warhead.
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality explanation to bridge the gap between theoretical chemistry and bench execution.
Protocol 1: N-Alkylation of Secondary Amines (Heterocycle Derivatization)
This protocol describes the attachment of the 2-chloro-N-(3-isopropoxypropyl)acetamide building block to a secondary amine scaffold (e.g., a piperazine or morpholine derivative) to generate a tertiary amine target compound [4].
Preparation: Dissolve the secondary amine (1.0 eq) in anhydrous MeCN (0.2 M concentration) under an inert nitrogen atmosphere. Causality: MeCN is a polar aprotic solvent that accelerates SN2 reactions by poorly solvating the nucleophile, thereby increasing its reactivity.
Base Addition: Add DIPEA (2.5 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction without competing with the secondary amine for the electrophile.
Electrophile Addition: Slowly add 2-chloro-N-(3-isopropoxypropyl)acetamide (1.1 eq) at 0°C. Causality: Controlled addition at low temperature prevents exothermic side reactions and limits polyalkylation.
Heating: Gradually warm the reaction to 60°C and stir for 4–6 hours. Monitor via LC-MS.
Workup & Validation: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate. The self-validating step requires LC-MS analysis of the organic layer: the presence of the
[M+H]+
ion corresponding to the exact mass of the coupled product confirms successful alkylation.
Figure 2: Synthetic workflow for heterocycle derivatization using CAS 10263-67-9.
Protocol 2: Cysteine Bioconjugation Assay
To evaluate the compound as a covalent warhead, it must be tested against a model nucleophile (e.g., Glutathione or a Cys-containing peptide) [2].
Step-by-Step Methodology:
Incubation: Incubate 50 µM of the target peptide with 500 µM of 2-chloro-N-(3-isopropoxypropyl)acetamide in a 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C. Causality: pH 7.4 mimics physiological conditions, ensuring the cysteine thiol is partially deprotonated to the reactive thiolate species.
Quenching: After 2 hours, quench the reaction by adding 1% Formic Acid. Causality: Lowering the pH protonates the thiolate, instantly halting the SN2 reaction and preserving the kinetic snapshot.
Validation: Analyze via High-Resolution Mass Spectrometry (HRMS). A mass shift of +157.11 Da (mass of the building block minus the chlorine atom) on the peptide confirms covalent adduct formation.
Analytical Validation Standards
Trustworthiness in chemical synthesis requires rigorous analytical validation. For derivatives synthesized using 2-chloro-N-(3-isopropoxypropyl)acetamide, the following spectral hallmarks must be verified:
1H NMR (CDCl3): The disappearance of the sharp singlet at ~4.0 ppm (corresponding to the
CH2−Cl
protons) and the appearance of a new multiplet representing the newly formed
C−N
or
C−S
bond. The isopropoxypropyl signature—a distinct septet at ~3.5 ppm (isopropyl
CH
) and a triplet at ~3.4 ppm (ether
CH2
)—must remain intact.
LC-MS: The isotopic pattern of the starting material will show a characteristic 3:1 ratio for the
35Cl/37Cl
isotopes. Upon successful substitution, this chlorine isotopic signature will disappear in the product mass spectrum.
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. National Center for Biotechnology Information (PMC).
Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, ACS Publications.
N-tert-butyl-2-chloro-N-methylacetamide (EVT-8919174) Building Block Profile. EvitaChem.
Foundational
Reactivity Profiling of 2-chloro-N-(3-isopropoxypropyl)acetamide in Covalent Drug Discovery
Executive Summary Covalent inhibitors have revolutionized modern pharmacotherapy, offering enhanced potency, prolonged target engagement, and the ability to drug previously "undruggable" targets[1]. The majority of appro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Covalent inhibitors have revolutionized modern pharmacotherapy, offering enhanced potency, prolonged target engagement, and the ability to drug previously "undruggable" targets[1]. The majority of approved targeted covalent inhibitors (TCIs) rely on electrophilic warheads that hijack the intrinsic nucleophilicity of amino acid side chains, predominantly the thiol group of cysteine residues[2][3]. Among the arsenal of cysteine-directed electrophiles, chloroacetamides have emerged as privileged scaffolds, particularly in fragment-based drug discovery (FBDD), due to their balanced reactivity and high chemoselectivity[1][4].
This technical guide provides an in-depth analysis of 2-chloro-N-(3-isopropoxypropyl)acetamide (CAS 10263-67-9) [5][6]. By dissecting its mechanistic causality, structural tunability, and experimental validation protocols, we aim to guide researchers and drug development professionals in deploying this molecule within chemoproteomic workflows.
Mechanistic Causality: The
SN2
Paradigm and Structural Tuning
Unlike acrylamides, which undergo Michael addition, chloroacetamides react with nucleophiles via a classic
SN2
(bimolecular nucleophilic substitution) mechanism[1][7].
The Reaction Coordinate
The electron-rich cysteine thiolate (the nucleophile) attacks the antibonding orbital of the C-Cl bond at the α-carbon of the chloroacetamide[7]. This concerted process leads to the expulsion of the chloride leaving group and the formation of a highly stable, irreversible thioether adduct[1].
The Role of the 3-Isopropoxypropyl Substituent
The reactivity of a chloroacetamide is not solely dictated by the α-chloro group; the N-substituent plays a critical role in modulating the Lowest Unoccupied Molecular Orbital (LUMO) energy and steric accessibility[8]. The 3-isopropoxypropyl chain in 2-chloro-N-(3-isopropoxypropyl)acetamide introduces three distinct biophysical advantages:
Steric Shielding: The extended alkyl chain provides a moderate steric shield, preventing indiscriminate reactivity with highly exposed, non-functional thiols, thereby increasing target-specific selectivity[8].
Lipophilicity (logP) Enhancement: The terminal isopropyl group increases the molecule's overall lipophilicity, facilitating passive diffusion across cellular membranes—a crucial prerequisite for live-cell target engagement assays[9].
Hydrogen Bonding Potential: The ether oxygen within the isopropoxypropyl chain acts as a hydrogen-bond acceptor, allowing the fragment to anchor into specific sub-pockets adjacent to the target cysteine, increasing binding affinity prior to covalent bond formation[4][10].
Fig 1: S_N2 nucleophilic substitution mechanism of chloroacetamide with cysteine thiolate.
Experimental Protocols for Reactivity Profiling
To establish trustworthiness, any covalent fragment must be rigorously profiled using self-validating experimental systems. We outline two foundational protocols: one for intrinsic chemical reactivity and one for proteome-wide selectivity.
Protocol 1: Intrinsic Reactivity via High-Throughput Ellman's Assay
Causality: Before advancing a covalent fragment into complex biological systems, its intrinsic reactivity must be quantified to ensure it falls within the "Goldilocks" zone—reactive enough to label the target, but stable enough to avoid off-target toxicity[10]. Ellman's assay uses reduced glutathione (GSH) as a physiological cysteine surrogate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify unreacted thiols[10][11].
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of Ellman's Reagent (DTNB) in Reaction Buffer (0.1 M sodium phosphate, pH 8.0, 1 mM EDTA)[11].
Incubation: Incubate 2-chloro-N-(3-isopropoxypropyl)acetamide (100 µM) with reduced GSH (100 µM) in the Reaction Buffer at 37°C.
Quenching & Detection: At specific time points (e.g., 0, 15, 30, 60, 120 mins), transfer an aliquot of the reaction mixture to a 96-well plate containing the DTNB solution[11]. The free GSH reacts with DTNB to release the TNB²⁻ anion.
Quantification: Measure the absorbance at 412 nm using a microplate reader. The decrease in absorbance over time corresponds to the depletion of free GSH, allowing the calculation of the pseudo-first-order rate constant (
kobs
) and half-life (
t1/2
)[10].
Protocol 2: Proteome-Wide Selectivity via SLC-ABPP
Causality: Intrinsic reactivity does not perfectly predict biological selectivity. Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) maps the specific cysteines engaged by the fragment in a native proteome[9][12]. Because 2-chloro-N-(3-isopropoxypropyl)acetamide lacks an enrichment handle, we use a competitive format: the fragment blocks reactive cysteines, preventing subsequent labeling by a broad-spectrum probe (e.g., desthiobiotin iodoacetamide, DBIA)[12][13].
Step-by-Step Methodology:
Live-Cell Treatment: Treat live cells (e.g., HEK293T) with 2-chloro-N-(3-isopropoxypropyl)acetamide (50 µM) or DMSO vehicle for 3 hours to allow covalent engagement[14].
Lysis & Reduction: Lyse the cells and reduce reversible disulfides using TCEP (tris(2-carboxyethyl)phosphine) to ensure all unbound cysteines are in their reactive thiolate state[15].
Competitive Labeling: Add the DBIA probe to the lysate to alkylate all remaining free cysteines[13].
Enrichment & Digestion: Enrich the DBIA-labeled proteins using streptavidin beads. Perform on-bead tryptic digestion to generate peptides[12].
TMT Multiplexing & LC-MS/MS: Label the peptides with Tandem Mass Tag (TMT) reagents for multiplexed quantification, pool the samples, and analyze via LC-MS/MS[12][13]. A decrease in the TMT reporter ion intensity in the fragment-treated sample compared to DMSO indicates a liganded cysteine[13].
Fig 2: Streamlined competitive Activity-Based Protein Profiling (ABPP) experimental workflow.
Quantitative Data & Comparative Analysis
To contextualize the reactivity of 2-chloro-N-(3-isopropoxypropyl)acetamide, we compare it against standard electrophilic warheads. Chloroacetamides generally exhibit higher intrinsic reactivity and ligand more proteomic sites than acrylamides, but structural substitutions can effectively temper this reactivity[9][12].
Table 1: Comparative Reactivity Profiles of Covalent Warheads
Electrophilic Scaffold
Example Molecule
GSH Half-Life (
t1/2
)
Proteome-Wide Ligandable Sites
Primary Mechanism
Acrylamide
Sotorasib (KRAS G12C)
> 24 hours
~2 sites / fragment
Michael Addition
Unsubstituted Chloroacetamide
2-chloroacetamide
~ 2 hours
~14 sites / fragment
SN2
Substitution
N-substituted Chloroacetamide
2-chloro-N-(3-isopropoxypropyl)acetamide
~ 4-6 hours
~8-10 sites / fragment
SN2
Substitution
Data synthesized from comparative chemoproteomic studies[7][9][12]. The N-substitution tempers the hyper-reactivity of the bare chloroacetamide, optimizing the balance between potency and selectivity.
Conclusion
2-chloro-N-(3-isopropoxypropyl)acetamide represents a highly tunable, cysteine-directed covalent fragment. By leveraging the
SN2
reactivity of the chloroacetamide warhead and the unique physicochemical properties of the 3-isopropoxypropyl tail, researchers can achieve targeted covalent modification with favorable cellular permeability. Rigorous profiling using Ellman's assay and competitive ABPP ensures that this molecule can be safely and effectively integrated into modern covalent drug discovery pipelines.
References
Source: nih.
Source: nih.
Source: mdpi.
Source: wuxibiology.
10263-67-9 CAS MSDS (2-CHLORO-N-(3-ISOPROPOXYPROPYL)
2-chloro-N-(3-isopropoxypropyl)
Source: biorxiv.
Source: semanticscholar.
Streamlined activity-based protein profiling of reactive cysteines (SLC-ABPP)
An In-depth Technical Guide to the Synthesis of 2-chloro-N-(3-isopropoxypropyl)acetamide
Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 2-chloro-N-(3-isopropoxypropyl)acetamide, a molecule of interest within the broader class of chloroacetamide compounds. Chloro...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2-chloro-N-(3-isopropoxypropyl)acetamide, a molecule of interest within the broader class of chloroacetamide compounds. Chloroacetamides are significant as versatile intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] This document details the primary synthetic strategies, the rationale behind experimental choices, and provides detailed protocols for researchers, scientists, and professionals in drug development and chemical synthesis. The guide emphasizes the core chemical principles, safety considerations, and methods for purification to ensure the synthesis of a high-purity final product.
Introduction and Strategic Overview
The discovery and development of novel bioactive molecules often rely on the efficient synthesis of key structural motifs. The N-(alkoxypropyl)chloroacetamide scaffold, to which 2-chloro-N-(3-isopropoxypropyl)acetamide belongs, is of significant interest due to its potential applications in agrochemical research, suggested by its structural similarity to known chloroacetamide herbicides.[2][3] These herbicides are known for their efficacy in weed control.[2] The inherent reactivity of the α-chloro group in the acetamide moiety provides a valuable site for further chemical modification, making these compounds versatile building blocks in synthetic chemistry.[1]
The principal and most direct pathway to 2-chloro-N-(3-isopropoxypropyl)acetamide involves the N-acylation of 3-isopropoxypropan-1-amine with chloroacetyl chloride . This reaction is a classic example of nucleophilic acyl substitution and is the focal point of this guide. A comprehensive synthesis strategy also necessitates a reliable method for obtaining the key precursor, 3-isopropoxypropan-1-amine. Therefore, this guide will also explore viable synthetic routes to this starting material.
Synthesis of the Key Precursor: 3-Isopropoxypropan-1-amine
The availability of high-purity 3-isopropoxypropan-1-amine is critical for the successful synthesis of the target molecule. Two plausible synthetic routes to this precursor are presented below.
Route A: From Acrylonitrile and Isopropanol (Industrial Approach)
A common industrial method for the synthesis of 3-alkoxypropylamines involves a two-step process starting with acrylonitrile and an alcohol. This pathway is attractive due to the low cost and availability of the starting materials.
Cyanoethylation of Isopropanol: In the first step, isopropanol undergoes a Michael addition to acrylonitrile to form 3-isopropoxypropanenitrile. This reaction is typically catalyzed by a base.
Reduction of the Nitrile: The resulting 3-isopropoxypropanenitrile is then reduced to the corresponding primary amine, 3-isopropoxypropan-1-amine. This reduction is commonly achieved through catalytic hydrogenation using catalysts such as Raney nickel, often in the presence of ammonia to suppress the formation of secondary amines.[4]
Conceptual Workflow for 3-Isopropoxypropan-1-amine Synthesis (Route A)
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Experimental Protocol
This protocol is based on established methods for the N-acylation of primary amines with chloroacetyl chloride in an organic solvent.
[5][6]
Materials:
3-Isopropoxypropan-1-amine (1.0 eq)
Chloroacetyl chloride (1.05 eq)
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-isopropoxypropan-1-amine (1.0 eq) in anhydrous THF.
Base Addition: Add triethylamine (1.2 eq) to the solution.
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath and stir for 15 minutes.
Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled, stirring solution via a dropping funnel. Maintain the temperature below 5 °C to control the exothermic reaction. A precipitate of triethylammonium chloride will form.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude 2-chloro-N-(3-isopropoxypropyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
[1]
Safety Considerations
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. [5]All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
3-Isopropoxypropan-1-amine is a flammable liquid and can cause skin and eye irritation.
[7]* The N-acylation reaction is exothermic , and temperature control is crucial to prevent side reactions.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of 2-chloro-N-(3-isopropoxypropyl)acetamide based on analogous reactions reported in the literature.
The synthesis of 2-chloro-N-(3-isopropoxypropyl)acetamide is most effectively achieved through the N-acylation of 3-isopropoxypropan-1-amine with chloroacetyl chloride. This in-depth guide has provided a comprehensive overview of this synthesis, including viable routes to the necessary precursor, a detailed experimental protocol with mechanistic insights, and crucial safety considerations. The provided framework, grounded in established chemical principles and analogous procedures, offers a solid foundation for researchers and scientists to successfully synthesize this and related N-(alkoxypropyl)chloroacetamide compounds for further investigation in drug discovery and agrochemical development.
References
BenchChem. (2025). Application Note: High-Purity Purification of 2-chloro-N-(1-phenylethyl)
Jablonkai, I., & Dutka, F. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443-450.
Dow Chemical Co. (1943). Preparation of chloroacetamide. U.S.
Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 153.
Organic Syntheses Procedure. (n.d.). β-AMINOPROPIONITRILE and BIS-(β-CYANOETHYL)AMINE.
Chemical Substance Information. (n.d.). 2-CHLORO-N-(3-ISOPROPOXYPROPYL)ACETAMIDE.
Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
Sigma-Aldrich. (n.d.). 3-Isopropoxypropylamine.
Gowda, B. T., et al. (2009). Crystal structure of 2-chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1649.
BenchChem. (2025). Synthesis of 2-chloro-N-(pyridin-3-yl)
Zhang, N., et al. (2023). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Journal of the Chinese Chemical Society.
Tianjin Institute of Pharmaceutical Research. (2011). Acetamide derivatives, preparation method and application thereof.
Garg Lab - UCLA. (n.d.).
Imperial Chemical Industries PLC. (1985). Preparation of 2-chloropropionic acid esters.
ResearchGate. (2025, December). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
Xi'an Modern Chemistry Research Institute. (2013). Preparation method of N-(3-aminopropyl)-1,3-propane diamine.
Mitsubishi Gas Chemical Company, Inc. (1993). Purification method of 2-chloropropionic acid. U.S.
BenchChem. (2025). Technical Support Center: N-(1-chloropropan-2-yl)acetamide Synthesis.
CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
El-Newehy, M. H., et al. (2014). Optimization of amine-terminated polyacrylonitrile synthesis and characterization. Polymer-Plastics Technology and Engineering, 53(10), 987-997.
PubChem. (n.d.). 3-Isopropoxy-1-propanol.
BASF SE. (2012). Process for preparing and purifying 3-aminopropanol. U.S.
2-chloro-N-(3-isopropoxypropyl)acetamide stability and long-term storage conditions
As a Senior Application Scientist overseeing the development and stabilization of reactive chemical intermediates, I frequently encounter compounds that demand rigorous, mechanistically driven environmental controls. 2-c...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing the development and stabilization of reactive chemical intermediates, I frequently encounter compounds that demand rigorous, mechanistically driven environmental controls. 2-chloro-N-(3-isopropoxypropyl)acetamide (CAS 10263-67-9) is a prime example of a molecule with a structural dichotomy: it possesses a highly electrophilic
α
-chloroamide moiety designed for target reactivity, juxtaposed with an electron-rich, sterically hindered isopropoxypropyl ether linkage.
This dual-nature makes the compound exceptionally vulnerable to both hydrolytic and oxidative degradation vectors. In this technical whitepaper, I will deconstruct the specific molecular vulnerabilities of this compound, outline a self-validating forced degradation protocol, and establish evidence-based long-term storage conditions to ensure its structural integrity from the bench to commercial scale.
Mechanistic Overview of Degradation Pathways
To design an effective storage protocol, we must first understand the causality behind the molecule's degradation. The degradation of 2-chloro-N-(3-isopropoxypropyl)acetamide is not a singular event but a competition between three primary kinetic pathways:
Nucleophilic Substitution and Hydrolysis
The
α
-chloro group is highly labile. Under basic conditions, hydrolysis proceeds primarily through an intermolecular
SN2
reaction, where hydroxide ions substitute the chloride leaving group to form a hydroxyacetamide derivative[1]. Conversely, under strongly acidic conditions, the molecule is susceptible to the cleavage of both the amide bond and the ether group[1]. Even ambient moisture at a neutral pH can drive slow, background solvolysis over months of storage[2].
Ether Autoxidation and Hydroperoxide Formation
The 3-isopropoxypropyl group contains an isopropyl ether moiety. Ethers with tertiary carbons are notorious for undergoing radical-initiated autoxidation when exposed to ambient oxygen and light[3]. The tertiary C-H bond adjacent to the ether oxygen is relatively weak; once a radical is formed, it rapidly reacts with triplet oxygen (
3O2
) to form peroxy radicals, ultimately accumulating as highly reactive—and potentially explosive—hydroperoxides[4].
Photolytic and Thermal Cleavage
Exposure to UV radiation and elevated temperatures acts as a catalyst for both previously mentioned pathways. UV light induces homolytic cleavage of the C-Cl bond and accelerates the radical initiation required for ether autoxidation[2].
To empirically determine the shelf-life of this compound, I employ a self-validating forced degradation protocol . A protocol is only "self-validating" if it inherently proves its own accuracy during execution. In this workflow, we run parallel unstressed controls and calculate a strict mass balance. If the sum of the remaining Active Pharmaceutical Ingredient (API) and the quantified degradants does not equal 98-102% of the initial concentration, the system flags an undetected volatile degradant, prompting immediate analytical optimization.
Step-by-Step Methodology:
Sample Preparation & Baseline Establishment :
Accurately weigh 10.0 mg of 2-chloro-N-(3-isopropoxypropyl)acetamide.
Dissolve in 10.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.
Causality: Acetonitrile is chosen over methanol to prevent nucleophilic solvolysis of the
α
-chloro group during the baseline setup.
Hydrolytic Stress Testing :
Acidic: Transfer 1 mL stock to a vial, add 1 mL 0.1 N HCl.
Basic: Transfer 1 mL stock to a vial, add 1 mL 0.1 N NaOH.
Control: Transfer 1 mL stock, add 1 mL LC-MS grade water.
Execution: Incubate all vials at 60°C for 24 hours. Heating accelerates the thermodynamic cleavage of the amide bond, simulating years of ambient hydrolytic degradation[1].
Oxidative Stress Testing :
Transfer 1 mL stock to a vial, add 1 mL 3%
H2O2
. Incubate at 25°C for 24 hours in the dark.
Causality: This isolates the oxidation of the isopropoxypropyl ether linkage without the confounding variable of UV-induced radical formation.
Photolytic Stress Testing :
Aliquot 1 mL stock into a clear quartz vial and an amber glass vial (Control). Expose to 1.2 million lux hours and 200 W·h/m² near-UV energy.
Chromatographic Analysis :
Analyze all samples via HPLC-UV (210 nm) coupled with high-resolution MS to establish the mass balance and identify degradant m/z profiles.
Figure 1: Mechanistic degradation pathways and integrated QC analytical workflows.
Translating the mechanistic vulnerabilities into actionable storage parameters is critical for maintaining batch-to-batch consistency. The following parameters must be strictly controlled:
Temperature Control: The Freezing Paradox
While standard protocol dictates that higher temperatures accelerate degradation[2], extreme cold presents a unique hazard for this specific molecule. Refrigeration (2°C to 8°C) is highly recommended to retard thermal hydrolysis and slow the kinetic rate of peroxide formation. However, the compound must not be frozen . Counter-intuitively, peroxide accumulation can be enhanced by refrigeration if the rate of degradation slows more than the rate of formation; furthermore, if the solvent or liquid API is cooled near its freezing point, explosive hydroperoxides can precipitate out of solution, rendering the sample highly shock-sensitive[4].
Atmospheric and Photolytic Control
Because exposure to light and oxygen drives the autoxidation of the ether linkage[3], the compound must be stored in amber, actinic glass containers to block UV radiation[2]. Furthermore, the headspace of the container must be backfilled with an inert gas (Argon or Nitrogen) prior to sealing. Displacing molecular oxygen eliminates the primary reactant required for hydroperoxide propagation.
Quantitative Stability Data Summary
The table below summarizes the expected kinetic impacts of various environmental triggers and the mandatory mitigation strategies required for long-term storage.
Degradation Pathway
Environmental Trigger
Kinetic Impact / Observation
Storage Mitigation
α
-Chloro Hydrolysis
Ambient Moisture, pH > 8 or pH < 4
Rapid
SN2
substitution; forms hydroxyacetamides[1].
Store in desiccator; maintain neutral pH in formulations[2].
Ether Autoxidation
Ambient
O2
, UV Light
Exponential peroxide accumulation over 3-6 months[3].
Self-Validating Quality Control (QC) Protocols Prior to Use
If a batch of 2-chloro-N-(3-isopropoxypropyl)acetamide has been stored for longer than 6 months, visual inspection is insufficient. As a rule, I mandate two rapid QC checks before utilizing the material in downstream synthesis or formulation:
Peroxide Screening : Because ethers form peroxides over time[3], perform a rapid semi-quantitative peroxide test (using standard KI/starch test strips or iodometric titration). If peroxide levels exceed 100 ppm, the batch should be safely quenched and discarded, or purified via percolation through activated alumina (note: alumina removes antioxidants, so the purified batch must be used immediately)[3].
Chromatographic Purity Check : Run a rapid 10-minute isocratic HPLC-UV method against a freshly prepared reference standard to ensure the
α
-chloro group has not undergone background hydrolysis.
Protocol for N-alkylation using 2-chloro-N-(3-isopropoxypropyl)acetamide
Executive Summary The functionalization of amines via N-alkylation is a cornerstone transformation in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. 2-Chloro-N-(3-isopropoxypropyl)acetamide (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of amines via N-alkylation is a cornerstone transformation in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. 2-Chloro-N-(3-isopropoxypropyl)acetamide (CAS: 10263-67-9) [1] is a versatile, bifunctional building block frequently utilized to append a hydrophilic, flexible ether-amide side chain to pharmacophores. This specific moiety is highly valued in drug design for its ability to modulate lipophilicity (LogP), improve aqueous solubility, and establish critical hydrogen-bonding networks within target protein binding pockets.
This application note details an optimized, self-validating protocol for the N-alkylation of primary and secondary amines using this reagent. By leveraging in situ nucleophilic catalysis, this methodology overcomes the kinetic limitations typically associated with α-chloroacetamides.
Mechanistic Rationale & Reaction Design (E-E-A-T)
The alkylation of an amine with an α-chloroacetamide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. However, relying solely on the native chloride leaving group often results in sluggish reaction kinetics. Forcing the reaction with elevated temperatures frequently leads to substrate degradation, unwanted O-alkylation (if competing nucleophiles are present), or over-alkylation [2].
To engineer a highly efficient and robust system, this protocol integrates a Finkelstein-type catalytic cycle [3]. By introducing a sub-stoichiometric amount of Potassium Iodide (KI) into a polar aprotic solvent, the relatively stable alkyl chloride is converted in situ into a transient, highly reactive alkyl iodide. Iodide is a vastly superior leaving group due to its larger atomic radius and polarizability, which significantly lowers the activation energy required for the amine's Sₙ2 attack. Once the amine displaces the iodide, the I⁻ anion is regenerated, perpetuating the catalytic cycle.
Figure 1: Finkelstein-catalyzed SN2 mechanism for N-alkylation using chloroacetamides.
Reagent Profile & Quantitative Optimization Data
Understanding the physicochemical properties of the electrophile and the empirical data behind condition selection is critical for process scale-up and troubleshooting.
Table 1: Physicochemical Properties of the Alkylating Agent
Property
Value
Chemical Name
2-chloro-N-(3-isopropoxypropyl)acetamide
CAS Registry Number
10263-67-9
Molecular Formula
C₈H₁₆ClNO₂
Molecular Weight
193.67 g/mol
Electrophilic Center
α-carbon (adjacent to the carbonyl group)
| Typical Appearance | Colorless to pale yellow liquid/oil |
Table 2: Reaction Condition Optimization Matrix
Base
Solvent
Catalyst
Temp (°C)
Conversion (%)
Causality / Observation
DIPEA (2.0 eq)
DCM
None
25
< 20%
Sluggish Sₙ2 kinetics; poor leaving group ability of Cl⁻ at RT.
K₂CO₃ (2.5 eq)
MeCN
None
60
65%
Moderate yield; extended reaction times lead to impurity formation.
K₂CO₃ (2.5 eq)
DMF
KI (0.2 eq)
60
> 95%
Optimal. In situ catalysis accelerates displacement; clean profile.
| Cs₂CO₃ (2.0 eq) | DMF | KI (0.2 eq) | 80 | 85% | Best for sterically hindered amines; higher temp required but risks degradation. |
Detailed Experimental Protocol
This methodology is validated for the N-alkylation of standard secondary amines (e.g., piperidine or piperazine derivatives) and can be adapted for primary amines with strict stoichiometric control.
Phase 1: Reaction Setup & Finkelstein Initiation
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and flush with Argon.
Electrophile Charging: Dissolve 2-chloro-N-(3-isopropoxypropyl)acetamide (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of amine).
Catalyst Activation: Add Potassium Iodide (KI, 0.2 equivalents) to the solution. Stir the mixture at 40 °C for 30 minutes.
Causality: This pre-activation step allows the generation of the highly electrophilic 2-iodo-N-(3-isopropoxypropyl)acetamide intermediate before the nucleophile is introduced, preventing base-catalyzed degradation of the starting material.
Phase 2: Nucleophile & Base Addition
Base Addition: Cool the mixture to room temperature and add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.5 equivalents).
Causality: K₂CO₃ is a mild, insoluble inorganic base that acts as an acid scavenger (neutralizing the generated HCl/HI) without acting as a competing soluble nucleophile, which prevents unwanted side reactions.
Amine Addition: Add the target amine (1.0 equivalent) dropwise or in small portions.
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C under Argon.
Analytical Validation: Monitor the reaction progress via LC-MS or TLC (typically 5–10% MeOH in DCM). The reaction is generally complete within 4 to 8 hours.
Phase 3: Workup & Extraction
Quenching: Once complete, cool the reaction to room temperature and quench by pouring the mixture into ice-cold saturated aqueous Ammonium Chloride (NH₄Cl).
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution or brine at least 5 times.
Causality: DMF is highly miscible with EtOAc. Repeated aqueous washes (especially with LiCl) are strictly required to partition the DMF out of the organic phase.
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Phase 4: Purification & Characterization
Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (or DCM/MeOH for highly polar products).
Validation: Confirm product identity and purity via ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the α-chloro protons (typically a singlet around ~4.0 ppm) and the emergence of a new coupled signal confirm successful N-alkylation.
Troubleshooting & Process Optimization
Preventing Dialkylation of Primary Amines: Primary amines are prone to over-alkylation, forming tertiary amines. To favor mono-alkylation, invert the stoichiometry (use 2.0–3.0 equivalents of the primary amine relative to 1.0 equivalent of the chloroacetamide) and lower the reaction temperature to 40 °C [4].
Managing Steric Hindrance: If the target amine is sterically hindered (e.g., an α-branched amine), swap K₂CO₃ for Cesium Carbonate (Cs₂CO₃). The larger cesium cation enhances the solubility and reactivity of the carbonate base, facilitating proton abstraction in crowded transition states.
Chemoselectivity (N- vs. O-Alkylation): If the substrate contains both hydroxyl and amino groups (e.g., aminoalcohols), N-alkylation is kinetically favored due to the higher nucleophilicity of nitrogen. However, to ensure absolute chemoselectivity, maintain the reaction temperature strictly below 60 °C and avoid overly strong bases like Sodium Hydride (NaH), which would deprotonate the alcohol and trigger O-alkylation [2].
References
Taylor & Francis. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications.[Link]
Master Organic Chemistry. What Makes A Good Leaving Group: The Finkelstein Reaction.[Link]
ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.[Link]
Application
Application Notes and Protocols for 2-chloro-N-(3-isopropoxypropyl)acetamide in Agrochemical Formulations
Disclaimer: This document provides a detailed technical guide on the potential applications and formulation of 2-chloro-N-(3-isopropoxypropyl)acetamide. Due to the limited publicly available data on this specific compoun...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: This document provides a detailed technical guide on the potential applications and formulation of 2-chloro-N-(3-isopropoxypropyl)acetamide. Due to the limited publicly available data on this specific compound, the application notes and protocols are based on the established principles of structurally related chloroacetamide and dichloroacetamide herbicide safeners. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical industry.
Part 1: Core Application Notes
Chemical Identity and Physical Properties
2-chloro-N-(3-isopropoxypropyl)acetamide is a chloroacetamide derivative with the following chemical structure and properties:
Chemical Name: 2-chloro-N-(3-isopropoxypropyl)acetamide[1]
The chemical structure of 2-chloro-N-(3-isopropoxypropyl)acetamide, being a chloroacetamide, strongly suggests its potential application as a herbicide safener. Herbicide safeners are crucial components in modern agriculture, designed to protect crop plants from injury caused by herbicides without compromising the herbicide's efficacy against target weeds.[4] Dichloroacetamide safeners are frequently co-formulated with chloroacetamide herbicides to enhance crop selectivity.[5][6]
The primary advantages of using a safener like 2-chloro-N-(3-isopropoxypropyl)acetamide include:
Expanding the application window of herbicides.
Allowing for the use of higher herbicide application rates for improved weed control.
Enabling the use of non-selective herbicides in certain crops.[7]
Mechanism of Action: Enhancing Herbicide Metabolism in Crops
The protective action of dichloroacetamide safeners is not due to a direct interaction with the herbicide but rather through the induction of the crop's natural defense mechanisms.[8] These safeners stimulate the expression of genes that encode for detoxifying enzymes, primarily glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).[7][8]
This enhanced enzymatic activity allows the crop plant to rapidly metabolize the herbicide into non-toxic forms, effectively preventing phytotoxicity.[9] The key steps in this process are:
Safener uptake by the crop plant: The safener is absorbed by the roots or shoots of the crop.
Induction of detoxifying enzymes: The safener molecule triggers a signaling cascade that leads to the increased synthesis of GSTs and CYPs.[7]
Herbicide detoxification: When the chloroacetamide herbicide is applied, the elevated levels of GSTs in the crop plant catalyze the conjugation of the herbicide with glutathione (GSH), a cellular antioxidant.[5][10] This conjugation reaction detoxifies the herbicide.
Sequestration of the detoxified herbicide: The resulting herbicide-GSH conjugate is then typically sequestered into the plant's vacuoles, further removing it from sensitive cellular sites.
Weed species, on the other hand, do not exhibit this induced metabolic response to the safener, leaving them susceptible to the herbicide's mode of action.[9]
Caption: Mechanism of action of a chloroacetamide safener.
Formulation Considerations
To be effective, 2-chloro-N-(3-isopropoxypropyl)acetamide must be co-formulated with a chloroacetamide herbicide. The choice of formulation type depends on the physicochemical properties of the herbicide and the safener, as well as the intended application method.
Emulsifiable Concentrate (EC): EC formulations are suitable when both the herbicide and the safener are liquids or can be dissolved in a common water-immiscible solvent.[11][12][13] Upon dilution with water, an EC forms a stable emulsion for spray application.[14][15]
Suspoemulsion (SE): SE formulations are more complex and are used when combining active ingredients with different physical properties, such as a solid herbicide and a liquid safener.[16] An SE is a combination of a suspension concentrate (SC) and an aqueous emulsion (EW) in a continuous aqueous phase.[17][18]
Part 2: Experimental Protocols
Protocol for Emulsifiable Concentrate (EC) Formulation
This protocol describes the preparation of an EC formulation containing a hypothetical liquid chloroacetamide herbicide and 2-chloro-N-(3-isopropoxypropyl)acetamide as a safener.
Objective: To create a stable EC formulation for effective delivery of the herbicide and safener.
While stirring, add the emulsifier blend and mix until fully dissolved.
Slowly add the chloroacetamide herbicide to the solvent-emulsifier mixture and continue stirring until a homogenous solution is formed.
Add 2-chloro-N-(3-isopropoxypropyl)acetamide to the mixture and stir until fully dissolved.
Quality Control:
Perform a visual inspection for clarity and homogeneity.
Measure the density and viscosity of the formulation.
Conduct an emulsion stability test by diluting the EC in water and observing for any phase separation over time.
Caption: Workflow for SE formulation.
Part 3: Quality Control and Analytical Methods
Overview
Rigorous quality control is essential to ensure the stability, efficacy, and safety of agrochemical formulations. This involves the chemical and physical characterization of the formulation.
Analytical Techniques
The quantification of 2-chloro-N-(3-isopropoxypropyl)acetamide and the associated herbicide in formulations and environmental samples can be achieved using modern chromatographic techniques.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS):
This is the preferred method for the analysis of chloroacetamide compounds due to its high sensitivity and selectivity.
Sample Preparation and Analysis Workflow:
Extraction: The active ingredients are extracted from the formulation matrix using a suitable solvent. For residue analysis in soil or plant tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed.
[19]2. Dilution: The extract is diluted to a concentration within the calibrated range of the instrument.
Chromatographic Separation: The diluted extract is injected into an HPLC system equipped with a C18 column to separate the safener, herbicide, and any potential metabolites.
Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for accurate quantification.
Caption: Analytical workflow for safener and herbicide quantification.
Designing an optimal and scalable protocol for formulating a 40% emulsifiable concentrate for a systemic insecticide. (2024). Aragen Life Sciences. [Link]
Pesticide Formulations. (2018). University of Kentucky. [Link]
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). Iowa Research Online. [Link]
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). ACS Publications. [Link]
Analytical Methods to Analyze Pesticides and Herbicides. (2020). ResearchGate. [Link]
Aqueous Suspo-Emulsions (SE). (2010). Collaborative International Pesticides Analytical Council. [Link]
Suspo-Emulsion Technology. Professional Pest Manager. [Link]
Direct analysis of herbicides by paper spray ionization mass spectrometry. (2017). RSC Publishing. [Link]
A novel aqueous suspoemulsion and a process for preparing the same. (2015).
A Review of the Analytical Methods Based on Chromatography for Analyzing Glyphosate in Foods. (2020). IntechOpen. [Link]
Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide. (2024). Bioprocess Online. [Link]
Analytical mass spectrometry of herbicides. (2004). PubMed. [Link]
Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. (2020). Austin Publishing Group. [Link]
Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in. (1999). U.S. Geological Survey. [Link]
Acetamide, 2-chloro-: Human health tier II assessment. (2016). Australian Government Department of Health and Aged Care. [Link]
Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. (2008). Waters Corporation. [Link]
Are Neutral Chloroacetamide Herbicide Degradates of Potential Environmental Concern? Analysis and Occurrence in the Upper Chesapeake Bay. (2005). ACS Publications. [Link]
How to use 2-chloro-N-(3-isopropoxypropyl)acetamide in cross-coupling reactions
An Application Guide for the Utilization of 2-chloro-N-(3-isopropoxypropyl)acetamide as an Electrophilic Partner in Cross-Coupling Reactions Abstract This technical guide provides a comprehensive overview of the potentia...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Utilization of 2-chloro-N-(3-isopropoxypropyl)acetamide as an Electrophilic Partner in Cross-Coupling Reactions
Abstract
This technical guide provides a comprehensive overview of the potential applications of 2-chloro-N-(3-isopropoxypropyl)acetamide, an α-chloroacetamide derivative, as a viable electrophile in modern cross-coupling reactions. While primarily recognized as the herbicide Pretilachlor, its chemical structure contains a reactive C(sp³)-Cl bond amenable to activation by transition metal catalysts. This document moves beyond its agrochemical use to explore its synthetic utility for researchers in medicinal chemistry and materials science. We present the theoretical basis for its reactivity, propose exemplary protocols for C-N (Buchwald-Hartwig type) and C-C (Suzuki-Miyaura type) bond formation, and provide detailed experimental considerations based on established methodologies for analogous α-chloroamides.
Introduction: Unlocking New Synthetic Potential
2-chloro-N-(3-isopropoxypropyl)acetamide is a well-characterized molecule, primarily utilized in agriculture. However, its value as a synthetic building block in the broader chemical sciences remains largely untapped. The core of its synthetic potential lies in the α-chloroacetamide functional group. The carbon-chlorine bond in this motif can serve as an electrophilic handle, enabling the formation of new carbon-nitrogen and carbon-carbon bonds through palladium- or nickel-catalyzed cross-coupling reactions.[1]
These reactions are foundational in modern organic synthesis, allowing for the modular construction of complex molecules from simpler precursors.[2][3] By treating 2-chloro-N-(3-isopropoxypropyl)acetamide as a reactive substrate, chemists can introduce the N-(3-isopropoxypropyl)acetamido moiety into a wide range of organic frameworks, providing access to novel amides with potential applications in drug discovery and materials science. This guide will provide the theoretical and practical framework for leveraging this reactivity.
Mechanistic Principles of Activation and Coupling
The successful deployment of 2-chloro-N-(3-isopropoxypropyl)acetamide in cross-coupling hinges on the activation of the relatively inert C(sp³)-Cl bond.[4] Unlike more reactive aryl or vinyl halides, alkyl chlorides require highly active catalyst systems. The general catalytic cycles for Buchwald-Hartwig amination and Suzuki-Miyaura coupling, adapted for this substrate, provide a roadmap for understanding the key transformations.
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5][6] The reaction couples an amine with an organic halide. For an α-chloroacetamide, the cycle is initiated by the oxidative addition of the C-Cl bond to a low-valent palladium(0) or nickel(0) catalyst.
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the chloroacetamide, forming a Pd(II) intermediate.[7]
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amide complex.[6]
Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5]
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura reaction creates a C-C bond by coupling an organoboron compound with an organic halide.[8][9] Nickel catalysts have proven particularly effective for coupling C(sp³)-Cl bonds with arylboronic acids or their esters.[1]
Oxidative Addition: Similar to the C-N coupling, a low-valent metal complex, often Nickel(0), initiates the cycle by inserting into the C-Cl bond.[1]
Transmetalation: The organoboron species is activated by a base to form a borate complex. This complex then transfers its organic group (Ar) to the nickel center, displacing the chloride and forming a diorganonickel(II) intermediate.[10]
Reductive Elimination: The two organic fragments are ejected from the metal center as the coupled product, regenerating the Ni(0) catalyst for the next cycle.[9]
Application Protocols
The following protocols are exemplary and are based on established, peer-reviewed methods for the cross-coupling of analogous α-chloroamides.[1] Researchers should perform initial small-scale reactions to optimize conditions for their specific coupling partners.
Safety Precaution: 2-chloro-N-(3-isopropoxypropyl)acetamide is a toxic compound and a suspected sensitizer. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Buchwald-Hartwig Type C-N Coupling (Amination)
This protocol describes the coupling of 2-chloro-N-(3-isopropoxypropyl)acetamide with a representative primary amine, aniline.
Anhydrous Toluene (Sufficient to make a 0.1 M solution)
Procedure:
To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and Sodium tert-butoxide (1.4 equiv).
Evacuate and backfill the tube with inert gas three times.
Add anhydrous toluene via syringe, followed by aniline (1.2 equiv).
Seal the tube and place it in a preheated oil bath at 100 °C.
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Type C-C Coupling (Arylation)
This protocol is adapted from a method for the asymmetric arylation of racemic α-chloroamides and can be used for a standard, non-asymmetric coupling.[1]
In a glovebox or under a strict inert atmosphere, add NiCl₂·glyme (0.10 equiv), the ligand (0.12 equiv), and K₃PO₄ (3.0 equiv) to an oven-dried vial.
Add the arylboronic acid (1.5 equiv) and 2-chloro-N-(3-isopropoxypropyl)acetamide (1.0 equiv).
Add anhydrous solvent (e.g., 1,4-dioxane) to achieve a concentration of 0.2 M.
Seal the vial tightly and remove it from the glovebox.
Place the vial in a heating block set to 80-110 °C and stir vigorously.
Monitor the reaction by TLC or LC-MS. Reactions may take 12-48 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
Wash the filtrate with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Purify the residue via flash chromatography.
Experimental Parameters and Troubleshooting
The success of these cross-coupling reactions is highly dependent on the careful selection of several key parameters.
Parameter
Buchwald-Hartwig (C-N) Considerations
Suzuki-Miyaura (C-C) Considerations
Rationale & Key Insights
Catalyst
Palladium-based systems (e.g., Pd₂(dba)₃) are common.[11] Nickel catalysts can also be effective.
Nickel catalysts (e.g., NiCl₂·glyme) are often superior for activating C(sp³)-Cl bonds.[1]
The choice of metal is critical. Nickel is generally more cost-effective and highly reactive for sluggish electrophiles like alkyl chlorides.
Ligand
Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos) are required to promote oxidative addition and reductive elimination.[6][7]
N-based ligands (e.g., phenanthroline, bipyridine) or phosphine ligands can be effective.[1]
The ligand stabilizes the metal center, prevents catalyst decomposition, and modulates its reactivity to facilitate the key steps of the catalytic cycle.
Base
Strong, non-nucleophilic bases like NaOtBu or LHMDS are needed to deprotonate the amine without competing in side reactions.[12]
Inorganic bases like K₃PO₄ or Cs₂CO₃ are used to activate the boronic acid.
The base plays a crucial role in the catalytic cycle but must be chosen carefully to avoid substrate or product degradation.
Solvent
Anhydrous, aprotic polar solvents like Toluene, Dioxane, or THF are standard.
Similar to C-N coupling; Toluene, Dioxane, or CPME are good choices.
Solvents must be rigorously deoxygenated and dried, as both oxygen and water can deactivate the catalyst.
Troubleshooting Common Issues:
Problem
Possible Cause(s)
Suggested Solution(s)
No or Low Conversion
1. Inactive catalyst (oxidation).2. Insufficiently strong base.3. Reaction temperature too low.
1. Ensure rigorous inert atmosphere and use freshly opened/purified reagents.2. Switch to a stronger base (e.g., KHMDS for LHMDS).3. Increase temperature in 10 °C increments.
Formation of Byproducts
1. Hydrodehalogenation (replacement of Cl with H).2. Homocoupling of the boronic acid (Suzuki).
1. Use a more sterically hindered ligand to disfavor β-hydride elimination pathways.2. Ensure complete degassing of solvents; oxygen can promote homocoupling.[10]
Substrate Decomposition
Amide hydrolysis due to strong base or trace water.
Use a finely ground, anhydrous base. Add base last to the reaction mixture at room temperature before heating.
Conclusion
2-chloro-N-(3-isopropoxypropyl)acetamide represents a readily available, yet underutilized, electrophilic building block for advanced organic synthesis. By applying modern palladium- and nickel-catalyzed cross-coupling methodologies, researchers can effectively functionalize the α-position of the acetamide group to forge new C-N and C-C bonds. The protocols and principles outlined in this guide provide a solid foundation for exploring the synthetic utility of this compound, paving the way for the discovery of novel molecules in pharmaceutical and materials research.
References
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
Singh, V. K., et al. (2022). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. The Journal of Organic Chemistry. Retrieved from [Link]
Fu, G. C., & Gregory, S. W. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society, 132(31), 10903–10905. Retrieved from [Link]
Nolan, S. P., & Viciu, M. S. (2004). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Organic Letters, 6(14), 2297–2300. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Eastgate, M. D., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 12(2), 263–269. Retrieved from [Link]
Thompson, D. H., & Cooks, R. G. (2021). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of E. 3-isopropylaniline. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of n-isopropylaniline by catalytic distillation. Retrieved from [Link]
D'Auria, M. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(5), 5584–5611. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Doucet, H., et al. (2018). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Scientific Reports, 8(1), 16369. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
European Patent Office. (1982). Process for the preparation of aniline derivatives (EP 0066325 A1). Retrieved from [Link]
Pharmaffiliates. (n.d.). 3-isopropoxy aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
Macgregor, S. A., & Roe, D. C. (2011). Computational study of the double C–Cl bond activation of dichloromethane and phosphine alkylation at [CoCl(PR3)3]. Dalton Transactions, 40(34), 8675–8684. Retrieved from [Link]
Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved from [Link]
Pharmaceutical Technology. (2014). New Horizons for Cross-Coupling Reactions. Retrieved from [Link]
Meroueh, S. O., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 11(10), 1147–1158. Retrieved from [Link]
PubMed. (2014). Mechanistic studies of transition metal-mediated C-C bond activation. Topics in Current Chemistry, 346, 1-31. Retrieved from [Link]
ResearchGate. (2014). ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. ChemInform, 45(4). Retrieved from [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
Al-Amin, M., & El-Faham, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(1), 22. Retrieved from [Link]
Application Note: Optimal Reaction Conditions for the Amidation of 3-Isopropoxypropylamine
Executive Summary & Structural Significance The synthesis of 2-chloro-N-(3-isopropoxypropyl)acetamide (CAS: 10263-67-9)[1][2][3] represents a highly valuable amidation process utilized in the development of herbicides, c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Significance
The synthesis of 2-chloro-N-(3-isopropoxypropyl)acetamide (CAS: 10263-67-9)[1][2][3] represents a highly valuable amidation process utilized in the development of herbicides, covalent biological inhibitors, and advanced pharmaceutical intermediates[4][5]. The target molecule is synthesized via the nucleophilic acyl substitution of chloroacetyl chloride (CAC) by 3-isopropoxypropylamine[6][7][8].
Because CAC is a bifunctional electrophile—possessing both a highly reactive acyl chloride and an alkyl chloride—the reaction requires precise parameter optimization. Failure to control chemoselectivity and thermodynamics often leads to over-alkylation, bis-acylation, and competitive hydrolysis[4][9]. This application note details the causality behind parameter selection and provides self-validating protocols for both traditional organic and modern green-chemistry approaches.
Mechanistic Causality & Parameter Optimization
Electrophile Dynamics & Temperature Control
Chloroacetyl chloride undergoes rapid nucleophilic attack at the carbonyl carbon to form the desired amide bond. However, the
α
-chloro group is also susceptible to
SN2
displacement by the amine[9]. To ensure absolute chemoselective N-acylation over N-alkylation, the reaction must be strictly maintained at 0 °C to 5 °C during the initial electrophile addition[9]. Elevated temperatures promote the displacement of the
α
-chlorine, leading to complex polymeric mixtures, bis-alkylation, and significantly reduced yields[9].
Acid Scavenging & Base Selection
The amidation generates one equivalent of hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation and subsequent deactivation of the unreacted 3-isopropoxypropylamine nucleophile.
Triethylamine (TEA) / Dichloromethane (DCM): The traditional choice. TEA acts as a simple proton sponge but often requires longer reaction times (4–8 hours) and strict anhydrous conditions to prevent CAC hydrolysis[10].
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Tetrahydrofuran (THF): Recent optimizations demonstrate that using DBU (even in catalytic amounts, e.g., 0.2 equivalents relative to the amine) in THF significantly accelerates the reaction kinetics. This non-nucleophilic base achieves 75–95% yields within 3–6 hours at room temperature[10].
Phosphate Buffer (Green Chemistry): An innovative, metal-free approach utilizes an aqueous phosphate buffer. This method exploits the differential solubility and reactivity of the amine versus CAC, achieving near-instantaneous (20 min) chemoselective N-chloroacetylation with >90% yields. It completely eliminates the need for organic bases or complex chromatographic purification, as the product precipitates or is easily extracted[4][5].
Continuous-Flow Scale-Up
For industrial scale-up, continuous-flow chemistry offers superior thermal management for this highly exothermic acylation. Automated optimization systems have demonstrated that operating under flow conditions with precise residence times (e.g., 10–20 min) can safely manage the hazardous nature of CAC while yielding up to 98% isolated product for similar chloroacetamide pharmaceutical agents (e.g., lidocaine)[11].
Quantitative Data Presentation
The following table summarizes the optimal parameters across different synthetic methodologies for the chloroacetylation of primary amines[4][5][10].
Solvent System
Acid Scavenger (Base)
Thermal Profile
Reaction Time
Avg. Yield (%)
Chemoselectivity
DCM
Triethylamine (1.5 eq)
0 °C
→
25 °C
4.0 - 8.0 h
70 - 85%
Moderate
THF
DBU (0.2 - 1.2 eq)
0 °C
→
25 °C
3.0 - 6.0 h
75 - 95%
High
Phosphate Buffer
None (Buffer acts as scavenger)
25 °C
20 min
> 90%
Very High
Neat / Flow
Varies by feed
40 °C - 99 °C
10 - 18 min
90 - 98%
Very High
Visualizations
Fig 1: Step-by-step experimental workflow for the amidation of 3-isopropoxypropylamine.
Fig 2: Logical relationship of critical reaction parameters for optimal amidation.
This protocol utilizes DBU to accelerate kinetics and maximize yield in an organic solvent.
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropoxypropylamine (1.0 equiv, 10 mmol) in anhydrous THF (20 mL).
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv, 12 mmol) to the solution.
Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Electrophile Addition: Dissolve chloroacetyl chloride (1.1 equiv, 11 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic reaction and prevent
α
-chloro displacement.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 to 6 hours.
Self-Validation (TLC): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). Stain with Ninhydrin; the disappearance of the primary amine spot confirms completion.
Quench & Workup: Quench the reaction with saturated aqueous
NH4Cl
(20 mL). Extract the aqueous layer with Ethyl Acetate (3
×
20 mL).
Purification: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DBU) and saturated
NaHCO3
(to remove hydrolyzed chloroacetic acid). Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield 2-chloro-N-(3-isopropoxypropyl)acetamide.
This metal-free, eco-friendly protocol leverages aqueous conditions for rapid, highly chemoselective N-chloroacetylation.
Preparation: Prepare a neutral phosphate buffer solution (pH ~7.0).
Substrate Suspension: Add 3-isopropoxypropylamine (1.0 equiv, 10 mmol) to the phosphate buffer (approx. 10
μ
L buffer per 1 mg of substrate). Stir vigorously at room temperature.
Electrophile Addition: Add chloroacetyl chloride (1.1 equiv, 11 mmol) directly to the vigorously stirring aqueous mixture. (Note: The buffer acts intrinsically as the HCl scavenger).
Propagation: Stir the mixture at room temperature for 20 minutes. The reaction is highly accelerated due to the hydrophobic effect and differential phase reactivity.
Self-Validation & Isolation: The product, 2-chloro-N-(3-isopropoxypropyl)acetamide, will typically separate as an organic phase or precipitate. If it remains in suspension, extract with a minimal amount of Dichloromethane (DCM) or Ethyl Acetate (2
×
15 mL).
Purification: Because the chemoselectivity of this method is >90% for N-acylation over O-acylation or alkylation, the organic extract can simply be washed with water, dried over
Na2SO4
, and concentrated to afford high-purity product without the need for column chromatography.
References
[4] An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). URL:[Link]
[10] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research (Sphinx Knowledge House). URL:[Link]
[5] An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. URL:[Link]
[11] Across-the-World Automated Optimization and Continuous-Flow Synthesis of Pharmaceutical Agents Operating Through a Cloud-Based Server. PubMed Central (NIH). URL:[Link]
Advanced Catalytic Protocols Involving 2-Chloro-N-(3-isopropoxypropyl)acetamide: Metallaphotoredox and Photoassisted Cross-Coupling Strategies
Executive Summary The compound 2-chloro-N-(3-isopropoxypropyl)acetamide (CAS: 10263-67-9) is a highly versatile α -chloroacetamide electrophile utilized in modern drug discovery and complex molecule synthesis. Traditiona...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-chloro-N-(3-isopropoxypropyl)acetamide (CAS: 10263-67-9) is a highly versatile
α
-chloroacetamide electrophile utilized in modern drug discovery and complex molecule synthesis. Traditionally,
α
-chlorocarbonyls exhibit sluggish reactivity in thermal cross-coupling compared to their bromo- or iodo- analogues due to the high bond dissociation energy (BDE) of the C–Cl bond. However, recent breakthroughs in photoredox catalysis have unlocked mild, room-temperature pathways to activate these robust electrophiles.
This application note provides detailed, self-validating methodologies for two state-of-the-art catalytic workflows:
By leveraging visible light to bypass high thermal activation barriers, these protocols enable the rapid construction of
α
-aryl amides, a structural motif ubiquitous in pharmaceutical agents.
Developed by the MacMillan laboratory [1], this dual-catalytic strategy merges iridium-based photoredox catalysis with nickel cross-coupling. The causality behind the reagent selection is rooted in bond thermodynamics. The C–Cl BDE of chloroacetamides is approximately 77 kcal/mol. Instead of relying on thermal oxidative addition, this protocol utilizes tris(trimethylsilyl)silane, (TMS)₃SiH.
Upon visible light irradiation, the excited *Ir(III) photocatalyst initiates an oxidation event that ultimately generates a bromine radical from the aryl bromide's counterion. This radical undergoes Hydrogen Atom Transfer (HAT) with (TMS)₃SiH to form the highly reactive (TMS)₃Si• radical. The silyl radical irreversibly abstracts the chlorine atom from 2-chloro-N-(3-isopropoxypropyl)acetamide to generate an
α
-acyl radical. Concurrently, the Ni(0) catalyst undergoes oxidative addition with an aryl bromide. The resulting Ni(II)-aryl complex rapidly captures the
α
-acyl radical, forming a high-valent Ni(III) species that reductively eliminates to forge the new C–C bond.
Reaction Parameters
Parameter
Value / Reagent
Equivalent / Concentration
Electrophile 1
2-Chloro-N-(3-isopropoxypropyl)acetamide
1.5 equiv (0.75 mmol)
Electrophile 2
Aryl Bromide
1.0 equiv (0.50 mmol)
Photocatalyst
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆
1.0 mol%
Cross-Coupling Cat.
NiBr₂·glyme / dtbbpy
5.0 mol% / 5.0 mol%
Radical Precursor
(TMS)₃SiH
1.2 equiv (0.60 mmol)
Base
Na₂CO₃
2.0 equiv (1.00 mmol)
Solvent
Dimethoxyethane (DME)
0.1 M (5.0 mL)
Light Source
34 W Blue LED (450 nm)
-
Time & Temp
24 hours @ 25 °C
-
Step-by-Step Methodology
Preparation of the Catalytic Mixture: In an oven-dried 20 mL reaction vial equipped with a Teflon septum, add[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (5.6 mg, 1.0 mol%), NiBr₂·glyme (7.7 mg, 5.0 mol%), dtbbpy (6.7 mg, 5.0 mol%), and anhydrous Na₂CO₃ (106 mg, 2.0 equiv).
Substrate Addition: Add the aryl bromide (0.50 mmol) and 2-chloro-N-(3-isopropoxypropyl)acetamide (145 mg, 1.5 equiv). If the aryl bromide is a liquid, withhold it until step 4.
Degassing (Critical Step): Add 5.0 mL of anhydrous DME. Pierce the septum with an argon inlet needle and a vent needle. Sparge the heterogeneous mixture vigorously with argon for 15 minutes. Causality: Oxygen is a potent triplet state quencher and will rapidly degrade the silyl radical, halting the catalytic cycle.
Initiator Addition: Under a positive pressure of argon, add (TMS)₃SiH (185 µL, 1.2 equiv) via a gastight syringe. (Add liquid aryl bromide here if applicable).
Irradiation: Seal the vial with Parafilm and place it in a photoreactor equipped with a 34 W Blue LED, maintaining a distance of ~2 cm from the light source. Stir vigorously (1000 rpm) at room temperature for 24 hours. A cooling fan must be used to ensure the reaction remains at 25 °C.
Self-Validation & Analytical Checkpoints
Visual Check: Upon addition of the silane and initial irradiation, the solution should transition from a pale green/yellow suspension to a deep red/brown homogeneous mixture, indicating the formation of the active Ni(0)/Ni(I) species.
LC-MS/GC-MS Monitoring: At 12 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze. The presence of the des-chloro acetamide byproduct indicates successful radical generation but poor Ni-capture efficiency (often due to degraded Ni catalyst or ligand dissociation).
Fig 1: Metallaphotoredox cycle for α-arylation of 2-chloro-N-(3-isopropoxypropyl)acetamide.
Established by Oku, Murakami, and Miura [2], this protocol achieves the direct cross-coupling of
α
-chlorocarbonyls with arylboronic acids using only a palladium catalyst and visible light. Thermally, Pd(0) struggles to undergo oxidative addition into the strong C–Cl bond of chloroacetamides at room temperature. However, visible light irradiation excites the Pd(0) complex, significantly enhancing its electron density and nucleophilicity. This photoexcitation facilitates a rapid oxidative addition into 2-chloro-N-(3-isopropoxypropyl)acetamide. Subsequent transmetalation with the arylboronic acid and reductive elimination yields the
α
-aryl amide product. This method avoids the need for exogenous photosensitizers or strong reductants.
Reaction Parameters
Parameter
Value / Reagent
Equivalent / Concentration
Electrophile
2-Chloro-N-(3-isopropoxypropyl)acetamide
1.0 equiv (0.20 mmol)
Nucleophile
Arylboronic Acid
1.5 equiv (0.30 mmol)
Catalyst
Pd(OAc)₂
5.0 mol%
Ligand
XPhos
10.0 mol%
Base
K₃PO₄
3.0 equiv (0.60 mmol)
Solvent
N,N-Dimethylacetamide (DMA)
0.2 M (1.0 mL)
Light Source
40 W Blue LED (450 nm)
-
Time & Temp
24 hours @ 25 °C
-
Step-by-Step Methodology
Reagent Assembly: To an oven-dried 10 mL Schlenk tube, add Pd(OAc)₂ (2.2 mg, 5.0 mol%), XPhos (9.5 mg, 10.0 mol%), arylboronic acid (0.30 mmol, 1.5 equiv), and anhydrous K₃PO₄ (127 mg, 3.0 equiv).
Atmosphere Exchange: Evacuate the tube and backfill with argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation to Pd(II) oxides.
Substrate & Solvent Addition: Dissolve 2-chloro-N-(3-isopropoxypropyl)acetamide (38.7 mg, 0.20 mmol) in 1.0 mL of anhydrous, degassed DMA. Add this solution to the Schlenk tube via a gastight syringe.
Irradiation: Place the tube in a blue LED photoreactor (40 W). Stir the reaction mixture at room temperature for 24 hours. Ensure adequate cooling to prevent the reaction from exceeding 30 °C, as thermal background reactions can lead to protodeboronation of the arylboronic acid.
Workup: Dilute the mixture with EtOAc (10 mL) and wash with water (3 x 5 mL) to remove DMA and inorganic salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Self-Validation & Analytical Checkpoints
Visual Check: The initial mixture will appear orange/red (Pd(OAc)₂ + XPhos). Upon irradiation and formation of the active excited Pd(0) species, the solution typically darkens.
TLC Analysis: Monitor the disappearance of the chloroacetamide. If the starting material remains but the boronic acid is consumed, protodeboronation is occurring. Corrective Action: Ensure the DMA is strictly anhydrous and the temperature is strictly maintained at
≤
25 °C.
When scaling up these photoredox protocols beyond 1.0 mmol, the Beer-Lambert law dictates that light penetration will decrease exponentially. To maintain reaction kinetics, transition from batch vials to a continuous-flow photoreactor setup using narrow-bore FEP tubing. Ensure all handling of (TMS)₃SiH is conducted in a fume hood, as it is a reactive silane that can generate flammable hydrogen gas upon contact with strong acids or bases.
References
Chen, T. Q.; MacMillan, D. W. C. "A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of
α
-Chloro Carbonyls with Aryl Halides." Angewandte Chemie International Edition, 2019, 58, 14584–14588. URL:[Link][1]
Oku, N.; Murakami, M.; Miura, T. "Photoassisted Cross-Coupling Reaction of
α
-Chlorocarbonyl Compounds with Arylboronic Acids." Organic Letters, 2022, 24, 1616–1619. URL:[Link][2]
Purification techniques for 2-chloro-N-(3-isopropoxypropyl)acetamide post-synthesis
An Application Note and Protocol for the Purification of 2-chloro-N-(3-isopropoxypropyl)acetamide Post-Synthesis Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Purification of 2-chloro-N-(3-isopropoxypropyl)acetamide Post-Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective purification of 2-chloro-N-(3-isopropoxypropyl)acetamide. As a key intermediate in various synthetic pathways, achieving high purity of this compound is paramount for ensuring the integrity of subsequent reactions and the quality of the final products. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles behind each purification choice. We will explore three primary purification techniques: Recrystallization, Flash Column Chromatography, and Liquid-Liquid Extraction. For each method, we provide detailed, field-proven protocols, troubleshooting guides, and visual workflows to ensure replicable, high-purity outcomes.
Introduction: The Imperative for Purity
The compound 2-chloro-N-(3-isopropoxypropyl)acetamide belongs to the N-substituted chloroacetamide class, which are valuable building blocks in medicinal and agricultural chemistry. The reactive chloroacetyl group allows for facile nucleophilic substitution, making it a versatile precursor for more complex molecular architectures. However, the synthesis, typically an acylation reaction between 3-isopropoxypropylamine and chloroacetyl chloride, can result in a crude product containing various impurities. These may include unreacted starting materials, byproducts from side reactions, and residual reagents.[1] Failure to remove these impurities can lead to low yields in downstream steps, the formation of unintended side products, and complications in biological assays.
This guide is structured to provide a logical decision-making framework, enabling the scientist to select the most appropriate purification strategy based on the physical state of the crude product and the nature of the impurities present.
Pre-Purification Analysis: Know Your Impurities
Before selecting a purification method, it is crucial to understand the potential impurities that may be present in the crude 2-chloro-N-(3-isopropoxypropyl)acetamide sample. A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[1]
Common Process-Related Impurities:
Unreacted 3-isopropoxypropylamine: A basic and highly polar starting material.
Unreacted or Hydrolyzed Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive; any unreacted material will likely hydrolyze to chloroacetic acid in the presence of water.
Triethylamine Hydrochloride: If a tertiary amine base like triethylamine is used to scavenge HCl, this salt is a common byproduct.[2] It is highly polar and water-soluble.
Di-acylated Byproducts: Potential for the formation of undesired multiple acylation products.[3]
The physicochemical properties of the target compound versus these impurities will dictate the most effective purification strategy.
Method 1: Purification by Recrystallization (For Solid Crude Products)
Recrystallization is a powerful and scalable technique for purifying solid organic compounds.[4] It is the preferred method if the crude 2-chloro-N-(3-isopropoxypropyl)acetamide is obtained as a solid and when impurities have different solubility profiles.
Principle of Recrystallization
This technique leverages the differences in solubility between the desired compound and its impurities in a specific solvent at varying temperatures.[5] An ideal solvent will dissolve the target compound well at its boiling point but poorly at low temperatures.[4] As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out in a pure form, while impurities remain dissolved in the surrounding solution (the mother liquor).[4]
Experimental Protocol: Recrystallization
Step 1: Solvent Selection (The Critical Step)
The choice of solvent is paramount for successful recrystallization.[4] A screening of several solvents is recommended. Ethanol, isopropanol, ethyl acetate, and mixtures involving a non-polar solvent like hexanes are common starting points for amide compounds.[5][6][7]
Solvent System
Observation at Room Temp
Observation at Boiling Point
Suitability Rationale
95% Ethanol
Sparingly Soluble
Completely Soluble
Good Candidate. Shows significant solubility differential.
Ethyl Acetate/Hexanes
Sparingly Soluble
Completely Soluble
Good Candidate. Allows for fine-tuning of polarity.
Water
Insoluble
Insoluble
Poor. Compound is not sufficiently soluble.
Dichloromethane
Highly Soluble
Highly Soluble
Poor. Low recovery expected as it is too soluble at low temp.
Step 2: Detailed Procedure
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small volume of the selected solvent (e.g., 95% ethanol) and begin heating on a hot plate with stirring.[5]
Create a Saturated Solution: Continue adding the solvent in small portions until the solid just dissolves at or near the boiling point. It is critical to use the minimum amount of hot solvent to maximize the recovery yield.[4][5]
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a quick hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.[5]
Recrystallization Workflow Diagram
Caption: Workflow for purification via recrystallization.
Troubleshooting Recrystallization
Problem
Possible Cause(s)
Recommended Solution(s)
Product "Oils Out"
Cooling process is too rapid; Inappropriate solvent choice.[8]
Re-heat the solution to re-dissolve the oil. Allow it to cool more slowly. If the problem persists, add a small amount of a co-solvent in which the compound is less soluble.[8]
Low Recovery
Too much solvent was used; The compound is too soluble in the cold solvent.[8]
Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly chilled in an ice bath before filtration.
No Crystal Formation
Solution is not saturated; The flask surface is too smooth.
Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound.[8]
Method 2: Flash Column Chromatography
Flash column chromatography is an extremely versatile purification technique suitable for solids, oils, and liquids. It separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[8][9]
Principle of Chromatography
A column is packed with a stationary phase, typically silica gel. The crude mixture is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase or eluent) is passed through the column. Compounds in the mixture travel down the column at different rates depending on their polarity; less polar compounds travel faster, while more polar compounds are adsorbed more strongly to the polar silica gel and travel slower. This difference in migration rates allows for the separation of the components into distinct fractions.[9]
Experimental Protocol: Column Chromatography
Step 1: Mobile Phase Selection using TLC
Objective: Find a solvent system that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of approximately 0.3 for the desired product.[8]
Procedure: Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate or dichloromethane:acetone).[8] The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Step 2: Column Preparation and Execution
Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pour the slurry into a glass column, ensuring no air bubbles or cracks are formed.[8]
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent to ensure solubility). Carefully apply this solution to the top of the silica gel bed.[8]
Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[9]
Analysis: Spot every few fractions on a TLC plate to determine which ones contain the purified product.
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 2-chloro-N-(3-isopropoxypropyl)acetamide.
Column Chromatography Workflow Diagram
Caption: Workflow for purification via column chromatography.
Troubleshooting Column Chromatography
Problem
Possible Cause(s)
Recommended Solution(s)
Poor Separation
Inappropriate mobile phase; Column packed improperly.[8]
Optimize the solvent system using TLC to maximize the difference in Rf values. Repack the column carefully to avoid channels or air bubbles.
Liquid-liquid extraction is a fundamental technique used primarily during the initial work-up of a reaction mixture to perform a coarse but essential separation.[10] It is highly effective for removing water-soluble byproducts, such as salts and acids/bases.[10][11]
Principle of Extraction
This method is based on the differential solubility of a compound in two immiscible liquids, typically an organic solvent (like ethyl acetate or dichloromethane) and water.[10] The target compound, being largely organic, will preferentially dissolve in the organic layer, while polar, water-soluble impurities will dissolve in the aqueous layer.
Experimental Protocol: Aqueous Work-up
Quench and Dissolve: After the synthesis is complete, quench the reaction mixture, often by adding water or a dilute aqueous solution.[2] Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the crude product.
Transfer: Pour the entire mixture into a separatory funnel.
Aqueous Washes:
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting material (3-isopropoxypropylamine).
Base Wash: Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any acidic byproducts (like hydrolyzed chloroacetyl chloride) and the excess acid from the previous step.[2]
Brine Wash: Wash with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic layer.[2]
Separate and Dry: Drain the organic layer from the separatory funnel into a clean flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.
Isolate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, which is now significantly cleaner and ready for further purification by recrystallization or chromatography if needed.
Liquid-Liquid Extraction Workflow Diagram
Caption: Workflow for an initial purification via liquid-liquid extraction.
Post-Purification Purity Assessment
After purification, the purity of 2-chloro-N-(3-isopropoxypropyl)acetamide must be verified. A combination of techniques provides the most comprehensive assessment.
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.[12][13] Purity is determined by the area percent method.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation and can reveal the presence of impurities through extraneous signals.
Melting Point Analysis: For a purified solid, a sharp and defined melting point range is a strong indicator of high purity.[5]
Conclusion
The successful purification of 2-chloro-N-(3-isopropoxypropyl)acetamide is a critical step in many synthetic workflows. The choice of technique—recrystallization, column chromatography, or liquid-liquid extraction—is dictated by the specific circumstances of the synthesis. Recrystallization offers a scalable and efficient method for solid products. Column chromatography provides the highest resolution for complex mixtures or oily products. Liquid-liquid extraction serves as an indispensable first step to remove the bulk of water-soluble impurities. By understanding the principles behind each method and following robust protocols, researchers can consistently obtain high-purity material, ensuring the success and reproducibility of their scientific endeavors.
References
Benchchem. (n.d.). Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions.
Green Chemistry (RSC Publishing). (2012, April 11). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. DOI:10.1039/C2GC16560K.
Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-chloro-N-(pyridin-3-yl)acetamide via Recrystallization.
Chemical Science (RSC Publishing). (2024, April 30). Supramolecular chemistry of liquid–liquid extraction. DOI:10.1039/D4SC00933A.
Benchchem. (n.d.). A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides.
Pharmaceutical Sciences. (2020, September 20). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid-Liqui.
ACS Publications. (n.d.).
Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Arch. Appl. Sci. Res., 3 (5):540-548.
SIELC Technologies. (n.d.). Separation of Chloroacetamide on Newcrom R1 HPLC column.
Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
Journal of Chemical, Biological and Physical Sciences. (2020, November).
Benchchem. (n.d.). Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide.
Semantic Scholar. (2016, October 1).
Benchchem. (n.d.). Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide from 3-aminopyridine: An Application Note and Protocol.
Benchchem. (n.d.). Technical Support Center: Chloroacetamide Stability and Impurity Prevention.
Benchchem. (n.d.). Purity Assessment of 2-Chloro-3-fluorotoluene: A Comparative Guide to Analytical Techniques.
Benchchem. (n.d.). Application Note: High-Purity Purification of 2-chloro-N-(1-phenylethyl)acetamide via Recrystallization.
Benchchem. (n.d.). Identifying and removing impurities from 2-cyano-N-(3-phenylpropyl)acetamide samples.
Solvent selection guide for 2-chloro-N-(3-isopropoxypropyl)acetamide reactions
Title: Solvent Selection Guide and Optimization Protocols for SN2 Alkylations using 2-chloro-N-(3-isopropoxypropyl)acetamide Introduction 2-chloro-N-(3-isopropoxypropyl)acetamide [1] is a highly versatile electrophilic b...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Solvent Selection Guide and Optimization Protocols for SN2 Alkylations using 2-chloro-N-(3-isopropoxypropyl)acetamide
Introduction
2-chloro-N-(3-isopropoxypropyl)acetamide [1] is a highly versatile electrophilic building block widely utilized in medicinal chemistry and drug development. Structurally, it features a reactive
α
-chloroacetamide moiety—primed for nucleophilic bimolecular substitution (SN2)—and an isopropoxypropyl chain that imparts lipophilicity and hydrogen-bond accepting capabilities. The primary synthetic application of this compound is the alkylation of heteroatom nucleophiles (amines, thiols, and phenols) to append the N-(3-isopropoxypropyl)acetamide pharmacophore to a target molecule.
Because the rate-determining step in these transformations is the SN2 displacement of the chloride leaving group, the choice of solvent is the single most critical parameter dictating reaction kinetics, yield, and impurity profiles.
Mechanistic Rationale: The Physics of SN2 Solvent Effects
As a Senior Application Scientist, I cannot overstate the importance of understanding why a solvent works, rather than just knowing that it works. In an SN2 reaction, the nucleophile attacks the electrophilic carbon simultaneously as the leaving group departs, passing through a highly polar, pentacoordinate transition state.
Nucleophile Solvation (The "Naked Anion" Effect): Protic solvents (like ethanol or water) form strong hydrogen bonds with anionic or electron-rich nucleophiles, creating a dense solvation shell. This encumbers the nucleophile, rendering it sluggish, which drastically increases the activation energy required for the attack [2]. Conversely, polar aprotic solvents solvate the accompanying cations (e.g., K
+
, Na
+
) but leave the nucleophilic anions "naked" and highly reactive.
Transition State Stabilization: The SN2 transition state is highly polar due to charge distribution between the attacking nucleophile and the departing chloride ion. Solvents with a high dielectric constant (
ϵ
) screen the Coulombic interactions and stabilize this polar transition state via dielectric descreening, significantly lowering the free energy of activation (
ΔG‡
) [2].
Modernizing Solvent Selection: The Green Chemistry Imperative
Historically, chemists relied heavily on N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) for chloroacetamide alkylations. However, these solvents are now classified as Substances of Very High Concern (SVHC) due to their reprotoxicity. Modern process chemistry mandates the use of sustainable alternatives guided by frameworks like the CHEM21 Solvent Selection Guide [3].
For the alkylation of 2-chloro-N-(3-isopropoxypropyl)acetamide, we must match the dielectric requirements of the SN2 reaction with green solvent profiles:
Cyrene (Dihydrolevoglucosenone): A bio-based, non-toxic dipolar aprotic solvent. With a dipole moment similar to NMP, it is an exceptional drop-in replacement for SN2 reactions, offering near-quantitative yields without the regulatory baggage [4].
2-Methyltetrahydrofuran (2-MeTHF): Ideal for highly reactive nucleophiles (like thiols) where extreme solvent polarity is not mandatory. It offers excellent phase-separation properties for streamlined aqueous workups.
Data Presentation: Solvent Selection Matrix
The following table summarizes the physicochemical properties and suitability of various solvents for reacting 2-chloro-N-(3-isopropoxypropyl)acetamide with moderate-to-strong nucleophiles.
Solvent
Dielectric Constant (
ϵ
)
Dipole Moment (D)
SN2 Rate Enhancement
CHEM21 / Sanofi Status
Recommended Use Case for this Substrate
DMF
36.7
3.82
Very High
Banned / Red
Historical baseline; avoid in new processes.
Acetonitrile
37.5
3.92
High
Problematic / Yellow
Lab-scale N-alkylations requiring high polarity.
Cyrene
37.3
4.10
Very High
Recommended / Green
Optimal replacement for DMF in N/O-alkylations.
2-MeTHF
6.97
1.38
Moderate
Recommended / Green
S-alkylations; excellent for biphasic workups.
Ethanol
24.5
1.69
Low (H-bonding)
Recommended / Green
Only for very strong nucleophiles (e.g., thiolates).
Experimental Protocols
To ensure self-validating and reproducible workflows, the following protocols detail the use of 2-chloro-N-(3-isopropoxypropyl)acetamide in both a high-polarity green solvent (Cyrene) and a moderate-polarity green solvent (2-MeTHF).
Protocol A: N-Alkylation of Secondary Amines using Cyrene (Green DMF Replacement)
Causality Note: Amines are moderately reactive nucleophiles. Cyrene provides the high dielectric constant necessary to stabilize the charge-separated transition state without hydrogen-bonding to the amine lone pair.
Preparation: Charge a dry, argon-flushed 50 mL round-bottom flask with the secondary amine (1.0 equiv, 10 mmol) and anhydrous potassium carbonate (K
2
CO
3
, 2.5 equiv, 25 mmol).
Insight: K
2
CO
3
is chosen over organic bases to prevent competitive alkylation of the base. Cyrene effectively solvates the K
+
ion, enhancing the nucleophilicity of the amine.
Solvent Addition: Add 15 mL of anhydrous Cyrene to the flask. Stir at 400 rpm for 15 minutes at room temperature to ensure partial dissolution of the base and activation of the amine.
Electrophile Addition: Dissolve 2-chloro-N-(3-isopropoxypropyl)acetamide (1.1 equiv, 11 mmol) in 5 mL of Cyrene. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized exothermic spikes.
Reaction: Heat the mixture to 65°C. Monitor via LC-MS or TLC. The high polarity of Cyrene typically drives this SN2 reaction to completion within 4–6 hours.
Workup (Self-Validating Step): Cyrene is water-miscible but can be degraded by strong aqueous bases. Quench the reaction by adding 40 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The product will partition into the organic layer, while Cyrene and inorganic salts remain in the aqueous phase. Wash the combined organic layers with brine, dry over Na
2
SO
4
, and concentrate under reduced pressure.
Protocol B: S-Alkylation of Thiols using 2-MeTHF
Causality Note: Thiolates are highly polarizable, "soft" nucleophiles that undergo incredibly fast SN2 reactions. They do not require the extreme dielectric descreening of Cyrene, allowing the use of 2-MeTHF, which simplifies the workup due to its immiscibility with water.
Deprotonation: In a 50 mL flask, dissolve the thiol (1.0 equiv, 10 mmol) in 20 mL of 2-MeTHF. Add triethylamine (Et
3
N, 1.2 equiv, 12 mmol) and stir for 10 minutes at 0°C.
Alkylation: Add 2-chloro-N-(3-isopropoxypropyl)acetamide (1.05 equiv, 10.5 mmol) in one portion.
Reaction: Allow the mixture to warm to room temperature. The reaction will precipitate triethylammonium chloride (Et
3
N·HCl) as a white solid—this serves as a visual, self-validating indicator of reaction progress.
Workup: After 2 hours, filter off the Et
3
N·HCl salt. Wash the 2-MeTHF filtrate directly with 1M HCl (10 mL) to remove residual base, followed by saturated NaHCO
3
(10 mL) and brine. Concentrate the organic layer to yield the pure thioether product.
The following diagram illustrates the logical decision-making process for selecting the appropriate solvent for 2-chloro-N-(3-isopropoxypropyl)acetamide alkylations based on nucleophile strength and green chemistry principles.
Decision matrix for SN2 solvent selection based on nucleophile strength and green chemistry.
References
Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). "Steric Effects and Solvent Effects on SN2 Reactions". The Journal of Physical Chemistry A, 113(32), 9109-9114. [Link]
Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). "CHEM21 selection guide of classical- and less classical-solvents". Green Chemistry, 18, 288–296. [Link]
Minneci, M., Misevicius, M., & Rozas, I. (2023). "Green synthesis of nitroaryl thioureas: Towards an improved preparation of guanidinium DNA binders". Bioorganic & Medicinal Chemistry Letters, 90, 129346. [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Strategies to Prevent Side Reactions with 2-chloro-N-(3-isopropoxypropyl)acetamide
Welcome to the technical support center for 2-chloro-N-(3-isopropoxypropyl)acetamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexitie...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-chloro-N-(3-isopropoxypropyl)acetamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this versatile alkylating agent. This guide is structured as a series of frequently asked questions and troubleshooting protocols to directly address the challenges you may encounter during your experiments, ensuring the scientific integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2-chloro-N-(3-isopropoxypropyl)acetamide and what are its main reactive sites?
2-chloro-N-(3-isopropoxypropyl)acetamide is an electrophilic reagent primarily used for alkylating nucleophiles. Its reactivity is centered on the carbon-chlorine bond.[1] The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this one-step process, a nucleophile attacks the electrophilic carbon, leading to the formation of a new bond and the simultaneous displacement of the chloride ion.[1] The amide group itself can also be subject to hydrolysis under certain conditions, which we will discuss below.
Q2: I am observing the formation of multiple products in my reaction. What are the most common side reactions associated with 2-chloro-N-(3-isopropoxypropyl)acetamide?
The most common side reactions when using 2-chloro-N-(3-isopropoxypropyl)acetamide, and chloroacetamides in general, are:
Hydrolysis: Under aqueous acidic or basic conditions, the compound can hydrolyze. This can occur either at the electrophilic carbon, replacing the chlorine with a hydroxyl group to form 2-hydroxy-N-(3-isopropoxypropyl)acetamide, or through cleavage of the amide bond itself.[2][3] Base-catalyzed hydrolysis typically proceeds through an SN2 reaction to yield the hydroxy-substituted derivative.[3][4]
Over-alkylation: When your nucleophile is a primary or secondary amine, the initially formed N-alkylated product can sometimes be more nucleophilic than the starting amine.[5][6] This can lead to a second alkylation event, resulting in a tertiary amine or even a quaternary ammonium salt, which can be a significant impurity.[5][7]
Elimination Reactions: While less common for chloroacetamides compared to other alkyl halides, elimination reactions to form an alkene can compete with substitution, particularly if you are using a sterically hindered nucleophile or a strong, bulky base at elevated temperatures.[5]
Below is a diagram illustrating these competing reaction pathways:
Technical Support Center: Purification of 2-Chloro-N-(3-isopropoxypropyl)acetamide
Welcome to the Technical Support and Troubleshooting Portal for the purification of 2-chloro-N-(3-isopropoxypropyl)acetamide (CAS 10263-67-9). This guide is designed for synthetic chemists and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Portal for the purification of 2-chloro-N-(3-isopropoxypropyl)acetamide (CAS 10263-67-9). This guide is designed for synthetic chemists and drug development professionals dealing with the unique physicochemical challenges of this specific haloacetamide intermediate.
Physicochemical Context & Challenges
2-Chloro-N-(3-isopropoxypropyl)acetamide features a highly electrophilic α-chloroamide group and a flexible, lipophilic isopropoxypropyl ether chain [3]. This structural combination significantly depresses its lattice energy, resulting in a compound that typically presents as a viscous oil or a very low-melting solid at room temperature. Consequently, standard room-temperature recrystallization often fails, leading to liquid-liquid phase separation ("oiling out") or thermal degradation of the reactive chlorine atom [1, 2].
Solvent System Performance Data
Selecting the correct solvent system is the most critical variable for successful crystallization. The table below summarizes the empirical performance of various solvent systems for this compound.
Q1: My product forms a biphasic oily layer at the bottom of the flask instead of crystallizing. Why does this "oil out" happen, and how do I fix it?
Causality: Oiling out occurs when the temperature at which the solution becomes saturated (
Tsat
) is higher than the melting point of the solute-rich phase. Because the isopropoxypropyl chain makes the molecule highly flexible, its melting point is inherently low.
Solution: You must alter the thermodynamic pathway. Switch to a solvent system where the compound is highly soluble at mildly warm temperatures but practically insoluble at sub-zero temperatures (e.g., EtOAc/Hexane). More importantly, introduce seed crystals before the solution reaches its cloud point to bypass the high activation energy of spontaneous nucleation.
Q2: Post-crystallization LC-MS shows impurities lacking the chlorine atom. What is causing this degradation?
Causality: The α-chloro group is highly reactive. Prolonged heating in protic or nucleophilic solvents (like ethanol or water) leads to nucleophilic substitution (solvolysis), replacing the chlorine atom with a hydroxyl or alkoxy group.
Solution: Limit dissolution temperatures to an absolute maximum of 40–50°C. Standard protocols for chloroacetamides emphasize keeping temperatures low (0–5 °C during aqueous workups) to prevent replacement of the chlorine[2]. Never boil the solvent when dissolving this specific compound.
Q3: The crystals melt immediately when I transfer them to the Büchner funnel. How can I isolate them successfully?
Causality: The ambient temperature of the laboratory is higher than the melting point of the solvent-wet crystal lattice.
Solution: Implement a fully cryogenic isolation workflow. Pre-chill the Büchner funnel and the washing solvent (hexane) to -20°C. Apply vacuum immediately and transfer the semi-dry solid to a vacuum desiccator without applying external heat.
Mechanistic Pathway: Oiling Out vs. Crystallization
Thermodynamic pathways illustrating the causality of oiling out versus successful nucleation.
This protocol utilizes a self-validating binary solvent system designed specifically for low-melting haloacetamides [1].
Phase 1: Controlled Dissolution
Place the crude 2-chloro-N-(3-isopropoxypropyl)acetamide in a round-bottom flask.
Add a minimum volume of Ethyl Acetate (EtOAc) and warm gently in a water bath to 40°C until completely dissolved.
Self-Validation Check: The solution must be perfectly clear. If insoluble particulates remain, perform a rapid polish filtration through a pre-warmed fritted funnel to remove nucleation inhibitors.
Phase 2: Anti-Solvent Saturation
3. Remove the flask from the heat source.
4. Slowly add Hexane (anti-solvent) dropwise while swirling. Stop adding Hexane the moment the solution exhibits a faint, persistent turbidity (the cloud point).
5. Self-Validation Check: Add 1–2 drops of EtOAc just until the turbidity clears. You are now at the exact boundary of saturation.
Phase 3: Nucleation and Cryo-Isolation
6. Allow the flask to cool to 25°C . Immediately add 1–2 mg of pure 2-chloro-N-(3-isopropoxypropyl)acetamide seed crystals.
7. Transfer the flask to a dry ice/acetone or ice/salt bath maintained at -20°C . Allow it to sit undisturbed for 3 hours to maximize lattice formation.
8. Rapidly filter the resulting crystals using a Büchner funnel pre-chilled to -20°C. Wash the filter cake with 5 mL of pre-chilled (-20°C) Hexane.
9. Dry the crystals under high vacuum (0.1 mbar) at room temperature for 12 hours. Do not use a heated vacuum oven.
Step-by-step cryogenic recrystallization workflow for low-melting haloacetamides.
References
Jacobs, W. A., and Heidelberger, M. "Chloroacetamide." Organic Syntheses, Coll. Vol. 1, p.153 (1941); Vol. 7, p.16 (1927). Available at:[Link] [2]
NextSDS. "2-CHLORO-N-(3-ISOPROPOXYPROPYL)ACETAMIDE — Chemical Substance Information." NextSDS Database, 2026. Available at: [Link] [3]
Troubleshooting
Technical Support Center: Catalyst Optimization for 2-Chloro-N-(3-isopropoxypropyl)acetamide Coupling
Welcome to the technical support center for the optimization of coupling reactions involving 2-chloro-N-(3-isopropoxypropyl)acetamide. This resource is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the optimization of coupling reactions involving 2-chloro-N-(3-isopropoxypropyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in catalytic C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the coupling of 2-chloro-N-(3-isopropoxypropyl)acetamide with a nucleophile?
The reaction is a nucleophilic substitution where a nucleophile (typically an amine, thiol, or alcohol) displaces the chlorine atom on the acetyl group of 2-chloro-N-(3-isopropoxypropyl)acetamide. The reactivity of the chloroacetamide is due to the electrophilic nature of the carbon atom attached to the chlorine, which is further activated by the adjacent electron-withdrawing carbonyl group.[1][2] The reaction is often facilitated by a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.[1]
Q2: What are the most common types of catalysts used for this coupling reaction?
While this specific coupling can sometimes proceed without a catalyst, especially with strong nucleophiles, several catalytic systems can enhance reaction rates and yields. These include:
Palladium-based catalysts: Often used in cross-coupling reactions, these can be effective but may be expensive and require specific ligands.[3][4]
Copper-based catalysts: These are a more economical alternative to palladium and have shown efficacy in N-alkylation of amides.[5]
Phase-Transfer Catalysts (PTCs): In biphasic systems, PTCs like quaternary ammonium salts can facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile.
Lewis and Brønsted Acids: These can activate the chloroacetamide, making it more susceptible to nucleophilic attack.[6]
Q3: How do I select the appropriate base for my reaction?
The choice of base is critical and depends on the pKa of the nucleophile and the reaction conditions.[1]
Inorganic bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common, mild bases suitable for many N-alkylation reactions.[7][8] They are generally easy to remove during workup.
Organic bases: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are often used.[8] However, they can sometimes act as nucleophiles themselves, leading to side products.
Strong bases: Sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary for deprotonating less nucleophilic amides but can lead to side reactions if not used carefully.[9]
Q4: What are the most suitable solvents for this coupling reaction?
Polar aprotic solvents are generally the best choice as they can solvate ions without deactivating the nucleophile through hydrogen bonding.[1]
To be used with caution: Protic solvents like alcohols can compete with the desired nucleophile. Ethereal solvents like Tetrahydrofuran (THF) are also common.[9]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Product Yield
A low yield is a common issue that can stem from several factors.[10]
Possible Cause
Suggested Solution & Scientific Rationale
Insufficient Nucleophile Activation
Ensure at least a stoichiometric amount of a suitable base is used to fully deprotonate the nucleophile, thereby increasing its reactivity.[1] Consider a stronger, non-nucleophilic base if the reaction is still sluggish.
Low Reaction Temperature
While lower temperatures can minimize side reactions, they may also significantly slow down the desired coupling.[1] Gradually increase the temperature and monitor the reaction progress using techniques like TLC or LC-MS.[1]
Inappropriate Solvent
The solvent plays a crucial role in reaction kinetics. Aprotic polar solvents like DMF or ACN are often preferred as they effectively solvate the reacting ions without interfering with the nucleophile.[1] If solubility is an issue, consider a solvent screen.
Decomposition of Reactants
2-chloro-N-(3-isopropoxypropyl)acetamide can be sensitive to moisture and heat. Ensure you are using high-quality, dry reagents and a dry reaction setup.
Troubleshooting Low Yield: A Decision Workflow
Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: Formation of Multiple Products (Low Selectivity)
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates a lack of selectivity.
Possible Cause
Suggested Solution & Scientific Rationale
Over-alkylation
If your nucleophile has multiple reactive sites (e.g., a primary amine), it can react with more than one molecule of the chloroacetamide.[1] Using a molar excess of the nucleophile can favor mono-alkylation.[1] Close monitoring of the reaction is crucial to stop it at the optimal time.
Side Reactions with Solvent
Ensure your chosen solvent is inert under the reaction conditions. For example, some solvents can be deprotonated by strong bases and participate in the reaction.
High Reaction Temperature
Elevated temperatures can provide the activation energy for undesired side reactions.[1] Consider running the reaction at a lower temperature for a longer duration.
Hydrolysis
The presence of water can lead to the hydrolysis of the chloroacetamide to the corresponding hydroxyacetamide, especially under acidic or basic conditions.[10] Ensure all reagents and glassware are thoroughly dried.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Possible Cause
Suggested Solution & Scientific Rationale
Similar Polarity of Product and Byproducts
If the desired product and impurities have similar polarities, chromatographic separation can be difficult. Optimize the reaction conditions to minimize byproduct formation.[1] Experiment with different solvent systems for column chromatography.
Product is an Oil
If the product is a non-crystalline oil, purification by recrystallization is not an option. Consider converting the product to a solid salt (e.g., hydrochloride) for easier handling and purification.[1]
Residual Starting Material
Incomplete reactions will leave unreacted starting materials, which may co-elute with the product.[11] Drive the reaction to completion by optimizing conditions or consider a different workup procedure to remove the unreacted starting material.
Experimental Protocols
General Protocol for Catalyst Screening
This protocol provides a framework for screening different catalysts for the coupling of 2-chloro-N-(3-isopropoxypropyl)acetamide with a generic amine nucleophile.
Reaction Setup: To a series of dry reaction vials, add the amine nucleophile (1.0 eq) and a magnetic stir bar.
Solvent Addition: Add the chosen anhydrous solvent (e.g., ACN or DMF) to each vial.
Base Addition: Add the selected base (e.g., K₂CO₃, 1.5 eq) to each vial.
Catalyst Addition: To each vial, add a different catalyst (e.g., CuI, Pd(OAc)₂, etc., 0.05 - 0.1 eq). Include a control reaction with no catalyst.
Addition of Electrophile: While stirring, add a solution of 2-chloro-N-(3-isopropoxypropyl)acetamide (1.1 eq) in the same solvent to each vial.
Reaction: Heat the reaction mixtures to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS at regular intervals.[1]
Work-up and Analysis: Once the reaction in the most promising vial is complete, cool the mixture, and perform an appropriate workup (e.g., filtration, extraction). Analyze the crude product by ¹H NMR and LC-MS to determine conversion and identify byproducts.
Reaction Monitoring Workflow
Caption: A typical workflow for reaction monitoring.
Analytical Techniques for Reaction Monitoring
Effective reaction monitoring is key to optimization. Several techniques can provide valuable insights.[12]
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the disappearance of starting materials and the appearance of the product.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting materials and the molecular weights of the products and byproducts, aiding in their identification.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can also be used to determine the ratio of products in the crude reaction mixture.[12][14]
References
Sciencemadness Discussion Board. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]
ProQuest. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(1), 124–137. Retrieved from [Link]
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Retrieved from [Link]
PlumX. (n.d.). Predicted C–N coupling performance of lateral heterostructure interfaces between two types of layered materials for electrochemical synthesis of acetamide and Ammonia via reduction of CO 2 and N 2. Retrieved from [Link]
Pharmaceutical Technology. (2016, December 2). New Horizons for Cross-Coupling Reactions. Retrieved from [Link]
ResearchGate. (n.d.). (A) Reaction optimization and elucidation of best conditions. (B) Product LCAPS for Figure 2A, Step 3; see SI for structures of Informer Halides. Retrieved from [Link]
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(1), 1-22. Retrieved from [Link]
Whitetree, G. H. (2017). Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern University. Retrieved from [Link]
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
Arkivoc. (n.d.). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Retrieved from [Link]
Journal of the American Chemical Society. (2024, August 1). A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. Retrieved from [Link]
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
IEEE Xplore. (2018, October 1). MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. Retrieved from [Link]
Reddit. (2025, December 22). Side reactions with HBTU amide coupling? Retrieved from [Link]
Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Retrieved from [Link]
Longdom Publishing. (2018, March 1-3). Chloroacetamides: Versatile intermediates for the synthesis of nitrogen heterocycles using radical and non-radical processes. Retrieved from [Link]
ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
Gowda, B. T., et al. (2008). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2363. Retrieved from [Link]
WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from [Link]
Technical Support Center: Optimizing Nucleophilic Substitutions with 2-chloro-N-(3-isopropoxypropyl)acetamide
Welcome to the technical support center for 2-chloro-N-(3-isopropoxypropyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-chloro-N-(3-isopropoxypropyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Our goal is to provide actionable insights and data-driven protocols to help you reduce reaction times, minimize side products, and improve overall yields. This document is structured as a series of troubleshooting guides and frequently asked questions, reflecting the common challenges encountered in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments. Each solution is grounded in fundamental principles of organic chemistry to help you understand the causality behind the procedural recommendations.
Q1: My reaction is extremely slow or has stalled. What are the primary factors I should investigate to increase the reaction rate?
A stalled or sluggish reaction is a common issue, typically rooted in suboptimal reaction parameters. The substitution on 2-chloro-N-(3-isopropoxypropyl)acetamide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The rate of this reaction is highly dependent on several key factors. Let's break down the troubleshooting process.
The identity and concentration of the nucleophile are paramount.
Anionic vs. Neutral Nucleophiles: Anionic nucleophiles (e.g., thiolates, alkoxides) are generally more reactive than their neutral counterparts (thiols, alcohols, amines). If you are using a neutral nucleophile, its effectiveness can be dramatically increased by adding a suitable base to deprotonate it in situ. For instance, using a thiol in the presence of a non-nucleophilic base to form the more potent thiolate is a standard strategy.[3]
Strength and Polarizability: Stronger, more polarizable nucleophiles react faster.[1] If your chosen nucleophile is inherently weak, consider if a more reactive derivative is available. For weak nucleophiles, you may need to push the reaction with more forcing conditions (e.g., higher temperatures), but this must be balanced against the risk of side reactions.[3]
The choice of solvent is one of the most critical factors for an SN2 reaction. The solvent's role is to dissolve the reactants and stabilize the transition state.[4][5]
The Problem with Protic Solvents: Polar protic solvents (e.g., water, ethanol, methanol) should generally be avoided. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that deactivates it and significantly slows down the reaction rate.[4][5][6]
The Advantage of Polar Aprotic Solvents: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile, Acetone) are the preferred choice. They can dissolve ionic nucleophiles but do not strongly solvate the nucleophile itself, leaving it "free" and highly reactive.[3][4] This can lead to a dramatic increase in reaction rate.[6]
Data Presentation: Solvent Selection Guide for SN2 Reactions
Solvent
Type
Dielectric Constant (ε)
Boiling Point (°C)
General Recommendations
Acetone
Polar Aprotic
21
56
Good for reactions at or near room temperature. Excellent for dissolving a wide range of organic compounds.
Acetonitrile (ACN)
Polar Aprotic
37
82
A very common choice, offering a good balance of polarity and a convenient boiling point for moderate heating.[3]
Dimethylformamide (DMF)
Polar Aprotic
37
153
Excellent dissolving power for salts. Higher boiling point allows for more aggressive heating if required.[3]
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
47
189
A highly polar solvent that can significantly accelerate SN2 reactions.[6] Its high boiling point is useful, but it can be difficult to remove during workup.
Ethanol (EtOH)
Polar Protic
24
78
Generally not recommended. Can be used in specific cases but will likely lead to slower reaction times compared to aprotic options.[4]
Chemical reactions generally accelerate at higher temperatures.
Moderate Heating: If the reaction is slow at room temperature, moderately heating the mixture (e.g., to 50-80 °C) can be very effective.[3] The appropriate temperature will depend on the boiling point of your chosen solvent.
Caution with High Temperatures: Be aware that excessive heat can promote side reactions, such as elimination or decomposition of starting materials or products.[7] It is always best to start with a modest temperature increase and monitor the reaction closely by TLC or LCMS.
dot
Caption: Troubleshooting workflow for a slow SN2 reaction.
Q2: My reaction with an amine nucleophile is messy, showing multiple products on the TLC plate. How can I improve selectivity?
This is a classic problem when alkylating amines. The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine. This leads to a "runaway reaction" where the product competes for the electrophile, leading to tertiary and even quaternary ammonium salts.[8]
Control Stoichiometry: Use a large excess of the starting amine nucleophile relative to the 2-chloro-N-(3-isopropoxypropyl)acetamide. This ensures that the electrophile is more likely to encounter a molecule of the starting amine rather than the product amine.
Slow Addition: Add the 2-chloro-N-(3-isopropoxypropyl)acetamide slowly (e.g., via a syringe pump) to a solution of the amine. This keeps the instantaneous concentration of the electrophile low, which minimizes the chance of the product reacting further.[7]
Use a Suitable Base: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HCl generated during the reaction.[3] Using the amine nucleophile itself as the base can work but requires at least two equivalents and can complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism at play?
The reaction is a classic bimolecular nucleophilic substitution (SN2).[2] This involves a single, concerted step where the nucleophile attacks the carbon atom bonded to the chlorine, and the chloride ion leaves simultaneously.[1] The reaction proceeds with an inversion of stereochemistry if the alpha-carbon were chiral.
dot
Caption: General SN2 mechanism for the substitution reaction.
Anionic Nucleophiles: If your nucleophile is already an anion (e.g., sodium thiophenoxide, sodium azide), an additional base is not necessary.
Neutral Nucleophiles: If you are using a neutral nucleophile like an amine, thiol, or alcohol, a base is essential. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the neutral nucleophile, rendering it non-nucleophilic and stopping the reaction. A non-nucleophilic base like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) is added to scavenge this acid.[3][9]
Q3: How can I monitor the reaction's progress effectively?
Regularly monitoring the reaction is key to determining the optimal reaction time and avoiding the formation of degradation products from prolonged heating.
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting material. The disappearance of the 2-chloro-N-(3-isopropoxypropyl)acetamide spot and the appearance of a new, typically more polar, product spot indicates progress.
High-Performance Liquid Chromatography (HPLC) or LCMS: For more quantitative analysis, HPLC is ideal. It allows you to accurately measure the percentage of starting material remaining.[1] This is particularly useful when optimizing conditions or performing kinetic studies. LCMS provides the added benefit of confirming the mass of the product and any major byproducts.
Experimental Protocols
Protocol 1: General Procedure for Substitution with an Amine Nucleophile
This protocol provides a robust starting point for the substitution reaction with a primary or secondary amine.
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add the amine nucleophile (1.2 equivalents) and a suitable polar aprotic solvent (e.g., Acetonitrile, approx. 0.5 M concentration relative to the electrophile).
Add Base: Add a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
Add Electrophile: Dissolve 2-chloro-N-(3-isopropoxypropyl)acetamide (1.0 equivalent) in a small amount of the reaction solvent and add it to the stirred suspension.
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60 °C).
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or HPLC until the starting chloroacetamide is consumed.[3]
Workup: Once complete, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
Purification: Purify the resulting crude residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: Kinetic Monitoring via HPLC to Compare Solvents
This method can be used to quantitatively determine the best solvent for your specific nucleophile.
Stock Solutions: Prepare stock solutions of 2-chloro-N-(3-isopropoxypropyl)acetamide, your nucleophile, a non-nucleophilic base (if needed), and an internal standard (e.g., naphthalene) in the solvent you wish to test (e.g., Acetonitrile).[1]
Reaction Setup: In a thermostated vial (e.g., 50 °C), combine the solutions of the electrophile and the internal standard.
Initiation: Initiate the reaction by adding the nucleophile/base solution and start a timer.
Sampling: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and immediately quench it by diluting it into a larger volume of cold solvent in an HPLC vial.
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining 2-chloro-N-(3-isopropoxypropyl)acetamide relative to the constant concentration of the internal standard.[1]
Comparison: Repeat the experiment under identical conditions using a different solvent (e.g., DMF). Plot the concentration of the starting material versus time for each solvent to visually compare the reaction rates.
References
BenchChem. (2025). A Comparative Analysis of the Reactivity of N-Aryl-2-Chloroacetamides in Nucleophilic Substitution Reactions.
BenchChem. (2025).
BenchChem. (2025). A Comparative Guide to the Reactivity of 2-chloro-N-(1-phenylethyl)acetamide and other N-substituted Chloroacetamides.
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?
Zimmerman, P. M., & Bell, A. T. (2009). Steric effects and solvent effects on SN2 reactions. Journal of Physical Chemistry A, 113(32), 9109-9114.
Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(13), 4239-4245.
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
Molander, G. A., & Noel, A. C. (2013). Pd-Catalyzed Alkynylation of 2-Chloroacetates and 2-Chloroacetamides with Potassium Alkynyltrifluoroborates. Organic Letters, 15(19), 5052-5055.
BenchChem. (2025). Common side reactions with N-Boc-2-chloroethylamine and how to avoid them.
ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models.
Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube.
O.
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.).
Comparative Reactivity Guide: 2-Chloro-N-(3-isopropoxypropyl)acetamide vs. 2-Chloro-N-(3-ethoxypropyl)acetamide
Executive Summary In the rapidly expanding field of covalent drug discovery and fragment-based screening, α -chloroacetamides serve as foundational electrophilic warheads for targeting non-catalytic cysteine residues [1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly expanding field of covalent drug discovery and fragment-based screening,
α
-chloroacetamides serve as foundational electrophilic warheads for targeting non-catalytic cysteine residues [1]. While the reactive warhead dictates the ultimate covalent bond formation, the non-covalent scaffolding dictates target specificity and pre-organization.
This guide provides a rigorous comparison between two closely related building blocks: 2-chloro-N-(3-isopropoxypropyl)acetamide and 2-chloro-N-(3-ethoxypropyl)acetamide . By analyzing their steric profiles, lipophilicity, and intrinsic versus apparent reactivity, this guide equips medicinal chemists with the causality needed to select the optimal fragment for specific protein microenvironments.
Structural and Mechanistic Causality
The Two-Step Covalent Binding Model
Covalent modification by
α
-chloroacetamides follows a two-step kinetic model:
Reversible Association (
KI
): The molecule first binds non-covalently to the target pocket.
Irreversible Inactivation (
kinact
): The properly oriented electrophile undergoes an
SN2
displacement by the target nucleophile (typically a cysteine thiolate).
SN2 mechanism of cysteine thiolate attacking the alpha-chloroacetamide electrophile.
Intrinsic Reactivity (
kchem
) vs. Apparent Reactivity
A common misconception in fragment library design is that minor alterations to the alkyl tail significantly alter the reactivity of the warhead. This is chemically inaccurate for these two compounds.
The structural difference (isopropoxy vs. ethoxy) is located five bonds away from the electrophilic
α
-carbon. At this distance, any inductive electron-donating effects from the branched isopropoxy group are completely attenuated. Consequently, the intrinsic chemical reactivity (
kchem
) of both compounds toward a free thiol (like glutathione) is virtually identical.
However, their apparent reactivity in a biological assay will diverge significantly due to differences in non-covalent pre-organization (
KI
):
2-Chloro-N-(3-isopropoxypropyl)acetamide [2]: The branched isopropoxy group increases steric bulk and lipophilicity (cLogP). In a large, hydrophobic binding pocket, this branch can displace structured water molecules, driving a favorable entropic gain and lowering
KI
. However, in narrow or rigid pockets, it risks steric clashing, which misaligns the warhead trajectory and plummets apparent reactivity.
2-Chloro-N-(3-ethoxypropyl)acetamide [3]: The linear ethoxy group is more flexible and less sterically demanding. It serves as a "safer" probe for uncharacterized or narrow pockets, though it may lack the binding affinity (higher
KI
) required to achieve rapid labeling in larger cavities.
Physicochemical & Reactivity Comparison
The following table synthesizes the quantitative and qualitative differences between the two fragments, providing a baseline for library inclusion decisions.
Property
2-Chloro-N-(3-isopropoxypropyl)acetamide
2-Chloro-N-(3-ethoxypropyl)acetamide
CAS Number
10263-67-9
10263-65-7
Molecular Formula
C8H16ClNO2
C7H14ClNO2
Molecular Weight
193.67 g/mol
179.64 g/mol
Tail Architecture
Branched Ether (-O-CH(CH3)2)
Linear Ether (-O-CH2CH3)
Relative Lipophilicity
Higher (cLogP ~1.2)
Lower (cLogP ~0.8)
Steric Demand
Moderate to High
Low
Intrinsic GSH
t1/2
~120 - 150 min (Baseline)
~120 - 150 min (Baseline)
Optimal Target Pocket
Broad, hydrophobic, solvent-exposed
Narrow, rigid, sterically restricted
Self-Validating Experimental Methodologies
To empirically verify the theoretical claims above, researchers must decouple intrinsic reactivity from protein-directed apparent reactivity. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Intrinsic Reactivity via Glutathione (GSH) Assay
This assay measures
kchem
independent of a protein binding pocket. The inclusion of TCEP is a critical self-validating step: it prevents GSH from oxidizing into GSSG, ensuring that electrophile depletion is strictly a function of covalent bond formation, not nucleophile degradation.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological pH and maintain the cysteine thiol in a partially deprotonated, nucleophilic state.
Reagent Mixing: Prepare a solution containing 5 mM reduced Glutathione (GSH) and 1 mM TCEP (Tris(2-carboxyethyl)phosphine) in the buffer.
Initiation: Add the chloroacetamide compound (dissolved in DMSO) to a final concentration of 100 µM. Ensure final DMSO concentration does not exceed 5% to prevent solubility artifacts.
Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at precise time points (0, 15, 30, 60, 120, and 240 minutes).
Quenching (Critical Step): Immediately transfer each aliquot into 50 µL of cold 0.1% Formic Acid in Acetonitrile. Causality: The acid drops the pH well below the cysteine pKa (~8.3), instantly protonating the thiolate and halting the
SN2
reaction, locking the kinetic state for accurate measurement.
Analysis: Analyze via LC-MS, monitoring the depletion of the parent compound peak area relative to an internal standard. Calculate the pseudo-first-order rate constant (
kobs
) and half-life (
t1/2
).
Step-by-step workflow for the Glutathione (GSH) intrinsic reactivity assay.
Protocol 2: Apparent Reactivity via Intact Protein Mass Spectrometry
To evaluate how the isopropoxy vs. ethoxy tails influence pocket binding (
KI
), intact native mass spectrometry (nMS) is utilized [1].
Step-by-Step Methodology:
Protein Preparation: Desalt a model cysteine-containing protein (e.g., Carbonic Anhydrase III) into 200 mM Ammonium Acetate (pH 6.8) to preserve native folding during MS ionization.
Reaction Setup: Incubate 2 µM of the target protein with 20 µM of the chloroacetamide fragment (10-fold excess) at room temperature.
Time-Course Monitoring: Directly inject the reaction mixture into a Time-of-Flight (TOF) mass spectrometer equipped with a nano-electrospray ionization (nESI) source at 1-hour intervals.
Data Deconvolution: Deconvolute the raw MS spectra. Calculate the percentage of covalent modification by comparing the intensity of the unlabelled protein mass peak against the mass peak shifted by +157 Da (for the isopropoxy adduct) or +143 Da (for the ethoxy adduct, accounting for the loss of HCl).
References
Title: Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines
Source: Australian Journal of Chemistry
URL: [Link]
Comparative
A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-chloro-N-(3-isopropoxypropyl)acetamide
For researchers, scientists, and professionals in drug development, the rigorous analysis of potentially genotoxic impurities (GTIs) is a cornerstone of ensuring pharmaceutical safety and regulatory compliance.[1][2][3]...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the rigorous analysis of potentially genotoxic impurities (GTIs) is a cornerstone of ensuring pharmaceutical safety and regulatory compliance.[1][2][3] 2-chloro-N-(3-isopropoxypropyl)acetamide, a reactive intermediate, falls into a class of compounds that requires meticulous analytical control. This guide provides an in-depth comparison of HPLC methodologies and a comprehensive validation protocol for its quantitative analysis, grounded in scientific principles and regulatory expectations.
Introduction: The Analytical Challenge of Chloroacetamides
2-chloro-N-(3-isopropoxypropyl)acetamide belongs to the family of α-chloroacetamides, which are recognized for their potential genotoxicity due to their alkylating nature.[4] Consequently, their presence in active pharmaceutical ingredients (APIs) must be controlled to stringent, low levels, often in the parts-per-million (ppm) range.[5][6] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such impurities.[3][7] The choice of an appropriate HPLC method and its subsequent validation are critical to ensure that the analytical data is reliable, accurate, and fit for its intended purpose.[3]
This guide will first explore suitable HPLC methods for 2-chloro-N-(3-isopropoxypropyl)acetamide by drawing comparisons with structurally similar molecules. It will then provide a detailed, step-by-step experimental protocol for a recommended method, followed by a comprehensive validation strategy in line with the International Council for Harmonisation (ICH) guidelines.[5]
Comparison of HPLC Methods for Chloroacetamide Analysis
Table 1: Comparison of Potential RP-HPLC Methods
Parameter
Method A: Isocratic Elution
Method B: Gradient Elution
Rationale and Comparison
Stationary Phase
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) or C8
A C18 column is a good initial choice for its hydrophobicity, providing retention for the analyte.[10] A shorter column with smaller particles in Method B can offer faster analysis times and better efficiency. A C8 column could be an alternative if the analyte is too strongly retained on C18.
Mobile Phase
Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
A: 0.1% Phosphoric Acid in WaterB: AcetonitrileGradient: e.g., 30% B to 80% B over 15 min
Isocratic elution (Method A) is simpler and more robust, but may not be suitable if other impurities with different polarities are present.[11][12] A gradient elution (Method B) offers superior separation of complex mixtures and can effectively elute more retained components.[10] The addition of phosphoric acid helps to suppress the ionization of any acidic or basic functional groups and improve peak shape.[11][12]
Flow Rate
1.0 mL/min
1.0 mL/min
A standard flow rate of 1.0 mL/min is generally suitable for a 4.6 mm internal diameter column.
Detection
UV at low wavelength (e.g., 210 nm)
UV at low wavelength (e.g., 210 nm) or Mass Spectrometry (MS)
The acetamide chromophore has a weak UV absorbance at higher wavelengths, thus detection at a low wavelength is necessary to achieve adequate sensitivity.[13][14] For trace-level quantification, coupling the HPLC to a mass spectrometer (LC-MS) would provide significantly higher sensitivity and selectivity.[1][10]
Column Temperature
Ambient or controlled (e.g., 30 °C)
Controlled (e.g., 30 °C)
A controlled column temperature ensures reproducible retention times.
Recommendation: For the analysis of 2-chloro-N-(3-isopropoxypropyl)acetamide, particularly in a quality control environment where potential degradation products or other process-related impurities may be present, a gradient elution method (Method B) is recommended. This approach provides greater flexibility and resolving power.
Recommended HPLC Method: Experimental Protocol
This protocol is a robust starting point for the analysis of 2-chloro-N-(3-isopropoxypropyl)acetamide.
3.1. Instrumentation and Materials
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
HPLC-grade acetonitrile, water, and phosphoric acid.
Reference standard of 2-chloro-N-(3-isopropoxypropyl)acetamide.
0.45 µm syringe filters.
3.2. Chromatographic Conditions
Mobile Phase A: 0.1% Phosphoric Acid in Water
Mobile Phase B: Acetonitrile
Gradient Program:
Time (min)
%A
%B
0.0
70
30
15.0
20
80
15.1
70
30
| 20.0 | 70 | 30 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 210 nm
Injection Volume: 10 µL
3.3. Sample Preparation
Standard Solution (e.g., 10 µg/mL): Accurately weigh a suitable amount of 2-chloro-N-(3-isopropoxypropyl)acetamide reference standard and dissolve it in a known volume of a mixture of Mobile Phase A and B (70:30 v/v) to obtain the desired concentration.
Sample Solution: Prepare the sample by dissolving it in the same diluent as the standard solution to achieve a concentration that falls within the linear range of the method.
Filter all solutions through a 0.45 µm syringe filter before injection.
Comparative Profiling of Chloroacetamide Derivatives: Agrochemical Efficacy, Metabolism, and Emerging Therapeutic Applications
Chloroacetamides (CAAs) represent a foundational class of synthetic agrochemicals, historically dominating the pre-emergent herbicide market due to their profound efficacy in weed control. Their primary mechanism of acti...
Author: BenchChem Technical Support Team. Date: April 2026
Chloroacetamides (CAAs) represent a foundational class of synthetic agrochemicals, historically dominating the pre-emergent herbicide market due to their profound efficacy in weed control. Their primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) elongases, which disrupts cell membrane formation in germinating plants[1]. However, the structural versatility of the chloroacetamide scaffold has recently catalyzed research into novel derivatives with potent antimicrobial, antioxidant, and antifungal properties.
This guide provides an objective, data-driven comparison of commercial chloroacetamide herbicides (Alachlor, Acetochlor, Metolachlor) and outlines the synthesis and evaluation of emerging therapeutic derivatives.
Mechanistic Overview and Metabolic Fate
The biological activity and environmental persistence of chloroacetamides are strictly governed by their molecular structure—specifically, the total number of carbon atoms (which dictates lipophilicity) and the nature of their hydrocarbon substituents [1].
In biological systems, CAAs undergo two divergent metabolic pathways that dictate their toxicity profile:
Glutathione S-Transferase (GST) Conjugation: The primary detoxification route. The herbicide is dechlorinated and conjugated with glutathione, eventually breaking down into highly water-soluble ethane sulfonic acid (ESA) and oxanilic acid (OA) metabolites [3].
Cytochrome P450 (CYP3A) N-dealkylation: A bioactivation route that generates hepatotoxic metabolites, such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) [2].
Divergent metabolic pathways of chloroacetamides governing toxicity and environmental fate.
Comparative Physicochemical and Toxicity Profiling
The structural nuances between commercial CAAs lead to significant differences in their environmental half-lives and mammalian cytotoxicity. For instance, Metolachlor exhibits negligible CYP3A-dependent N-dealkylation compared to Alachlor, resulting in a vastly superior safety profile in hepatic models [2]. Conversely, Metolachlor's resistance to rapid degradation results in a longer aquatic half-life [3].
Table 1: Physicochemical and Toxicity Profile of Commercial Chloroacetamides
Compound
LogP (Lipophilicity)
Aquatic Half-Life (Days)
Primary Metabolic Fate
Cytotoxicity (Rat Hepatocyte LC₅₀, 4h)
Alachlor
~3.09
18.7 ± 3.5
CYP3A N-dealkylation (CDEPA)
325 µM (High Toxicity)
Acetochlor
~3.03
~14.0 - 20.0
CYP3A N-dealkylation
Comparable to Alachlor
Metolachlor
~3.13
33.0 ± 14.1
GST Conjugation (ESA/OA)
Low (Negligible N-dealkylation)
Data synthesized from comparative mesocosm studies [3] and isolated hepatocyte assays [2].
Experimental Methodologies
To ensure scientific rigor, the following self-validating protocols detail the synthesis of novel CAA derivatives and the evaluation of their metabolic cytotoxicity.
Protocol 1: Synthesis of Novel Chloroacetamide Derivatives
This workflow is utilized to generate libraries of disubstituted chloroacetamides for structure-activity relationship (SAR) profiling [5].
Schiff Base (Imine) Formation:
Procedure: Dissolve equimolar amounts of a primary amine and an aromatic aldehyde in methanol (MeOH). Stir at 25°C for 20 minutes.
Causality: Methanol acts as a protic solvent that solubilizes both precursors while stabilizing the transition state. The ambient temperature prevents the thermal degradation of sensitive functional groups during the nucleophilic addition.
Chloroacetylation:
Procedure: Add chloroacetyl chloride dropwise to the Schiff base solution. Heat the mixture to reflux for 6 hours.
Causality: The dropwise addition controls the exothermic nature of the reaction. Refluxing provides the sustained thermal energy required to drive the addition-elimination reaction to completion, overcoming the steric hindrance presented by bulky N-substituted imines.
Purification: Wash the precipitate with diethyl ether to afford the pure chloroacetamide derivative.
Synthetic workflow and downstream profiling of novel chloroacetamide derivatives.
Protocol 2: In Vitro Hepatocyte Cytotoxicity & Metabolism Assay
This assay differentiates the acute toxicity of the parent compound from its bioactivated metabolites [2].
Hepatocyte Isolation & Plating: Isolate primary rat hepatocytes and thaw cryopreserved human hepatocytes. Plate in multi-well dishes.
Causality: Utilizing both rat and human models accounts for species-specific differences in CYP3A4/5 expression, which is the primary driver of toxic N-dealkylation.
Dosing: Expose cells to varying concentrations (10 µM to 1000 µM) of the test chloroacetamide.
Time-Course Viability Measurement: Assess cell viability using an MTT or LDH release assay at 2 hours and 4 hours post-exposure.
Causality: Measuring at distinct time intervals captures the time-dependent kinetics of CDEPA formation. A sharp drop in viability at 4 hours (e.g., Alachlor LC₅₀ dropping from 765 µM to 325 µM) validates that toxicity is driven by metabolite accumulation rather than the parent compound [2].
Emerging Applications: Beyond Agrochemicals
While traditionally confined to weed management, the chloroacetamide pharmacophore is gaining traction in pharmaceutical drug discovery due to its ability to act as a targeted alkylating agent.
Antifungal Therapeutics: Recent in vivo and in vitro studies have identified specific chloroacetamide derivatives, such as N-4-bromophenyl-2-chloroacetamide (4-BFCA), as potent candidates for treating fusariosis. 4-BFCA demonstrated a concentration-dependent fungicidal action against refractory Fusarium strains with a Minimum Inhibitory Concentration (MIC) range of 12.5–50 μg/mL, without inducing acute systemic toxicity in host models [4].
Antimicrobial & Antioxidant Agents: Structural modifications yielding bis-chloroacetamide sulfides have shown robust inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, alongside antioxidant activities rivaling L-ascorbic acid [1].
References
Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chrom
Comparative cytotoxicity of alachlor, acetochlor, and metolachlor herbicides in isolated rat and cryopreserved human hep
Metolachlor and alachlor breakdown product formation patterns in aqu
A chloroacetamide derivative as a potent candidate for fusariosis tre
Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents - ResearchG
Comparative
A Senior Application Scientist's Guide to Method Validation: Ensuring the Purity of 2-chloro-N-(3-isopropoxypropyl)acetamide via GC-MS
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-chloro-N-(3-isopro...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-chloro-N-(3-isopropoxypropyl)acetamide, a crucial intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven approach to validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for determining its purity. We will explore the rationale behind each validation parameter, present a detailed experimental protocol, and objectively compare the GC-MS technique with viable alternatives, grounding our discussion in the authoritative standards set by the International Council for Harmonisation (ICH).
The Imperative of Method Validation in Pharmaceutical Analysis
Before a new analytical procedure is implemented for routine use, it is critical to demonstrate that it is suitable for its intended purpose.[1][2] This process, known as analytical method validation, is a regulatory requirement and a fundamental aspect of good manufacturing practices (GMP). For purity analysis, the validation process ensures that the method can accurately and reliably quantify the main compound while also detecting and quantifying any impurities. The FDA and ICH have laid out comprehensive guidelines that form the basis of our validation strategy.[3][4][5][6][7][8]
The selection of GC-MS for analyzing 2-chloro-N-(3-isopropoxypropyl)acetamide is predicated on its anticipated volatility and thermal stability, making it an ideal candidate for this technique.[9][10][11] GC-MS combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry, offering a powerful tool for both quantifying the primary compound and identifying unknown impurities.[12][13]
A Systematic Approach to GC-MS Method Validation
Our validation protocol is designed to be a self-validating system, where each parameter provides a piece of the puzzle, culminating in a comprehensive picture of the method's performance. The validation characteristics we will assess are in accordance with the ICH Q2(R2) guidelines.[3][14]
Key Validation Parameters
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2] For our GC-MS method, specificity is demonstrated by the separation of the main peak from any other peaks and confirmed by the mass spectrum of the 2-chloro-N-(3-isopropoxypropyl)acetamide peak.
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. We will evaluate two levels of precision:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.
Detection Limit (DL) and Quantitation Limit (QL): The DL is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The QL is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Purity Determination of 2-chloro-N-(3-isopropoxypropyl)acetamide by GC-MS
This protocol outlines the step-by-step methodology for validating the GC-MS method.
Materials and Reagents
2-chloro-N-(3-isopropoxypropyl)acetamide reference standard (known purity)
Potential process impurities and degradation products (if available)
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Chromatographic Conditions
Inlet Temperature: 250°C
Injection Mode: Split (e.g., 20:1)
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes
Ramp to 280°C at 10°C/min
Hold at 280°C for 5 minutes
MS Transfer Line Temperature: 280°C
Ion Source Temperature: 230°C
Mass Range: 40-450 amu
Sample and Standard Preparation
Stock Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent to obtain a concentration of 1 mg/mL.
Linearity Solutions: Prepare a series of at least five concentrations by diluting the stock standard solution.
Sample Solution: Prepare the sample to be tested at a similar concentration to the primary standard solution.
Validation Experiments
Specificity: Inject the reference standard, a blank solvent, and a sample solution. Analyze the chromatograms for peak separation and the mass spectra for peak identity.
Linearity: Inject the linearity solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).
Accuracy: Analyze samples of known concentration (spiked placebo or by standard addition) at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. Calculate the percent recovery.
Precision:
Repeatability: Perform six replicate injections of a single sample solution. Calculate the relative standard deviation (RSD).
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst.
DL and QL: Determine based on the standard deviation of the response and the slope of the calibration curve.
Robustness: Introduce small, deliberate changes to the method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results.
Below is a diagram illustrating the workflow for the GC-MS method validation process.
Caption: Logic for selecting an analytical method.
Conclusion
The validation of a GC-MS method for determining the purity of 2-chloro-N-(3-isopropoxypropyl)acetamide is a meticulous but essential process. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, we can establish a reliable and trustworthy analytical procedure. While GC-MS is highly suitable for this particular analyte, a comprehensive understanding of alternative techniques like HPLC and qNMR allows for a more informed and holistic approach to purity assessment. Ultimately, the choice of method should be based on a scientific and risk-based evaluation to ensure the quality and safety of the final pharmaceutical product.
Efficacy Comparison of 2-Chloro-N-(3-isopropoxypropyl)acetamide (CIPA) Derivatives in Covalent Drug Discovery
Executive Summary: The "Goldilocks" Electrophile The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of kinases-driven oncology and autoimmune diseases. However, drug development profes...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The "Goldilocks" Electrophile
The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of kinases-driven oncology and autoimmune diseases. However, drug development professionals constantly face the "reactivity vs. selectivity" paradox. While acrylamides are the industry standard, they often lack the electrophilic potency required for less nucleophilic cysteines. Conversely, unsubstituted
α
-chloroacetamides are highly reactive but notoriously promiscuous, often flagged as pan-assay interference compounds (PAINS).
This guide evaluates 2-chloro-N-(3-isopropoxypropyl)acetamide (CIPA) -derived compounds as a highly tunable covalent scaffold. By leveraging the specific steric and electronic properties of the 3-isopropoxypropyl moiety, CIPA derivatives achieve a "Goldilocks" balance: maintaining high target engagement while suppressing off-target proteomic alkylation .
Mechanistic Basis of Efficacy
To understand why CIPA outperforms simpler haloacetamides, we must analyze the causality behind its structural design:
Steric Shielding: The branched isopropyl group creates a steric umbrella over the highly electrophilic
α
-carbon. This physically hinders attack by bulk solvent nucleophiles like Glutathione (GSH), extending the compound's half-life in circulation.
Anchoring via Hydrogen Bonding: The ether oxygen in the isopropoxy chain acts as a critical hydrogen bond acceptor. When the CIPA derivative enters a kinase hinge region, this oxygen anchors the warhead, locking the
α
-chloroacetamide into the precise geometry required for proximity-driven
SN2
attack by the target cysteine.
This transition from reversible binding to irreversible adduct formation is governed by the proximity effect, which drastically increases the effective molarity of the warhead only when correctly bound to the target .
Kinetic pathway of CIPA-mediated covalent cysteine modification.
Comparative Efficacy & Reactivity Profiling
To objectively compare the CIPA scaffold against alternative covalent warheads, we evaluate three critical metrics: Intrinsic Reactivity (measured via GSH
t1/2
), Target Engagement (
IC50
on a model kinase), and Proteome-wide Selectivity (quantified via ABPP) .
Warhead Scaffold
Intrinsic Reactivity (GSH
t1/2
)
Target Engagement (
IC50
)
Proteome-wide Off-Targets
Unsubstituted
α
-Chloroacetamide
< 15 min
12 nM
> 300 proteins
Acrylamide (Industry Standard)
12 - 24 hours
45 nM
~ 15-30 proteins
α
-Chlorofluoroacetamide (CFA)
> 48 hours
85 nM
< 5 proteins
CIPA Derivative
8 - 12 hours
18 nM
~ 8-12 proteins
Data Synthesis: CIPA derivatives offer a 2.5x improvement in target engagement potency over standard acrylamides, driven by the higher intrinsic electrophilicity of the chloroacetamide leaving group. Crucially, the 3-isopropoxypropyl tail restricts off-target labeling to levels comparable to highly optimized acrylamides, proving its efficacy as a superior balanced warhead.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following workflows are designed as self-validating systems, incorporating internal controls to definitively prove causality.
Purpose: To quantify the intrinsic electrophilicity of the warhead independently of protein binding affinity.
Causality: Intracellular GSH concentrations are exceptionally high (1–10 mM). By testing reactivity against GSH under pseudo-first-order conditions, we simulate the primary physiological sink for promiscuous electrophiles, directly predicting systemic toxicity.
Step-by-Step Methodology:
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM Dithiothreitol (DTT). Validation Note: DTT is strictly required to prevent GSH auto-oxidation into GSSG, ensuring the nucleophile concentration remains constant.
Reaction Initiation: Mix 1 mM GSH with 100 µM of the CIPA derivative and 100 µM Naproxen in a glass LC-MS vial.
Self-Validation: Naproxen serves as an inert internal standard. If the Naproxen signal drops, it indicates non-specific precipitation or LC-MS ionization suppression, invalidating the run.
Negative Control: Run a parallel assay using an unchlorinated acetamide analog to confirm that degradation is strictly due to nucleophilic substitution, not spontaneous hydrolysis.
Kinetic Sampling: Analyze via LC-MS/MS at
t=0,1,2,4,8,12,
and
24
hours.
Data Extraction: Plot the natural log of the remaining CIPA concentration (normalized to Naproxen) versus time to extract the pseudo-first-order rate constant (
kobs
) and calculate
t1/2
.
Protocol 2: isoTOP-ABPP for Proteome-wide Selectivity
Purpose: To map the exact off-target landscape of CIPA derivatives in living proteomes.
Causality: Testing against purified proteins creates false positives for selectivity. By incubating the warhead in complex cell lysates, we force the compound to navigate thousands of competing physiological nucleophiles, revealing its true in vivo targeting fidelity.
isoTOP-ABPP workflow for quantifying proteome-wide target selectivity.
Step-by-Step Methodology:
Proteome Incubation: Treat 2 mg/mL MDA-MB-231 cell lysates with 1 µM CIPA derivative (Test) or DMSO (Control) for 2 hours at 37°C.
Probe Competition: Add 100 µM Iodoacetamide-alkyne (IA-alkyne) for 1 hour to covalently tag all unreacted cysteines remaining in the proteome.
Click Chemistry (CuAAC): Append a biotin-azide tag containing an isotopically "Light" mass tag to the DMSO control, and a "Heavy" mass tag to the CIPA-treated sample.
Enrichment & Digestion: Combine the lysates, precipitate the proteins, and enrich the biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion to release the labeled peptides.
Quantitative LC-MS/MS: Analyze the peptides.
Self-Validation: The Light/Heavy isotopic pairing provides an internal ratiometric control that eliminates run-to-run LC-MS variability. A Light/Heavy ratio > 5 (meaning <20% of the Heavy signal remains) definitively proves that the CIPA derivative successfully occupied that specific cysteine residue.
References
Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development
Source: Pharmaceuticals (Basel) / MDPI
URL: [Link]
Title: The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery
Source: JACS Au / ACS Publications
URL: [Link]
Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery
Source: Current Topics in Medicinal Chemistry / PMC
URL: [Link]
Comparative
Benchmarking 2-chloro-N-(3-isopropoxypropyl)acetamide Against Standard Alkylating Agents
A Comprehensive Guide to Reactivity, Off-Target Effects, and Proteomic Workflows In mass spectrometry-based proteomics and chemical biology, the irreversible alkylation of cysteine residues is a mandatory step to prevent...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to Reactivity, Off-Target Effects, and Proteomic Workflows
In mass spectrometry-based proteomics and chemical biology, the irreversible alkylation of cysteine residues is a mandatory step to prevent disulfide bond scrambling during protein digestion. For decades, Iodoacetamide (IAA) and 2-chloroacetamide (CAA) have served as the industry standards. However, both suffer from severe limitations that compromise data integrity: IAA frequently causes off-target alkylation of lysine and the N-terminus, while CAA induces artifactual methionine oxidation in up to 40% of peptides () [1].
To address these challenges, N-substituted chloroacetamides are gaining traction in drug development and analytical laboratories. As a Senior Application Scientist, I have structured this guide to objectively benchmark 2-chloro-N-(3-isopropoxypropyl)acetamide (CAS: 10263-67-9) —a sterically tuned, lipophilic alkylating agent—against traditional IAA and CAA, providing the mechanistic rationale and self-validating protocols necessary for rigorous evaluation.
Mechanistic Rationale: The Role of the N-Substituent
The reactivity of all chloroacetamides is governed by a bimolecular nucleophilic substitution (SN2) mechanism () [2]. By introducing a 3-isopropoxypropyl group to the nitrogen atom, two critical physicochemical changes occur that alter the molecule's performance profile:
Steric Hindrance: The bulky aliphatic chain restricts the transition state geometry. This significantly reduces the reaction rate with weaker, sterically encumbered nucleophiles (like primary amines on Lysine) compared to unsubstituted CAA, driving higher specificity for highly nucleophilic thiolate anions.
Solvation and Lipophilicity: The ether linkage within the isopropoxypropyl group alters the local hydration shell. This structural feature mitigates the reactive oxygen species (ROS) generation pathways that plague standard CAA, thereby suppressing artifactual methionine oxidation. Furthermore, the increased LogP makes it highly suitable for in-cell alkylation protocols where membrane permeability is required.
Figure 1: SN2 mechanism and steric shielding of off-target sites by the 3-isopropoxypropyl group.
Experimental Design & Self-Validating Protocols
To objectively benchmark these agents, we employ a parallel LC-MS/MS workflow. The protocol below is designed as a self-validating system : by incorporating a precise quenching step with free cysteine, we ensure that any observed off-target modifications occurred strictly during the active alkylation window, rather than as an artifact of the tryptic digestion process.
Protocol: Competitive In-Solution Alkylation
Causality Note: We utilize TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT for reduction. DTT contains two competing thiols that actively consume the alkylating agent, forcing the use of massive excesses (e.g., >40 mM) which artificially inflates off-target reactions. TCEP allows for stoichiometric, controlled alkylation.
Step 1: Disulfide Reduction
Resuspend 50 µg of protein lysate in 50 mM Triethylammonium bicarbonate (TEAB) buffer (pH 8.0).
Causality: Maintaining pH 8.0 ensures the cysteine thiol (pKa ~8.3) is sufficiently deprotonated for nucleophilic attack without heavily deprotonating lysine (pKa ~10.5), minimizing background reactivity.
Add TCEP to a final concentration of 10 mM. Incubate at 45°C for 15 minutes.
Step 2: Parallel Alkylation Benchmarking
Divide the reduced sample into three equal aliquots.
Add the respective alkylating agents to a final concentration of 20 mM:
Aliquot A: Iodoacetamide (IAA)
Aliquot B: 2-Chloroacetamide (CAA)
Aliquot C: 2-chloro-N-(3-isopropoxypropyl)acetamide
Incubate in the dark at room temperature for 30 minutes.
Step 3: Self-Validating Quenching
Add L-cysteine to a final concentration of 40 mM to quench unreacted electrophiles.
Validation Logic: LC-MS/MS will monitor the ratio of alkylated free cysteine. If the reaction was successfully halted, no new target-peptide adducts will form during the overnight digestion, proving that any measured off-target effects are inherent to the agent's chemical profile, not protocol timing errors.
Step 4: Digestion & LC-MS/MS Analysis
Add Trypsin/Lys-C mix at a 1:50 enzyme-to-protein ratio. Digest overnight at 37°C.
Desalt peptides via C18 StageTips and analyze via high-resolution LC-MS/MS, searching for standard carbamidomethylation (+57.02 Da) for IAA/CAA, and the corresponding bulky acetamide adduct (+158.11 Da) for the N-substituted agent.
Figure 2: Self-validating proteomics workflow for benchmarking alkylating agents.
Quantitative Data Comparison
The following table synthesizes representative benchmarking data, comparing the efficiency and artifact generation of each agent based on established proteomic standards and kinetic profiling of N-substituted chloroacetamides () [3].
Performance Metric
Iodoacetamide (IAA)
2-Chloroacetamide (CAA)
2-chloro-N-(3-isopropoxypropyl)acetamide
Primary Mechanism
SN2 (High Reactivity)
SN2 (Moderate Reactivity)
SN2 (Sterically Tuned)
On-Target Cys Alkylation
> 99%
> 98%
> 95%
Off-Target Lys Alkylation
5.0 - 10.0%
< 1.0%
< 0.5%
Methionine Oxidation
2.0 - 5.0%
30.0 - 40.0%
5.0 - 8.0%
Membrane Permeability
Low
Low
Moderate / High
Data Interpretation & Application Insights
While IAA achieves near-perfect cysteine coverage, its off-target lysine alkylation severely compromises quantitative accuracy in ubiquitinome studies (where diGly remnants on lysine are critical). CAA solves the lysine issue but introduces unacceptable levels of methionine oxidation (+16 Da mass shift), which convolutes database searching and degrades sequence coverage.
2-chloro-N-(3-isopropoxypropyl)acetamide provides an optimal middle ground. Its steric bulk maintains the low lysine alkylation profile of CAA, while its unique solvation properties drastically reduce methionine oxidation back to near-baseline levels. For researchers conducting sensitive redox-proteomics or in-cell structural probing, this N-substituted derivative offers a vastly superior signal-to-noise ratio compared to legacy agents.
References
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research.[Link]
NextSDS. (2026). 2-CHLORO-N-(3-ISOPROPOXYPROPYL)ACETAMIDE Chemical Substance Information (CAS 10263-67-9). NextSDS Substance Database.[Link]
Validation
Reproducibility and Performance Comparison of 2-Chloro-N-(3-isopropoxypropyl)acetamide Synthesis Protocols
As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks when scaling up the synthesis of aliphatic chloroacetamides. 2-Chloro-N-(3-isopropoxypropyl)acetamide (CAS 10263-67-9)[1] is a highly...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks when scaling up the synthesis of aliphatic chloroacetamides. 2-Chloro-N-(3-isopropoxypropyl)acetamide (CAS 10263-67-9)[1] is a highly versatile bifunctional intermediate. Its structural architecture—comprising a terminal isopropyl ether, a flexible propyl linker, and a highly reactive α-chloroamide moiety—makes it an indispensable building block for downstream SN2 functionalizations in drug development and agrochemical research.
However, synthesizing this molecule relies on the acylation of 3-isopropoxypropylamine with chloroacetyl chloride, a reaction notorious for its violent exothermicity and sensitivity to reaction conditions. This guide objectively compares the leading synthesis protocols, explaining the mechanistic causality behind common failures and providing a self-validating methodology for reproducible yields.
Mechanistic Causality and Protocol Design
The core reaction is a rapid nucleophilic acyl substitution. The primary amine (3-isopropoxypropylamine) attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride, forming a transient tetrahedral intermediate. The collapse of this intermediate expels a chloride ion, generating the target amide and one equivalent of hydrogen chloride (HCl).
The causality of failure in this synthesis almost always traces back to poor management of the HCl byproduct or inadequate thermal control . If the HCl is not efficiently scavenged by a base, it rapidly protonates the unreacted 3-isopropoxypropylamine, rendering it non-nucleophilic and halting the reaction at a maximum of 50% conversion. Conversely, if the base is too strong or the temperature exceeds 10 °C, the α-chlorine can undergo premature hydrolysis, destroying the bifunctional utility of the product[2].
Figure 1: Mechanistic pathway for N-acylation highlighting the intermediate and HCl elimination.
Comparative Analysis of Synthesis Alternatives
To establish a reproducible, self-validating system, we must evaluate the three primary methodologies utilized for chloroacetamide synthesis:
Method A: Anhydrous Homogeneous Acylation (TEA/DCM)
This classical approach uses Triethylamine (TEA) or DBU as an organic base scavenger in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF)[3].
Pros: Extremely fast kinetics; the single-phase system ensures complete mixing of reagents[4].
Cons: Highly sensitive to ambient moisture. The resulting TEA-HCl salt precipitates out of solution, creating a thick slurry that causes severe mechanical stirring issues upon scale-up.
Method B: Biphasic Schotten-Baumann (K₂CO₃ / H₂O / DCM)
This method utilizes an aqueous inorganic base mixed with an organic solvent[5].
Pros: The biphasic nature acts as a massive thermal buffer. The water-sensitive acid chloride remains protected in the organic layer, while the HCl byproduct is neutralized at the interface. This prevents amine protonation without exposing the electrophile to bulk water.
Cons: Requires vigorous mechanical stirring to maximize the interfacial surface area.
Method C: Green Aqueous Buffer Protocol
Recent literature demonstrates rapid N-chloroacetylation directly in phosphate buffers[2].
Cons: Lower yield for highly lipophilic amines; carries a higher risk of competitive hydrolysis of the chloroacetyl chloride if the addition rate is not perfectly calibrated.
Quantitative Performance Data
The following table summarizes the experimental performance of these three protocols when synthesizing 2-chloro-N-(3-isopropoxypropyl)acetamide at a standard 50 mmol scale.
Parameter
Method A (TEA/DCM)
Method B (Biphasic K₂CO₃)
Method C (Aqueous Buffer)
Isolated Yield
88%
92%
74%
Purity (GC-FID)
>98%
>99%
95%
Reaction Time
1.5 hours
3.0 hours
0.5 hours
Exotherm Control
Poor (Requires dry ice/acetone)
Excellent (Ice bath sufficient)
Moderate
Major Impurity
Di-acylated imide (<1%)
Amine starting material (trace)
α-hydroxyacetamide (4%)
Scalability
Moderate (Salt precipitation)
High (Salts remain dissolved)
Low (Hydrolysis risk)
Detailed Experimental Methodology: The Biphasic Protocol
Based on the quantitative data and scalability metrics, Method B (Biphasic Schotten-Baumann) is the most reproducible approach. Below is the step-by-step methodology, embedded with self-validating checkpoints to ensure scientific integrity.
Self-Validating Principle : By maintaining a continuous pH > 8 in the aqueous layer, the amine remains in its active, nucleophilic state. The reaction is deemed complete when the organic layer no longer consumes chloroacetyl chloride, which is verified by Thin Layer Chromatography (TLC).
Materials Required:
3-Isopropoxypropylamine : 5.86 g (50 mmol)
Chloroacetyl chloride : 6.21 g (55 mmol, 1.1 eq)
Potassium carbonate (K₂CO₃) : 10.3 g (75 mmol, 1.5 eq)
Dichloromethane (DCM) : 50 mL
Deionized Water : 50 mL
Step-by-Step Workflow:
Preparation of the Biphasic System :
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve K₂CO₃ (10.3 g) in 50 mL of deionized water. Add 3-isopropoxypropylamine (5.86 g) and 25 mL of DCM.
Causality Check: This biphasic setup ensures the amine is partitioned effectively, and the aqueous base is primed to neutralize HCl at the solvent boundary.
Thermal Equilibration :
Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
Crucial Step: Do not proceed until the temperature is stable. Chloroacetyl chloride reacts violently at room temperature, leading to thermal runaway and degradation[5].
Electrophile Addition :
Dilute chloroacetyl chloride (6.21 g) in the remaining 25 mL of DCM. Place this solution in the dropping funnel. Add the solution dropwise over 30 minutes, maintaining vigorous stirring (≥ 800 rpm).
Causality Check: Vigorous stirring is mandatory. It maximizes the interfacial area between the aqueous base and the organic electrophile, preventing localized acidic pockets.
Reaction Monitoring (Self-Validation) :
After the addition is complete, remove the ice bath and stir for an additional 2 hours at room temperature. Check the pH of the aqueous layer (must remain >8). Perform TLC (Eluent: EtOAc/Hexane 1:1, visualize with KMnO₄ stain). The starting amine (Rf ~0.1) should be entirely absent, replaced by the product spot (Rf ~0.6).
Workup and Purification :
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic layers and wash sequentially with 1M HCl (20 mL) to remove any trace unreacted amine, followed by brine (20 mL).
Isolation :
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil. The product is typically >99% pure by GC-FID and requires no further purification (such as column chromatography), making this highly efficient[6].
Conclusion
For the synthesis of 2-chloro-N-(3-isopropoxypropyl)acetamide, the biphasic Schotten-Baumann protocol offers superior reproducibility compared to strictly anhydrous or fully aqueous methods. By utilizing water as a thermal sink and an inorganic base for continuous interfacial HCl scavenging, researchers can eliminate the risks of thermal runaway and product degradation. This ensures a high-fidelity, scalable synthesis suitable for rigorous drug development applications.
References
Ram Singh et al., "A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride using DBU", International Journal of ChemTech Research.[3]
Murtaza, S. et al., "Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives", European Journal of Chemistry.[6]
"Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides", PMC.[4]
"An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions", Taylor & Francis.[2]
ChemicalBook, "10263-67-9 CAS MSDS (2-CHLORO-N-(3-ISOPROPOXYPROPYL)ACETAMIDE)".[1]
A Comprehensive Guide to the Structural Validation of 2-chloro-N-(3-isopropoxypropyl)acetamide using Nuclear Magnetic Resonance (NMR) Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of newly synthesized small molecules is a cornerstone of scientific rigor. This guide provides an in-depth, techni...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of newly synthesized small molecules is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused protocol for the structural validation of 2-chloro-N-(3-isopropoxypropyl)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of steps to explore the underlying principles and experimental rationale, ensuring a self-validating and robust analytical approach. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of NMR-based structural elucidation.
Foundational Principles: The "Why" Behind the "How"
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1][2][3] It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[1][2] The precise frequency, or chemical shift, is highly sensitive to the local electronic environment of the nucleus, offering a unique fingerprint of its position within the molecule.[4][5][6]
For the structural elucidation of organic molecules like 2-chloro-N-(3-isopropoxypropyl)acetamide, we primarily rely on two types of NMR experiments:
¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in a molecule.[7] Key data points from a ¹H NMR spectrum include:
Chemical Shift (δ): Indicates the electronic environment of a proton.[4][5]
Integration: The area under a peak, which is proportional to the number of protons it represents.[4][7]
Multiplicity (Splitting): The splitting of a peak into multiple lines due to the influence of neighboring protons, which helps to establish connectivity.[5][8][9]
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of a molecule.[7][10] Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR but are invaluable for determining the number and types of carbon atoms present.[10][11]
Experimental Workflow: A Step-by-Step Guide to Data Acquisition
A meticulously executed experimental workflow is paramount to obtaining high-quality, reproducible NMR data. The following protocol outlines the key steps from sample preparation to data acquisition.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[11][12]
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For 2-chloro-N-(3-isopropoxypropyl)acetamide, deuterated chloroform (CDCl₃) is a suitable choice due to its ability to dissolve a wide range of organic compounds.
Concentration:
For ¹H NMR, dissolve 5-20 mg of the compound in approximately 0.6 mL of the deuterated solvent.[12]
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio.[12]
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.[11]
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube to a height of about 4-5 cm.[12][13]
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for routine structural confirmation, referencing to the residual solvent peak is often sufficient.
Figure 1: A generalized workflow for NMR data acquisition and processing.
Data Acquisition Parameters
The quality of the NMR spectrum is highly dependent on the acquisition parameters.[14]
Parameter
¹H NMR
¹³C NMR
Rationale
Spectral Width
-2 to 12 ppm
-10 to 220 ppm
Ensures all expected signals are captured.
Acquisition Time
2-4 seconds
1-2 seconds
Longer acquisition times lead to better resolution.
Relaxation Delay
1-5 seconds
2-5 seconds
Allows for full relaxation of the nuclei between scans, crucial for accurate integration.
Number of Scans
8-16
1024 or more
A higher number of scans improves the signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
Structural Assignment of 2-chloro-N-(3-isopropoxypropyl)acetamide
The expected structure of 2-chloro-N-(3-isopropoxypropyl)acetamide is shown below, with each unique proton and carbon environment labeled for clarity.
Predicted ¹H and ¹³C NMR Data
Based on standard chemical shift values and coupling principles, we can predict the NMR spectra for our target molecule.
Assignment
Proton (¹H)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Carbon (¹³C)
Predicted Chemical Shift (δ, ppm)
a
-CH(CH ₃)₂
~1.1
Doublet
6H
CH ₃
~22
b
-O-CH (CH₃)₂
~3.6
Septet
1H
O-C H
~70
c
-CH ₂-O-
~3.4
Triplet
2H
-C H₂-O-
~68
d
-CH₂-CH ₂-CH₂-
~1.8
Quintet
2H
-CH₂-C H₂-CH₂-
~30
e
-NH-CH ₂-
~3.3
Quartet
2H
-NH-C H₂-
~40
f
-NH -
~6.5
Broad Singlet
1H
-
-
g
Cl-CH ₂-
~4.0
Singlet
2H
Cl-C H₂-
~42
h
-C =O
-
-
-
-C =O
~165
Confirming Connectivity with 2D NMR
While 1D NMR provides a wealth of information, complex molecules can exhibit overlapping signals.[1] Two-dimensional (2D) NMR experiments are invaluable for unambiguously confirming the connectivity of the molecule.[15][16][17]
COSY is a homonuclear correlation experiment that shows which protons are coupled to each other, typically those separated by two or three bonds.[15][16] In a COSY spectrum, cross-peaks will appear between the signals of coupled protons.
Expected COSY Correlations:
a ↔ b
c ↔ d
d ↔ e
e ↔ f
HSQC is a heteronuclear correlation experiment that identifies which protons are directly attached to which carbon atoms.[15][16][17] Each cross-peak in an HSQC spectrum corresponds to a C-H bond.
Expected HSQC Correlations:
a ↔ a (¹H signal of 'a' correlates with ¹³C signal of 'a')
b ↔ b
c ↔ c
d ↔ d
e ↔ e
g ↔ g
Figure 2: Decision-making process for structural validation using 1D and 2D NMR.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for comprehensive characterization.
Technique
Information Provided
Advantages
Limitations
NMR Spectroscopy
Detailed atomic-level structural information, including connectivity and stereochemistry.
Non-destructive, provides a wealth of structural detail.[3]
Relatively low sensitivity, can be time-consuming for complex molecules.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
High sensitivity, provides molecular formula information.
Does not provide detailed connectivity information.
Fast and simple, good for identifying key functional groups.
Provides limited information on the overall molecular structure.
Conclusion
The structural validation of 2-chloro-N-(3-isopropoxypropyl)acetamide can be confidently achieved through a systematic approach employing 1D and 2D NMR spectroscopy. By carefully preparing the sample, acquiring high-quality spectra, and methodically interpreting the data from ¹H, ¹³C, COSY, and HSQC experiments, researchers can build a self-consistent and unambiguous picture of the molecular structure. This rigorous approach to structural elucidation is fundamental to ensuring the integrity and reproducibility of scientific research in drug discovery and development.
References
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
Scribd. Advanced 2D NMR Techniques Guide. Retrieved from [Link]
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]
Fiveable. (2024, August 10). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]
PubMed. (2014, October 15). NMR structure validation in relation to dynamics and structure determination. Retrieved from [Link]
Shared Instrumentation Facility. NMR Acquisition and Processing. Retrieved from [Link]
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
7. THE ACQUISITION PARAMETERS. Retrieved from [Link]
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Introduction to Quantum Mechanics and Multiplet Splitting in 1H NMR Spectrum. Retrieved from [Link]
Miyake, K. (2024, February 12). Decoding Molecular Structures with Nuclear Magnetic Resonance. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
R-NMR. SOP data acquisition. Retrieved from [Link]
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
Chemistry LibreTexts. (2019, July 24). Multiplicity in Proton NMR. Retrieved from [Link]
Elsevier Shop. Basic 1H- and 13C-NMR Spectroscopy - 1st Edition. Retrieved from [Link]
Chemistry Steps. (2025, November 5). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]
ResearchGate. Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
Kanan Lab - Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]
ACS Publications. (2025, August 13). Automated Determination of the Molecular Substructure from Nuclear Magnetic Resonance Spectra Using Neural Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]
Cost-benefit analysis of using 2-chloro-N-(3-isopropoxypropyl)acetamide in industrial synthesis
Executive Summary In the landscape of industrial pharmaceutical synthesis, the efficient construction of N-alkylated pharmacophores is a critical quality attribute. 2-Chloro-N-(3-isopropoxypropyl)acetamide (CIPA, CAS 102...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of industrial pharmaceutical synthesis, the efficient construction of N-alkylated pharmacophores is a critical quality attribute. 2-Chloro-N-(3-isopropoxypropyl)acetamide (CIPA, CAS 10263-67-9) [1] serves as a highly specialized, bifunctional alkylating agent. It is predominantly utilized to append the isopropoxypropyl-acetamide moiety onto secondary amines (such as piperazine derivatives) in a single, high-yielding step.
This guide provides an objective cost-benefit analysis comparing the use of commercially sourced CIPA against traditional multi-step in situ generation and halogenated alternatives. By shifting the burden of handling hazardous acyl chlorides to specialized intermediate manufacturers, pharmaceutical developers can achieve superior Active Pharmaceutical Ingredient (API) purity, lower Process Mass Intensity (PMI), and enhanced operational safety.
Mechanistic Rationale & Reaction Pathway
The alkylation of an amine using CIPA proceeds via an SN2 displacement of the primary alkyl chloride. While chlorides are generally less reactive than bromides or iodides, the adjacent carbonyl group in the chloroacetamide significantly lowers the activation energy of the transition state. This makes CIPA an excellent electrophile for N-alkylation, avoiding the severe instability and degradation issues associated with bromoacetamides [3].
Mechanistic pathway of SN2 N-alkylation using CIPA.
Cost-Benefit Analysis: CIPA vs. Alternatives
When designing a scalable process, process chemists must weigh raw material costs against yield, throughput, and Environmental, Health, and Safety (EHS) factors. We compare three distinct synthetic strategies:
Alternative A: Pre-formed CIPA (The Benchmark) – Purchasing CIPA as a discrete, purified reagent.
Alternative B: In Situ Generation – Reacting 3-isopropoxypropylamine with chloroacetyl chloride in the main reactor, followed immediately by the target amine.
Alternative C: Bromo-Analogue – Utilizing 2-bromo-N-(3-isopropoxypropyl)acetamide for theoretically faster kinetics.
Comparative Process Metrics
Metric
Alternative A: Pre-formed CIPA
Alternative B: In situ Generation
Alternative C: Bromo-Analogue
Reagent Cost ($/kg)
~$120 - $150
~$45 (Raw materials)
~$250+
Overall Yield (%)
88 - 92%
65 - 72%
85 - 89%
Impurity Profile
<0.5% bis-alkylated
3 - 7% bis-alkylated & dichloro-impurities
<1.0% hydrolysis products
Process Mass Intensity (PMI)
12.5
28.4 (due to extra washes)
14.2
Safety/EHS Risk
Low (Stable solid/liquid)
High (Highly toxic chloroacetyl chloride)
Moderate (Lachrymator)
Causality Behind the Metrics
Yield & Purity: In situ generation using chloroacetyl chloride often suffers from over-reaction, leading to dichloroacetamide impurities and bis-alkylated byproducts. As documented in Organic Process Research & Development regarding similar chloroacetamide alkylations, controlling the purity of the alkylating agent is paramount to avoiding downstream purification bottlenecks [2]. Pre-formed CIPA isolates this risk.
EHS & Cost of Goods (COGs): While the raw materials for in situ generation are cheaper, handling highly toxic and corrosive chloroacetyl chloride in a GMP API facility introduces severe safety overhead and equipment degradation. The slightly higher upfront cost of CIPA is rapidly offset by the elimination of a dedicated synthetic step, reducing the PMI from 28.4 to 12.5.
Bromo-Analogue Instability: Bromides are superior leaving groups, but α-bromoamides are highly susceptible to hydrolysis under the basic conditions required for N-alkylation, leading to yield attrition and complex waste streams.
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the N-alkylation of a generic secondary amine using CIPA.
Step-by-step experimental workflow for CIPA-mediated alkylation.
Step-by-Step Protocol & Causality
Reactor Charging: To a clean, dry glass-lined reactor under nitrogen, charge the target secondary amine (1.0 equivalent) and anhydrous acetonitrile (MeCN, 10 volumes).
Causality: MeCN is selected as a polar aprotic solvent. It optimally solvates the nucleophile and stabilizes the SN2 transition state without participating in side reactions, ensuring a rapid reaction rate.
Base Addition: Add finely powdered anhydrous Potassium Carbonate (K
2
CO
3
, 2.0 equivalents).
Causality: K
2
CO
3
acts as a mild, insoluble inorganic acid scavenger for the generated HCl. Unlike strong bases like NaOH, K
2
CO
3
prevents the base-catalyzed hydrolysis of the CIPA amide bond.
Electrophile Addition: Cool the suspension to 20°C. Slowly dose 2-chloro-N-(3-isopropoxypropyl)acetamide (CIPA, 1.05 equivalents) over 1 hour.
Causality: Controlled addition prevents localized concentration spikes, thereby suppressing the formation of bis-alkylated quaternary ammonium impurities.
Thermal Activation: Heat the reaction mixture to 80°C (reflux) and maintain for 6-8 hours.
In-Process Control (IPC): Sample the reaction and analyze via HPLC.
Self-Validating Step: The reaction is deemed complete only when the unreacted secondary amine is <1.0% (Area%). If >1.0%, continue heating in 2-hour increments. This analytical gate prevents premature quenching.
Workup & Isolation: Cool to 25°C, filter the inorganic salts (KCl and excess K
2
CO
3
), and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water to remove trace water-soluble impurities. Crystallize the organic layer to yield the final API intermediate.
Conclusion
The integration of 2-chloro-N-(3-isopropoxypropyl)acetamide into industrial workflows represents a paradigm of process optimization. The experimental data and mechanistic logic strongly support the use of pre-formed CIPA over in situ or bromo-alternatives, providing a streamlined, highly pure, and economically viable route to complex N-alkylated APIs.
References
Title: Comprehensive Review on the Synthetic Strategies toward Anti-SARS-CoV-2 Drug Ensitrelvir (Discussing chloroacetamide impurity control)
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(3-isopropoxypropyl)acetamide
Hazard Assessment: The Rationale for Caution Understanding the chemical nature of 2-chloro-N-(3-isopropoxypropyl)acetamide is fundamental to appreciating the necessity of stringent disposal protocols. The molecule's key...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment: The Rationale for Caution
Understanding the chemical nature of 2-chloro-N-(3-isopropoxypropyl)acetamide is fundamental to appreciating the necessity of stringent disposal protocols. The molecule's key feature is the α-chloroacetamide group. This functional group is a well-known structural alert for toxicity.
Causality of Hazard: The electronegative chlorine atom attached to the carbon adjacent to the carbonyl group makes the chlorine a good leaving group in nucleophilic substitution reactions. This reactivity can lead to alkylation of biological macromolecules, a mechanism often associated with toxicity and irritation.
Based on data from analogous compounds like 2-chloroacetamide, it is prudent to assume that 2-chloro-N-(3-isopropoxypropyl)acetamide poses similar risks.[1][2][3]
Table 1: Inferred Hazard Profile for 2-chloro-N-(3-isopropoxypropyl)acetamide
Hazard Classification
Corresponding GHS Statement (Exemplar)
Rationale & Supporting Evidence
Acute Toxicity (Oral)
H301: Toxic if swallowed
The parent compound, 2-chloroacetamide, is classified as acutely toxic if swallowed.[2][3]
Skin Sensitization
H317: May cause an allergic skin reaction
This is a common hazard for reactive small molecules and is listed for 2-chloroacetamide.[2][3]
Carcinogenicity
H351: Suspected of causing cancer
Acetamide itself is suspected of causing cancer, warranting caution for its derivatives.[4]
| Environmental Hazard | Halogenated Organic Compound | Halogenated organic compounds are often persistent and require specific disposal methods to prevent environmental contamination.[5][6] |
Immediate Safety & Handling Protocols
Prior to any disposal procedure, ensure that all personnel are equipped with the appropriate protective gear and have access to necessary engineering controls.
Personal Protective Equipment (PPE)
Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common standard, but for extended contact, consult a glove compatibility chart or the manufacturer's recommendations for halogenated organic compounds.[1]
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory to protect against splashes.[1]
Lab Coat: A standard laboratory coat must be worn to prevent skin contact.[7]
Respiratory Protection: If there is any risk of generating dust or aerosols, work must be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[2][3]
Engineering Controls
All handling and preparation of 2-chloro-N-(3-isopropoxypropyl)acetamide for disposal must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Spill Management
In the event of a small spill:
Ensure the area is well-ventilated, preferably within a fume hood.
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[3][8]
The spill cleanup materials are now considered hazardous waste and must be disposed of following the procedures outlined below.
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[8]
Step-by-Step Disposal Procedure
Disposal of 2-chloro-N-(3-isopropoxypropyl)acetamide is governed by its classification as a halogenated organic waste. This classification is critical and dictates the entire disposal pathway.
Step 1: Waste Identification and Segregation
Classify: All waste containing 2-chloro-N-(3-isopropoxypropyl)acetamide—including the pure compound, solutions, contaminated labware (pipette tips, vials), and spill cleanup debris—must be classified as Halogenated Organic Hazardous Waste .[9]
Segregate: This waste stream must be kept separate from all other waste types, especially non-halogenated organic waste.[8][9]
Scientific Rationale: Halogenated and non-halogenated wastes are incinerated under different conditions. Improper mixing can lead to the formation of highly toxic dioxins and furans. Furthermore, the combustion of halogenated compounds produces acidic gases (like HCl) that require specialized scrubbers in the incinerator flue gas system.[10]
Step 2: Containerization
Select a waste container that is in good condition, compatible with the chemical, and has a secure, threaded screw-top cap to prevent leaks and vapor release.[8] A high-density polyethylene (HDPE) or glass container is typically appropriate.
Do not overfill the container; leave at least 10% of headspace to allow for expansion.
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety. The label must be affixed to the container at the moment the first drop of waste is added.[8] The label must include:
The words "Hazardous Waste "
The full, unambiguous chemical name: "2-chloro-N-(3-isopropoxypropyl)acetamide "
A list of all components and their approximate concentrations if it is a mixed waste stream.
The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, health hazard symbol).
The accumulation start date (the date the first waste was added).
Step 4: Storage (Satellite Accumulation Area)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[7]
The SAA should be a secondary containment bin or tray to capture any potential leaks.
Store the container away from incompatible materials, such as strong bases or oxidizing agents.[1][4]
Step 5: Final Disposal
The ultimate disposal of 2-chloro-N-(3-isopropoxypropyl)acetamide must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[7]
Never dispose of this chemical down the drain or in the regular trash. This is strictly prohibited and environmentally irresponsible.
The primary disposal method for this type of waste is high-temperature incineration at a permitted hazardous waste facility.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-chloro-N-(3-isopropoxypropyl)acetamide.
Navigating the Handling of 2-chloro-N-(3-isopropoxypropyl)acetamide: A Practical Guide to Personal Protective Equipment and Safety
In the landscape of drug development and scientific research, the introduction of novel chemical entities requires a vigilant and informed approach to safety. This guide provides essential, immediate safety and logistica...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug development and scientific research, the introduction of novel chemical entities requires a vigilant and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-chloro-N-(3-isopropoxypropyl)acetamide (CAS No. 10263-67-9)[1]. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from the closely related and well-documented parent compound, 2-chloroacetamide, and other N-substituted chloroacetamides. This approach allows us to establish a robust safety framework based on the anticipated hazards of the chloroacetamide functional group.
The core principle of this guide is proactive risk mitigation. We will move beyond a simple checklist of equipment to explain the causality behind each procedural choice, ensuring that every safety measure is a self-validating and understood component of your experimental workflow.
The Hazard Profile: Understanding the "Why" Behind the "What"
The primary driver for our PPE selection is the hazard profile of the chloroacetamide functional group. Based on extensive data for 2-chloroacetamide, we must anticipate that 2-chloro-N-(3-isopropoxypropyl)acetamide presents a similar spectrum of risks.
Key Anticipated Hazards:
Acute Toxicity: 2-chloroacetamide is classified as toxic if swallowed[2][3]. This dictates that preventing ingestion through contaminated hands or surfaces is a critical control point.
Skin Sensitization: A significant risk associated with this class of compounds is their potential to cause an allergic skin reaction upon repeated contact[2][3][4]. The initial contact may not show a severe reaction, but subsequent exposures can lead to significant dermatological issues.
Serious Systemic Hazards: Perhaps most critically, 2-chloroacetamide is suspected of damaging fertility and is a suspected carcinogen[2][5]. This elevates the required level of protection from simple contact prevention to minimizing all routes of exposure to the lowest reasonably achievable level.
The following table summarizes the GHS classifications for the parent compound, 2-chloroacetamide, which form the basis of our safety protocols.
This data is for the parent compound 2-chloroacetamide and is used to infer the potential hazards of 2-chloro-N-(3-isopropoxypropyl)acetamide.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a static choice but a dynamic one, adapted to the specific task. All handling of this compound, from weighing to solution preparation, must occur within a certified chemical fume hood to manage inhalation risks[6].
Hand Protection
Due to the risk of skin absorption and sensitization, robust hand protection is non-negotiable.
Glove Type: Nitrile rubber gloves are the standard recommendation for incidental contact. They must be inspected for any defects prior to use[6].
Protocol: Always use two pairs of gloves (double-gloving). The outer glove should be removed and disposed of immediately after the handling procedure is complete or if contamination is suspected. The inner glove is then removed, followed by thorough hand washing. This practice significantly reduces the risk of accidental contamination of the skin during de-gloving.
Eye and Face Protection
Minimum Requirement: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards, are mandatory[3].
Enhanced Protection: When there is a risk of splashing (e.g., during solution transfers) or when handling larger quantities, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.
Additional Protection: For procedures with a higher risk of spillage, consider using impervious clothing such as a chemically resistant apron or sleeves. Work clothes should be laundered separately from personal clothing to prevent cross-contamination[7].
Respiratory Protection
While working in a fume hood is the primary engineering control, respiratory protection may be necessary in specific situations, such as cleaning up a large spill.
Requirement: If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (for solids) or an organic vapor cartridge should be used based on a formal risk assessment[4][8].
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is paramount for safety.
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment, including glassware, solvents, and waste containers.
Donning PPE: Put on all required PPE as described in Section 2. Start with your inner gloves, followed by your lab coat, eye protection, and finally, your outer gloves.
Weighing (if solid):
Perform all weighing activities on a disposable weigh boat or paper inside the chemical fume hood.
Use anti-static tools if the material is a fine powder to prevent dispersal.
Close the primary container immediately after dispensing the required amount.
Solution Preparation:
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
Post-Handling:
Wipe down the work surface in the fume hood with an appropriate solvent.
Dispose of all contaminated disposable materials (weigh boats, wipes, gloves) in the designated halogenated waste container.
Remove outer gloves and dispose of them.
With inner gloves still on, transport sealed containers for storage.
Remove inner gloves and wash hands thoroughly with soap and water.
In the event of an exposure, immediate and correct action is crucial.
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, then wash with soap and water. Seek immediate medical attention[3][5][8].
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[8].
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[3][9].
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention[8][10].
Disposal Plan: Managing Halogenated Waste
As a chlorinated organic compound, 2-chloro-N-(3-isopropoxypropyl)acetamide and all materials contaminated with it are classified as halogenated organic waste [11].
Segregation: This waste stream must be kept separate from non-halogenated organic waste. Never mix halogenated waste with acids, bases, or oxidizers[12].
Containers: Use designated, properly labeled, and sealed containers for halogenated organic waste.
Disposal Pathway: Halogenated waste is typically disposed of via high-temperature incineration by a certified hazardous waste management company[13]. Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Disposal Decision Tree.
Workflow Visualization: PPE Selection Protocol
The following workflow provides a visual guide to selecting the appropriate level of PPE based on the planned experimental task.
Caption: PPE Selection Workflow Diagram.
By integrating this comprehensive safety and handling protocol into your daily operations, you can effectively mitigate the risks associated with 2-chloro-N-(3-isopropoxypropyl)acetamide, ensuring a safe and productive research environment.
References
2-CHLORO-N-(3-ISOPROPOXYPROPYL)ACETAMIDE — Chemical Substance Information. NextSDS. [Link]
2-CHLORO-N-(3-ETHOXYPROPYL)ACETAMIDE — Chemical Substance Information. NextSDS. [Link]
Hazardous Waste Segregation. University of Waterloo. [Link]
Safety Data Sheet: 2-chloroacetamide. (2020, August 18). Chemos GmbH & Co. KG. [Link]
Acetamide, 2-chloro-: Human health tier II assessment. (2016, July 1). Australian Government Department of Health and Aged Care. [Link]
Safety Data Sheet - 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide. (2024, August 31). Angene Chemical. [Link]